Product packaging for Tinolux BBS(Cat. No.:CAS No. 131595-16-9)

Tinolux BBS

Cat. No.: B1179761
CAS No.: 131595-16-9
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Description

Tinolux BBS, also known as this compound, is a useful research compound. Its molecular formula is C10H21NO4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

131595-16-9

Molecular Formula

C10H21NO4

Synonyms

Tinolux BBS

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Mechanism of Action of Tinolux® BBS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Product Development Professionals

Abstract

Tinolux® BBS, a specialized aluminum phthalocyanine compound, is a multifunctional additive primarily utilized in the detergent industry. Its core mechanism of action is not biological but rather a combination of photophysical and photochemical processes. As a fluorescent whitening agent, it absorbs ultraviolet (UV) light and emits blue light, counteracting the natural yellowing of fabrics. Concurrently, it functions as a photocatalyst, generating reactive oxygen species (ROS) that contribute to the chemical breakdown of stains, a process known as photobleaching. This guide provides a detailed examination of these mechanisms, supported by available quantitative data and conceptual diagrams to elucidate the underlying principles for a technical audience.

Chemical and Physical Properties

Tinolux® BBS is chemically identified as chloroaluminum(III) phthalocyanine tetrasulfonic acid.[1] Its structure consists of a central aluminum ion coordinated within a phthalocyanine macrocycle, with four sulfonic acid groups attached to the peripheral benzene rings.[1] These sulfonate groups render the molecule water-soluble, a critical property for its application in aqueous detergent formulations.[1]

Table 1: Physicochemical Properties of Tinolux® BBS

PropertyValueReference
Molecular Formula C₃₂H₁₆AlClN₈O₁₂S₄[1]
Molecular Weight 895.2 g/mol [1]
Appearance Anionic dark blue aqueous liquid or greenish-black fine granules[1][2]
pH (aqueous liquid) ~5.8[1]
Absorption Maximum (Q-band) 665-680 nm[1]
Fluorescence Emission Range 670-720 nm[1]
Recommended Concentration in Detergents 0.01% - 0.09% (w/w)[1]

Core Mechanism of Action I: Fluorescent Whitening

The primary function of Tinolux® BBS as a fluorescent whitening agent (FWA) is to enhance the visual perception of whiteness in fabrics. This is achieved through the photophysical process of fluorescence, which can be conceptually understood through a Jablonski diagram.

Experimental Protocol: Spectroscopic Characterization

The fluorescent properties of Tinolux® BBS are characterized using standard spectroscopic techniques:

  • UV-Visible (UV-Vis) Absorption Spectroscopy: A solution of Tinolux® BBS in a suitable solvent (e.g., water) is prepared. The absorbance of the solution is measured across a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) in the Q-band region (665-680 nm) is determined, which corresponds to the electronic transition responsible for its blue color.[1]

  • Fluorescence Emission Spectroscopy: The same solution is excited at a wavelength near its absorption maximum. A spectrofluorometer is used to measure the intensity of light emitted at longer wavelengths. The resulting spectrum reveals the fluorescence emission range (670-720 nm) and the wavelength of maximum emission.[1]

Jablonski_Diagram cluster_0 Simplified Jablonski Diagram for Tinolux® BBS S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 S0->S1  Absorption (UV) abs abs S1->S0 S1->S0  Fluorescence (Blue light) T1 T₁ (Excited Triplet State) S1->T1 S1->T1 Intersystem Crossing ic Vibrational Relaxation fluor Fluorescence (Blue Light Emission) isc Intersystem Crossing T1->S0 T1->S0 Phosphorescence phos Phosphorescence

Figure 1: Simplified Jablonski diagram illustrating the fluorescence mechanism of Tinolux® BBS.

Core Mechanism of Action II: Photocatalytic Bleaching

Tinolux® BBS also functions as a photocatalyst to enhance cleaning and bleaching performance, even at low washing temperatures.[3] This involves the absorption of light energy to generate highly reactive molecules that can degrade colored stains.

Proposed Signaling Pathway for Photobleaching

The photocatalytic activity of Tinolux® BBS is initiated by the absorption of a photon, leading to the formation of an excited state. This excited molecule can then transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidizing agent that can chemically degrade a wide range of organic molecules that constitute common stains (e.g., chromophores in wine, tea, or grass).

Photocatalysis_Workflow cluster_activation Activation cluster_reaction Reaction Tinolux_ground Tinolux® BBS (Ground State) Tinolux_excited Tinolux® BBS* (Excited State) Tinolux_ground->Tinolux_excited Tinolux_excited->Tinolux_ground Energy Transfer Oxygen_singlet Singlet Oxygen (¹O₂) Tinolux_excited->Oxygen_singlet Light Light (Photon) Light->Tinolux_ground Absorption Oxygen_ground Molecular Oxygen (³O₂) Degraded_stain Degraded Stain (Colorless Products) Oxygen_singlet->Degraded_stain Oxidation Stain Stain Molecule (Chromophore) Stain->Degraded_stain

Figure 2: Workflow of the photocatalytic bleaching mechanism of Tinolux® BBS.

Conclusion

The mechanism of action of Tinolux® BBS is rooted in its photophysical and photochemical properties as a sulfonated aluminum phthalocyanine. It operates through a dual-action mechanism: 1) fluorescent whitening by absorbing UV light and emitting blue light to create a visually whiter appearance on fabrics, and 2) photocatalytic bleaching by absorbing visible light and generating singlet oxygen, which chemically degrades colored stains. Understanding these core mechanisms is essential for the effective formulation and application of Tinolux® BBS in modern detergent technologies to achieve enhanced whiteness and cleaning performance.

References

An In-depth Technical Guide to Tinolux® BBS (CAS Number: 131595-16-9): Navigating Ambiguous Identities and Reported Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information available for the chemical substance associated with CAS number 131595-16-9, often marketed under the trade name Tinolux® BBS, is inconsistent across various public databases and commercial supplier listings. There are significant discrepancies regarding its precise chemical structure and molecular formula. This guide provides a comprehensive overview of the most detailed, yet not definitively confirmed, identity reported for this CAS number, which is that of a sulfonated aluminum phthalocyanine derivative. The data presented herein should be interpreted with caution and is intended for informational purposes for researchers, scientists, and drug development professionals.

Executive Summary

Tinolux® BBS (CAS 131595-16-9) is primarily described as a specialized aluminum phthalocyanine compound utilized as a fluorescent whitening agent and photocatalytic system, particularly in the home care sector.[1][2] Its function is to enhance the whiteness of fabrics by absorbing ultraviolet light and emitting blue light, and to assist in the photobleaching of stains.[1][3] However, it is critical to note that other, conflicting chemical identities are also associated with this CAS number, including a molecular formula of C10H21NO4 and general descriptions as a pigment for coatings or a chemical for the pharmaceutical industry.[1][][5] This guide will focus on the properties and mechanisms attributed to the phthalocyanine structure, as it is the most extensively described in the available literature.

Chemical Identification and Structure

The most detailed chemical identity for Tinolux® BBS (CAS 131595-16-9) is that of a complex metallophthalocyanine.

  • Chemical Name: Chloroaluminum(III) phthalocyanine tetrasulfonic acid[1]

  • Molecular Formula: C₃₂H₁₆AlClN₈O₁₂S₄[1]

  • Synonyms: Tinolux BBS, Sulfonated tetrabenzo-tetraazaporphine derivative[1][2]

  • Core Structure: The molecule features a central aluminum ion (Al³⁺) coordinated within a phthalocyanine macrocycle, which is a large, aromatic, heterocyclic ring. This core is functionalized with four sulfonic acid groups (-SO₃H) attached to the peripheral benzene rings, which imparts high water solubility.[1] An axial chloride ligand completes the coordination sphere of the aluminum ion.[1]

Physicochemical and Optical Properties

The following tables summarize the quantitative data found for Tinolux® BBS, primarily relating to its identity as a sulfonated aluminum phthalocyanine.

Table 1: General and Physicochemical Properties
PropertyValueSource(s)
CAS Number 131595-16-9[1][6]
Molecular Weight 895.2 g/mol [1]
Physical Form Fine, dark-colored powder or granular solid; Greenish-black fine granules[1][2]
Appearance (Aqueous) Anionic dark blue aqueous liquid[1]
pH (Aqueous Solution) Approximately 5.8[1]
Water Solubility Readily soluble / High[1][2]
Boiling Point (Calculated) > 679°C[1]
Thermal Stability Decomposes at elevated temperatures without a distinct melting point[1]
Table 2: Optical and Performance Properties
PropertyValue / DescriptionSource(s)
Function Fluorescent Whitening Agent, Photocatalytic System[1][3]
Fluorescence Emission Far-red to infrared range (670-720 nm)[1]
Absorption Spectrum Characteristic absorption in the red region of the visible spectrum (approx. 665-680 nm)[1]
Photobleach Performance High[2]
Photostability Medium; resists photodegradation[1][2]
Recommended Use Level 0.01% - 0.09% (w/w) in detergent formulations[1][2]

Mechanism of Action: Photobleaching

Tinolux® BBS functions as a photosensitizer to facilitate the bleaching of stains. The process is initiated by the absorption of light, which excites the phthalocyanine molecule. This excited state can then transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidizing agent that can chemically degrade and decolorize the chromophores present in stains.

Caption: Proposed photobleaching mechanism of Tinolux® BBS.

Experimental Protocols

Detailed experimental protocols for Tinolux® BBS are not available in publicly accessible scientific literature. The information is primarily found in technical bulletins and safety data sheets, which do not typically include such methodologies. However, standard analytical techniques would be employed for its characterization:

  • Spectroscopy:

    • UV-Vis Spectroscopy: To determine the absorption spectrum and confirm the characteristic Q-band absorption in the red region of the visible spectrum, which is typical for phthalocyanines.[1]

    • Fluorescence Spectroscopy: To measure the emission spectrum and quantum yield, confirming its properties as a fluorescent agent.[1]

    • Infrared (IR) Spectroscopy: To identify functional groups, such as the sulfonic acid vibrations.[1]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) would be used to assess purity.

  • Mass Spectrometry: To confirm the molecular weight of the compound.[1]

The workflow for evaluating its performance in a detergent would likely follow the protocol outlined below.

G A Preparation of Stained Fabric Swatches D Washing Process (Standardized Conditions: Temp, Time, Water Hardness) A->D B Formulation of Test Detergent with Tinolux® BBS B->D C Control Detergent (without Tinolux® BBS) C->D E Rinsing and Drying D->E F Colorimetric Measurement (Spectrophotometer/Colorimeter) E->F G Data Analysis: Compare Whiteness Index (CIE) and Stain Removal F->G

Caption: General experimental workflow for performance evaluation.

Synthesis

The synthesis of Tinolux® BBS, as a tetrabenzo-tetraazaporphyrine derivative, generally involves the cyclotetramerization of substituted phthalonitrile precursors.[1] The process typically begins with the preparation of a substituted 1,2-dicyanobenzene. For the specific structure of Tinolux® BBS, this would be followed by a reaction with an aluminum salt (e.g., aluminum chloride) under high temperature to form the phthalocyanine macrocycle. Subsequent sulfonation reactions introduce the sulfonic acid groups to enhance water solubility.[1] Purification is a critical final step to ensure the high purity required for its applications.[1]

Applications

The primary application for Tinolux® BBS is in the home care industry.

  • Laundry Detergents: It is added to both powder and liquid detergents to enhance the visual whiteness of fabrics.[1]

  • Cleaning Agents: Used in various household cleaners where an optical brightening effect is desired.[1]

  • Rinse Aids: Incorporated into fabric softeners and rinse conditioners to improve fabric appearance after washing.[1]

References

An In-depth Technical Guide to Tinolux® BBS (Chloroaluminum Phthalocyanine Tetrasulfonic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tinolux® BBS, a sulfonated aluminum phthalocyanine compound. The information presented herein is intended for a technical audience and covers its chemical structure, physicochemical properties, synthesis, and mechanism of action, with a focus on detailed experimental protocols and data presentation.

Core Chemical Identity and Properties

Tinolux® BBS is the commercial name for a fluorescent whitening agent and photocatalyst based on the chemical compound Chloroaluminum(III) phthalocyanine tetrasulfonic acid. It belongs to the tetrabenzo-tetraazaporphyrin class of macrocyclic compounds. The central aluminum ion is coordinated within the phthalocyanine ring, with a chloride ion as an axial ligand. The four sulfonic acid groups appended to the benzene rings of the phthalocyanine framework confer high water solubility.

The primary function of Tinolux BBS in applications such as laundry detergents is to absorb ultraviolet and violet light and re-emit it as blue light, leading to a whitening and brightening effect on fabrics. Furthermore, it acts as a photocatalyst, absorbing visible light to generate singlet oxygen, which can chemically bleach colored stains.

Chemical Structure

The generalized chemical structure of the core molecule is depicted below. The sulfonic acid groups (-SO₃H) can be located at various positions on the four benzo rings, leading to a mixture of isomers in the commercial product.

Caption: Core structure of Chloroaluminum Phthalocyanine Tetrasulfonic Acid.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below.

Table 1: General Properties

PropertyValueReference
Chemical NameChloroaluminum(III) phthalocyanine tetrasulfonic acid[1]
CAS Number131595-16-9[1]
Molecular FormulaC₃₂H₁₆AlClN₈O₁₂S₄[1]
Molecular Weight895.2 g/mol [1]
AppearanceFine, dark-colored powder or granular solid; anionic dark blue aqueous liquid.[1]
pH (aqueous solution)~5.8[1]
Recommended Use Level0.01% - 0.04% (in detergents)

Table 2: Spectroscopic and Photophysical Properties

ParameterWavelength/ValueSolvent/ConditionsReference
UV-Vis Absorption
Soret Band (B-band)~350 nmPBS
Q-band665 - 680 nmAqueous solution[1]
Fluorescence Emission
Emission Maximum670 - 720 nmVarious[1]
Photophysical
Singlet Oxygen Quantum Yield (ΦΔ)0.22 ± 0.03Aqueous buffer (dimerized)
Singlet Oxygen Quantum Yield (ΦΔ)0.42 ± 0.06Aqueous buffer (monomeric)

Mechanism of Action: Photocatalysis

The primary mechanism for the stain-bleaching effect of this compound is Type II photosensitization, which involves the generation of singlet oxygen (¹O₂), a highly reactive oxygen species.

photocatalysis S0 Ground State S1 Excited Singlet State S0->S1 1. Light Absorption (hν) S1->S0 Fluorescence (Whitening Effect) T1 Excited Triplet State S1->T1 2. Intersystem Crossing (ISC) T1->S0 Phosphorescence (minor) O2 Molecular Oxygen (³O₂) T1->O2 3. Energy Transfer O2_singlet Singlet Oxygen (¹O₂) Bleached Bleached Stain O2_singlet->Bleached 4. Oxidation Stain Colored Stain

Caption: Photocatalytic mechanism of this compound for stain bleaching.

  • Light Absorption: The this compound molecule in its ground state (S₀) absorbs a photon of light (hν), promoting it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The molecule in the S₁ state can undergo intersystem crossing to a longer-lived excited triplet state (T₁).

  • Energy Transfer: The excited triplet state molecule (T₁) transfers its energy to ground state molecular oxygen (³O₂), which is naturally present.

  • Singlet Oxygen Formation & Oxidation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen then readily oxidizes and decolorizes the chromophores in colored stains.

Experimental Protocols

The following sections provide representative protocols for the synthesis and analysis of sulfonated aluminum phthalocyanines. These are intended as a guide for laboratory-scale work.

Representative Synthesis Workflow

A common and efficient method for producing sulfonated metallophthalocyanines is the one-step solid-phase synthesis from a sulfonated phthalic anhydride (SPA) mixture. This method avoids the use of large quantities of fuming sulfuric acid, making it a greener alternative.

synthesis_workflow start Start Materials mix Mix & Homogenize: - Sulfonated Phthalic Anhydride (SPA) - Urea - Aluminum Chloride (AlCl₃) - Ammonium Molybdate (catalyst) start->mix react Solid-Phase Reaction: Heat mixture in a furnace. (e.g., 260 °C for 3 hours) mix->react cool Cooling & Grinding: Cool the reaction mass to room temp. Grind the solid product. react->cool purify Purification: 1. Wash with dilute acid (e.g., HCl). 2. Wash with hot water to remove unreacted materials. 3. Wash with ethanol. cool->purify dry Drying: Dry the purified product in a vacuum oven. purify->dry end Final Product: Chloroaluminum Phthalocyanine Tetrasulfonic Acid dry->end

Caption: Workflow for the solid-phase synthesis of sulfonated aluminum phthalocyanine.

Detailed Protocol:

  • Reactant Preparation: A mixture of sulfonated phthalic anhydride (SPA) and phthalic anhydride (PA) with a defined sulfonation degree (e.g., 60%) is used as the primary precursor.

  • Mixing: The SPA/PA mixture is intimately mixed with urea (as the nitrogen source), anhydrous aluminum chloride (as the metal source), and a catalytic amount of ammonium molybdate. A typical molar ratio might be 4 parts SPA/PA mixture, 4 parts urea, and 1 part AlCl₃.

  • Reaction: The solid mixture is placed in a suitable reaction vessel and heated in a furnace under a controlled atmosphere. The temperature is ramped up to and held at approximately 260 °C for 3 hours. During this time, the cyclotetramerization reaction occurs to form the phthalocyanine macrocycle.

  • Work-up: After cooling to room temperature, the solid crude product is ground into a fine powder.

  • Purification: The crude product is purified by a series of washing steps:

    • Washing with a dilute acid solution (e.g., 1M HCl) to remove excess metal salts and other acid-soluble impurities.

    • Washing with hot deionized water to remove unreacted urea and other water-soluble byproducts.

    • Washing with an organic solvent such as ethanol to remove unreacted organic precursors and non-sulfonated phthalocyanine species.

    • Each washing step is followed by filtration or centrifugation to collect the solid product.

  • Drying: The final purified product is dried under vacuum at an elevated temperature (e.g., 80 °C) to remove residual water and solvents.

Analytical Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing and quantifying this compound, owing to its strong and characteristic absorption bands.

Objective: To determine the concentration of this compound in a solution and confirm its spectral identity.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 5.0 mg) of the dry this compound powder.

    • Dissolve it in a known volume (e.g., 100.0 mL) of a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS) in a volumetric flask to create a stock solution. Ensure complete dissolution.

  • Standard Solutions:

    • Perform a series of serial dilutions from the stock solution to prepare a set of standard solutions with concentrations spanning the expected linear range of the spectrophotometer (e.g., 0.1 to 10 µg/mL).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (typically 30-60 minutes).

    • Set the wavelength range for the scan, for example, from 300 nm to 800 nm.

  • Measurement:

    • Use the same solvent as used for the solutions to zero the spectrophotometer (as a blank).

    • Measure the absorbance spectra of each of the standard solutions.

    • Identify the wavelength of maximum absorbance (λ_max) for the Q-band, which should be in the 665-680 nm range.

  • Data Analysis:

    • Plot a calibration curve of absorbance at λ_max versus the concentration of the standard solutions.

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.99 for a good linear fit.

    • The molar extinction coefficient (ε) can be calculated from the slope (m) of the calibration curve using the Beer-Lambert law (A = εcl), where 'l' is the path length of the cuvette (typically 1 cm).

    • The concentration of an unknown sample can be determined by measuring its absorbance and calculating the concentration using the calibration curve.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound and to separate the different sulfonated isomers. A reversed-phase method with an ion-pairing agent or a specialized column is typically employed.

Objective: To separate and quantify the components in a this compound sample.

Methodology:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C16 amide-bonded silica column (e.g., RP-Amide C16) that provides both reversed-phase and anion exchange separation modes is suitable for resolving sulfonated isomers. A standard C18 column can also be used, often with an ion-pairing reagent.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 10 mM Ammonium acetate buffer (pH 6.0)

  • Chromatographic Conditions:

    • Elution Program: Gradient elution. A typical program might be:

      • Start with 10% A, 90% B.

      • Linearly increase to 90% A, 10% B over 60 minutes.

      • Hold for a few minutes before returning to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Set to the λ_max of the Q-band (e.g., 675 nm) for maximum sensitivity.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition or in water to a known concentration (e.g., 100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Data Analysis:

    • The resulting chromatogram will show peaks corresponding to different components. For sulfonated phthalocyanines, peaks are often grouped by the degree of sulfonation (e.g., tetra-, tri-, di-sulfonated species) and further separated into isomers.

    • The area of each peak is proportional to the concentration of that component. Purity can be assessed by calculating the percentage area of the main peak relative to the total area of all peaks.

    • Quantification can be performed by creating a calibration curve using standards of known concentration.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Tinolux® BBS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinolux® BBS, a sulfonated aluminum phthalocyanine, is a potent photosensitizer with significant applications in photodynamic therapy and as a photobleaching agent. This document provides a comprehensive overview of its core photophysical and photochemical properties, tailored for a scientific audience. It includes a detailed summary of its spectral characteristics, the mechanism of singlet oxygen generation, and its photostability. Standardized experimental protocols for the evaluation of its photosensitizing efficacy are also presented.

Introduction

Tinolux® BBS is a water-soluble metallophthalocyanine, chemically identified as a sulfonated derivative of aluminum phthalocyanine.[1] Its robust light-absorbing properties in the red region of the visible spectrum and its high efficiency in generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), make it a compound of significant interest for various light-activated technologies.[1][2] This guide aims to consolidate the available technical information on Tinolux® BBS to support research and development efforts.

Chemical Structure

The core structure of Tinolux® BBS consists of a planar phthalocyanine macrocycle with a central aluminum ion (Al³⁺). The periphery of the macrocycle is substituted with sulfonate (-SO₃⁻) groups, which confer high water solubility, a critical attribute for many of its applications.[1]

Photophysical Properties

The interaction of Tinolux® BBS with light is fundamental to its function. Its key photophysical parameters are summarized in Table 1.

Table 1: Summary of Photophysical Properties of Tinolux® BBS

PropertyValue/RangeRemarks
Absorption Maximum (λmax) 665 - 680 nm[1]Corresponds to the Q-band transition, characteristic of phthalocyanines.
Emission Maximum (λem) 670 - 720 nm[1]Exhibits fluorescence in the far-red to near-infrared region.
Appearance Greenish-black fine granules[3]As a solid.
Solubility Readily soluble in water[3]Due to the presence of sulfonate groups.

Upon absorption of a photon of appropriate energy, the Tinolux® BBS molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state via fluorescence, or it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is this triplet state that is crucial for its photochemical activity.

Photochemical Properties

The primary photochemical process of Tinolux® BBS is the generation of singlet oxygen. This and other photochemical characteristics are outlined in Table 2.

Table 2: Summary of Photochemical Properties of Tinolux® BBS

PropertyValue/RangeRemarks
Photobleach Performance High[3]Efficient in degrading target molecules upon illumination.
Photostability Medium[3]Undergoes some degree of degradation upon prolonged light exposure.
Photofading Medium[3]The color of the molecule fades over time with light exposure.
Tinting Build-up Medium[3]In fabric applications, it imparts a moderate blue tint.
Singlet Oxygen Generation

The excited triplet state (T₁) of Tinolux® BBS has a sufficiently long lifetime to interact with molecular oxygen (³O₂), which is naturally in a triplet ground state. Through a process called triplet-triplet annihilation or energy transfer, the Tinolux® BBS molecule returns to its ground state, while the molecular oxygen is promoted to its highly reactive singlet state (¹O₂).

G Mechanism of Photosensitized Singlet Oxygen Generation PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 Light Absorption (hν) PS_S1->PS_S0 Fluorescence PS_T1 PS (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 O2_3 ³O₂ (Triplet) O2_1 ¹O₂ (Singlet) O2_3->O2_1 Energy Transfer

Caption: Photosensitized singlet oxygen generation by Tinolux® BBS.

Experimental Protocols

The following sections provide standardized methodologies for characterizing the photochemical properties of photosensitizers like Tinolux® BBS.

Determination of Singlet Oxygen Quantum Yield (ΦΔ) - Indirect Method

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen. A common indirect method involves the use of a chemical trap that reacts with singlet oxygen, leading to a measurable change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a frequently used trap.

Materials:

  • Tinolux® BBS

  • 1,3-Diphenylisobenzofuran (DPBF)

  • A suitable solvent in which both Tinolux® BBS and DPBF are soluble (e.g., ethanol, dimethylformamide)

  • A reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., methylene blue, Rose Bengal)

  • UV-Vis spectrophotometer

  • Light source with a filter to select the excitation wavelength for Tinolux® BBS (e.g., > 600 nm)

Procedure:

  • Prepare stock solutions of Tinolux® BBS, the reference photosensitizer, and DPBF in the chosen solvent.

  • Prepare a solution containing a known concentration of DPBF and a concentration of Tinolux® BBS such that the absorbance at the excitation wavelength is between 0.1 and 0.2.

  • Prepare a similar solution with the reference photosensitizer instead of Tinolux® BBS, ensuring the absorbance at the excitation wavelength is the same as the Tinolux® BBS solution.

  • Measure the initial absorbance spectrum of the Tinolux® BBS-DPBF solution, paying close attention to the DPBF absorbance maximum (around 415 nm).

  • Irradiate the solution with the light source for a short, defined period.

  • Immediately after irradiation, record the absorbance spectrum again.

  • Repeat steps 5 and 6 for several time intervals, monitoring the decrease in DPBF absorbance.

  • Repeat steps 4-7 for the reference photosensitizer-DPBF solution.

  • Plot the natural logarithm of the DPBF absorbance at its maximum versus the irradiation time for both Tinolux® BBS and the reference. The slope of this plot is proportional to the rate of DPBF degradation.

  • Calculate the singlet oxygen quantum yield of Tinolux® BBS using the following equation:

    ΦΔ (Tinolux BBS) = ΦΔ (reference) × [Slope (this compound) / Slope (reference)]

Assessment of Photobleaching Efficacy

The photobleaching performance of Tinolux® BBS can be evaluated by monitoring the degradation of a target molecule. A common model substrate is a colored compound whose absorbance decreases upon oxidation by singlet oxygen.

Materials:

  • Tinolux® BBS

  • A target molecule for bleaching (e.g., a colored organic dye like crocin or a stain on a fabric swatch)

  • A suitable buffer solution or solvent

  • UV-Vis spectrophotometer or a colorimeter

  • Light source with a filter to select the excitation wavelength for Tinolux® BBS

G Experimental Workflow for Photobleaching Assay A Prepare Solution: This compound + Target Molecule B Measure Initial Absorbance (t=0) A->B C Irradiate with Light (λ > 600 nm) B->C D Measure Absorbance at time 't' C->D E Repeat Irradiation and Measurement D->E for desired duration E->C F Plot Absorbance vs. Time E->F G Calculate Degradation Rate F->G

Caption: General workflow for assessing photobleaching efficacy.

Procedure:

  • Prepare a solution containing a known concentration of Tinolux® BBS and the target molecule in the appropriate solvent or buffer.

  • Measure the initial absorbance of the solution at the wavelength of maximum absorbance of the target molecule.

  • Expose the solution to a light source that excites Tinolux® BBS but is minimally absorbed by the target molecule.

  • At regular time intervals, stop the irradiation and measure the absorbance of the target molecule.

  • Continue this process until a significant decrease in the target molecule's absorbance is observed.

  • Plot the absorbance of the target molecule as a function of irradiation time. The rate of decrease is a measure of the photobleaching efficacy of Tinolux® BBS under the tested conditions.

Stability and Handling

Tinolux® BBS exhibits moderate photostability, meaning it can undergo some degradation upon prolonged exposure to light.[3] For consistent experimental results, it is advisable to prepare fresh solutions and protect them from light when not in use. Standard laboratory safety precautions should be followed when handling Tinolux® BBS.

Conclusion

Tinolux® BBS is a highly effective, water-soluble photosensitizer with well-defined photophysical and photochemical properties. Its strong absorption in the red-light window and efficient generation of singlet oxygen make it a valuable tool in various scientific and industrial applications. The experimental protocols provided in this guide offer a framework for the quantitative assessment of its photosensitizing capabilities, enabling researchers to effectively harness its properties for their specific needs.

References

Unraveling the Photocatalytic Activity of Tinolux BBS: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tinolux BBS, a specialized sulfonated tetrabenzo-tetraazaporphine derivative, functions as a photocatalytic system primarily utilized for its photobleaching and photoshading effects. This technical guide synthesizes available data to provide an in-depth understanding of its photocatalytic activity, tailored for a scientific audience. While detailed experimental protocols and extensive quantitative data in peer-reviewed literature are limited, this document collates product specifications and general photocatalysis principles to elucidate its mechanism and potential applications in research and development.

Chemical and Physical Properties

This compound is a complex metallophthalocyanine, specifically a chloroaluminum(III) phthalocyanine tetrasulfonic acid.[1] Its structure is central to its photocatalytic and optical properties. The presence of sulfonic acid groups imparts high water solubility, a crucial characteristic for its application in aqueous environments.[1]

PropertyDescription
Chemical Name Chloroaluminum(III) phthalocyanine tetrasulfonic acid[1]
Synonyms This compound[2]
CAS Number 131595-16-9[2]
Molecular Formula C₃₂H₁₆AlClN₈O₁₂S₄[1]
Molecular Weight 895.2 g/mol [1]
Appearance Greenish-black fine granules or a dark blue aqueous liquid[1][3]
Charge Anionic[3]
Solubility Readily soluble in water[1][3]
Absorption Maximum 665-680 nm[1]

Photocatalytic Performance and Characteristics

This compound is designed to achieve high cleaning and bleaching performance even at low concentrations and washing temperatures.[4] Its photocatalytic activity is characterized by its photostability and efficiency in photobleaching.

CharacteristicPerformance
Photostability Medium[3][5]
Photobleach Performance High[3][5]
Photofading Medium[3][5]
Tinting Build-up Medium[3][5]
Recommended Use Level 0.01% - 0.04%[3]

Mechanism of Photocatalytic Action

The fundamental mechanism of this compound involves the absorption of light, leading to an excited state that can then participate in chemical reactions or dissipate the energy as light. This dual functionality allows it to act as both a photobleaching agent and a photoshading agent (fluorescent whitening).

Photocatalytic_Mechanism cluster_0 Light Absorption and Excitation cluster_1 Photophysical Pathway cluster_2 Photochemical Pathway Tinolux_BBS This compound (Ground State) Excited_Tinolux_BBS Excited this compound* Tinolux_BBS->Excited_Tinolux_BBS Absorption Light Light (hν) Light->Tinolux_BBS Blue_Light Blue Light Emission Excited_Tinolux_BBS->Blue_Light Fluorescence (Photosading) Stain Stain Molecule Excited_Tinolux_BBS->Stain Energy Transfer / Electron Transfer Bleached_Stain Bleached Stain Stain->Bleached_Stain Degradation

Figure 1: General photocatalytic and photophysical mechanism of this compound.

Upon absorption of photons, this compound transitions to an excited state. From this state, it can return to the ground state by emitting blue light, which contributes to the whitening effect on fabrics (photosading). Alternatively, the excited this compound can interact with stain molecules, initiating a photobleaching process that leads to the degradation of the chromophores in the stain.[1]

Hypothetical Experimental Protocol for a Scientific Setting

While specific experimental protocols for this compound are not publicly available, a standard methodology for evaluating its photocatalytic activity can be proposed based on established practices in photocatalysis research.

Objective: To quantify the photocatalytic degradation of a model organic dye (e.g., Methylene Blue) by this compound under controlled irradiation.

Materials:

  • This compound

  • Methylene Blue (or other model pollutant)

  • Deionized water

  • Spectrophotometer

  • Light source with a controlled wavelength and intensity (e.g., Xenon lamp with appropriate filters)

  • Reaction vessel (e.g., quartz cuvette or beaker)

  • Magnetic stirrer

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound and a stock solution of Methylene Blue in deionized water.

  • Reaction Setup: In the reaction vessel, add a specific concentration of this compound to a known concentration of the Methylene Blue solution. The total volume should be kept constant for all experiments.

  • Adsorption-Desorption Equilibrium: Stir the mixture in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst and the dye.

  • Photocatalytic Reaction: Irradiate the mixture with the light source while continuously stirring.

  • Sample Collection: At regular time intervals, withdraw aliquots of the mixture.

  • Analysis: Centrifuge the collected samples to remove the catalyst. Measure the absorbance of the supernatant at the maximum absorption wavelength of Methylene Blue using a spectrophotometer.

  • Data Analysis: Calculate the degradation efficiency of Methylene Blue at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Experimental_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (this compound, Methylene Blue) Start->Prepare_Solutions Reaction_Setup Set up Reaction Mixture (this compound + Methylene Blue) Prepare_Solutions->Reaction_Setup Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) Reaction_Setup->Equilibrium Irradiation Irradiate with Light Source Equilibrium->Irradiation Sampling Collect Aliquots at Intervals Irradiation->Sampling Analysis Centrifuge and Measure Absorbance Sampling->Analysis Data_Processing Calculate Degradation Efficiency Analysis->Data_Processing End End Data_Processing->End

Figure 2: A hypothetical experimental workflow for evaluating the photocatalytic activity of this compound.

This in-depth technical guide provides a foundational understanding of the photocatalytic activity of this compound based on currently available information. For researchers and professionals in drug development and other scientific fields, this overview can serve as a starting point for further investigation into the potential applications of this and similar photocatalytic systems. The provided hypothetical experimental protocol offers a framework for quantitative evaluation of its photocatalytic efficacy.

References

Tinolux BBS: A Technical Deep Dive into its Function as a Singlet Oxygen Generator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinolux BBS, a sulfonated aluminum phthalocyanine, is a potent photosensitizer capable of generating singlet oxygen (¹O₂) upon light activation. This property makes it a valuable tool in various research and therapeutic applications, including photodynamic therapy (PDT). This technical guide provides an in-depth analysis of this compound's core function as a singlet oxygen generator, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Principles of Singlet Oxygen Generation

This compound, like other phthalocyanine-based photosensitizers, operates via a Type II photochemical mechanism. Upon absorption of light, typically in the red region of the visible spectrum, the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state molecule can then transfer its energy to ground-state molecular oxygen (³O₂), a triplet, to produce the highly reactive singlet oxygen (¹O₂).

Quantitative Data on Singlet Oxygen Generation

CompoundSolvent/MediumSinglet Oxygen Quantum Yield (ΦΔ)Reference
Aluminum tetra-4-sulfophthalocyanineAqueous buffer (pH 7.4)0.22 ± 0.03[1]
Chloroaluminum tetrasulfonated phthalocyanineNot specified0.37[2]
Sulfonated aluminum phthalocyanine (tri-sulfonated)Aqueous buffer (pH 7.4)0.42 ± 0.06[1]

Note: The degree of sulfonation and the presence of counter-ions can influence the aggregation state and, consequently, the singlet oxygen quantum yield. Monomeric forms of the photosensitizer are generally more efficient.

Experimental Protocols

Determination of Singlet Oxygen Quantum Yield using 1,3-Diphenylisobenzofuran (DPBF)

This indirect method relies on the chemical trapping of singlet oxygen by DPBF, leading to a decrease in its absorbance.

Materials:

  • This compound (or aluminum tetrasulfophthalocyanine)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO, or a buffered aqueous solution)

  • Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Zinc Phthalocyanine in DMSO, ΦΔ ≈ 0.57)

  • Spectrophotometer

  • Light source with a narrow bandwidth filter corresponding to the absorption maximum of this compound (around 670-680 nm)

Procedure:

  • Prepare stock solutions of this compound, the reference photosensitizer, and DPBF in the chosen solvent.

  • Prepare a series of solutions containing a fixed concentration of DPBF and varying concentrations of this compound. The absorbance of the photosensitizer at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Prepare a similar set of solutions with the reference photosensitizer.

  • Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm).

  • Irradiate the sample with the light source while stirring.

  • At regular time intervals, stop the irradiation and record the absorbance of DPBF.

  • Plot the change in DPBF absorbance versus irradiation time. The initial slope of this plot is proportional to the rate of singlet oxygen generation.

  • The singlet oxygen quantum yield of this compound (ΦΔ_sample) can be calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the initial slopes of the DPBF bleaching plots for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.

Detection of Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)

SOSG is a fluorescent probe that exhibits a significant increase in fluorescence upon reaction with singlet oxygen.

Materials:

  • This compound

  • Singlet Oxygen Sensor Green (SOSG)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorometer

  • Light source with appropriate filters

Procedure:

  • Prepare a stock solution of this compound in the desired buffer.

  • Prepare a working solution of SOSG in the same buffer.

  • In a cuvette, mix the this compound solution and the SOSG solution. A typical final concentration for SOSG is in the low micromolar range.

  • Measure the baseline fluorescence of the mixture at the emission maximum of the SOSG-endoperoxide product (around 525 nm), using an excitation wavelength of approximately 504 nm.

  • Irradiate the sample with light at the absorption maximum of this compound.

  • Record the fluorescence intensity at regular intervals during irradiation.

  • An increase in fluorescence intensity indicates the production of singlet oxygen. The initial rate of fluorescence increase can be used for quantitative comparisons.

Signaling Pathways and Cellular Effects

The primary therapeutic effect of photodynamic therapy utilizing sulfonated aluminum phthalocyanines in vivo is attributed to its impact on the tumor vasculature.[3]

Signaling_Pathway cluster_0 Vascular Endothelial Cell Tinolux_BBS This compound Accumulation Light Light Activation (670-680 nm) Singlet_Oxygen Singlet Oxygen (¹O₂) Generation Light->Singlet_Oxygen Energy Transfer to O₂ Endothelial_Damage Endothelial Cell Damage Singlet_Oxygen->Endothelial_Damage Oxidative Stress Vascular_Leakage Increased Vascular Permeability Endothelial_Damage->Vascular_Leakage Thrombosis Vascular Thrombosis Endothelial_Damage->Thrombosis Hypoxia Tumor Hypoxia Vascular_Leakage->Hypoxia Thrombosis->Hypoxia Necrosis Tumor Necrosis Hypoxia->Necrosis

PDT with this compound primarily targets tumor vasculature.

In vitro studies with other phthalocyanines have shown the induction of apoptosis through the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[4] Aluminum tetrasulfonated phthalocyanine has been observed to localize in the endoplasmic reticulum and lipid droplets of colorectal cancer cells.[5][6]

Experimental Workflows

Experimental_Workflow_DPBF cluster_workflow DPBF Assay for Singlet Oxygen Quantum Yield A Prepare Solutions (this compound, DPBF, Reference) B Measure Initial DPBF Absorbance A->B C Irradiate Sample B->C D Monitor DPBF Absorbance Decrease C->D at intervals E Plot Absorbance vs. Time D->E F Calculate Initial Rate (k) E->F G Calculate ΦΔ F->G using reference Experimental_Workflow_SOSG cluster_workflow SOSG Assay for Singlet Oxygen Detection A Prepare Solutions (this compound, SOSG) B Measure Baseline Fluorescence A->B C Irradiate Sample B->C D Monitor Fluorescence Increase C->D at intervals E Plot Fluorescence vs. Time D->E F Determine Rate of ¹O₂ Production E->F

References

Unveiling the Potential: A Technical Guide to the Far-Red Fluorescent Properties of Sulfonated Aluminum Phthalocyanines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the far-red fluorescent properties of sulfonated aluminum phthalocyanines (AlPcS_n_). These second-generation photosensitizers are garnering significant attention in the fields of biomedical research and drug development, primarily for their applications in Photodynamic Therapy (PDT) and as imaging agents. Their strong absorption in the far-red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a crucial advantage for treating solid tumors. This document outlines their synthesis, photophysical and photochemical characteristics, and provides detailed experimental protocols for their evaluation, supported by quantitative data and visual workflows.

Core Properties and the Influence of Sulfonation

Sulfonated aluminum phthalocyanines are synthetic dyes characterized by a central aluminum atom coordinated within a phthalocyanine macrocycle, with sulfonic acid groups attached to the peripheral benzene rings. The number and position of these sulfonate groups significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

The degree of sulfonation (n=1-4) dictates the hydrophilicity and aggregation behavior of the molecules in aqueous environments. Generally, a lower degree of sulfonation (e.g., AlPcS_1_, AlPcS_2_) results in more lipophilic compounds, which tend to aggregate more readily but also exhibit higher cellular uptake.[1][2] Conversely, highly sulfonated species like AlPcS_4_ are more water-soluble and less prone to aggregation, but their cellular uptake may be reduced.[3][4] This trade-off between solubility, aggregation, and cellular penetration is a critical consideration in designing effective photosensitizers for PDT. Aggregated phthalocyanines generally have little to no photosensitizing activity.[1]

The photocytotoxic effect of AlPcS_n_ generally increases with a decreasing number of sulfonate groups, with the exception of the monosulfonated form (AlPcS_1_), which can be less effective due to its high degree of aggregation within cells.[1] Disulfonated aluminum phthalocyanine (AlPcS_2_), particularly mixtures of isomers, often demonstrates a favorable balance of properties, leading to efficient cellular uptake and high photodynamic efficacy.[4][5]

Quantitative Photophysical and Photochemical Data

The efficacy of a photosensitizer is determined by its photophysical and photochemical properties. Key parameters include the molar extinction coefficient (ε), fluorescence quantum yield (Φ_F_), and singlet oxygen quantum yield (Φ_Δ_). The following tables summarize representative data for various sulfonated aluminum phthalocyanines.

CompoundSolvent/EnvironmentQ-band Absorption Max (λ_max_, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
AlPcS_n_ (general)Methanol~670-[6]
AlPcS_2_Murine Tumor (in vivo)680-685-[7]
AlPcS_4_Aqueous Buffer (pH 7.4)~6751.7 x 10⁵[8][9]
AlPcS_2a_PBS--[4]
AlPcS_4mix_PBS--[4]
AlPcS_4_ (purified)PBS606, 672-[4]
AlPcDMSO675-[10]
AlPcS_4_A431 cells590 ± 5 (excitation)-[11]
AlPcA431 cells650 ± 5 (excitation)-[11]
CompoundSolvent/EnvironmentFluorescence Emission Max (λ_em_, nm)Fluorescence Quantum Yield (Φ_F_)Reference
AlPcS_2_ (cis and clinical mixture)Cationic Reversed Micelles-Constant with increasing water content[6]
AlPcS_3_Cationic Reversed Micelles-Constant with increasing water content[6]
Other AlPcS_n_Cationic Reversed Micelles-Decreases with increasing water content[6]
AlPcClEthanol-0.52[12]
Photosens (AlPcS_n_ mixture)Water-0.40[12]
AlPc NPsHeLa cells-0.01[12]
PhotosensHeLa cells-0.13[12]
AlPcA431 cells707 ± 5-[11]
AlPcS_4_A431 cells757 ± 5-[11]
CompoundSinglet Oxygen Quantum Yield (Φ_Δ_)Reference
Photosens (AlPcS_n_ mixture)0.42[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of sulfonated aluminum phthalocyanines. The following sections provide generalized protocols based on common practices reported in the literature.

Synthesis of Sulfonated Aluminum Phthalocyanines

The synthesis of sulfonated phthalocyanines can be achieved through two primary routes: the sulfonation of a pre-formed metal phthalocyanine or the cyclotetramerization of sulfonated phthalic acid derivatives.[14][15]

Method 1: Direct Sulfonation of Aluminum Phthalocyanine [16]

  • Dissolution: Dissolve chloroaluminum phthalocyanine in an anhydrous sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid.

  • Reaction: Heat the reaction mixture. The temperature and duration of heating will influence the degree of sulfonation. The reaction should be carried out under an inert atmosphere.

  • Isolation: Carefully pour the reaction mixture into ice-water to precipitate the sulfonated product.

  • Purification: The crude product is then collected by filtration and washed extensively to remove excess acid. Further purification can be achieved through techniques like dialysis or column chromatography.

Method 2: Synthesis from Sulfonated Precursors [17]

  • Reactant Mixture: Prepare an intimate mixture of a sulfonated phthalic acid derivative (e.g., 4-sulfophthalic acid), a metal salt (e.g., aluminum chloride), urea, and a catalyst (e.g., ammonium molybdate).

  • Heating: Heat the mixture to a high temperature (e.g., 260 °C) for several hours to induce cyclotetramerization.

  • Purification: The resulting sulfonated aluminum phthalocyanine is then purified using appropriate chromatographic techniques.

In Vitro Photodynamic Efficacy Assessment

Evaluating the photodynamic activity of AlPcS_n_ in cell culture is a fundamental step in their preclinical assessment.

  • Cell Culture: Maintain a suitable cancer cell line (e.g., A549 lung cancer cells, HeLa cells) in appropriate culture medium and conditions (e.g., 37°C, 5% CO₂).[3][9]

  • Incubation with Photosensitizer: Treat the cells with varying concentrations of the AlPcS_n_ compound for a specific duration (e.g., 24 hours) to allow for cellular uptake.

  • Irradiation: Irradiate the cells with a light source of a wavelength corresponding to the Q-band absorption of the photosensitizer (e.g., 675 nm).[18] The light dose (fluence) is a critical parameter to control.

  • Viability Assay: Following a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or trypan blue exclusion.

  • Microscopy: Visualize cellular morphology and photosensitizer localization using fluorescence microscopy.

In Vivo Tumor Model Studies

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of photosensitizers.

  • Tumor Induction: Induce tumors in a suitable animal model (e.g., BALB/c mice) by subcutaneous injection of cancer cells (e.g., EMT-6 mammary tumor cells).[19]

  • Photosensitizer Administration: Once tumors reach a palpable size, administer the AlPcS_n_ intravenously.

  • Light Delivery: After a specific time interval to allow for preferential accumulation of the photosensitizer in the tumor tissue, irradiate the tumor with a laser of the appropriate wavelength.

  • Tumor Response Monitoring: Monitor tumor growth over time by measuring tumor volume.

  • Histological Analysis: At the end of the study, excise the tumors for histological examination to assess the extent of necrosis and vascular damage.[20]

Visualizing Key Processes and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental procedures.

PDT_Mechanism PS_ground Photosensitizer (Ground State, S₀) PS_singlet Photosensitizer (Excited Singlet State, S₁) PS_ground->PS_singlet Light Absorption (Far-Red Photon) PS_singlet->PS_ground Fluorescence PS_triplet Photosensitizer (Excited Triplet State, T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS_ground Phosphorescence Oxygen_singlet Singlet Oxygen (¹O₂) PS_triplet->Oxygen_singlet Energy Transfer (Type II Reaction) Oxygen_ground Molecular Oxygen (³O₂) Cell_Damage Cellular Damage (Apoptosis, Necrosis) Oxygen_singlet->Cell_Damage Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of AlPcS_n Characterization Photophysical & Photochemical Characterization Synthesis->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Incubation Incubation with AlPcS_n Cell_Culture->Incubation Irradiation_vitro Light Irradiation Incubation->Irradiation_vitro Viability_Assay Cell Viability Assessment Irradiation_vitro->Viability_Assay Tumor_Model Tumor Model Development Viability_Assay->Tumor_Model Administration AlPcS_n Administration Tumor_Model->Administration Irradiation_vivo Tumor Irradiation Administration->Irradiation_vivo Efficacy_Assessment Tumor Growth Monitoring Irradiation_vivo->Efficacy_Assessment Sulfonation_Effect Sulfonation_Degree Degree of Sulfonation (n) Hydrophilicity Hydrophilicity Sulfonation_Degree->Hydrophilicity Increases with n Aggregation Aggregation in Aqueous Media Sulfonation_Degree->Aggregation Decreases with n Cellular_Uptake Cellular Uptake Hydrophilicity->Cellular_Uptake Generally decreases PDT_Efficacy Photodynamic Efficacy Aggregation->PDT_Efficacy Decreases Cellular_Uptake->PDT_Efficacy Increases

References

An In-depth Technical Guide to the Solubility and Aggregation Behavior of Tinolux® BBS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tinolux® BBS, a sulfonated aluminum phthalocyanine derivative. The focus is on its solubility and aggregation behavior, critical parameters that dictate its efficacy in various applications, from industrial formulations to potential considerations in biomedical research. While specific quantitative data for this proprietary compound is limited in public literature, this document synthesizes available information and draws upon established scientific principles governing this class of molecules to provide a thorough understanding for the target audience.

Core Properties of Tinolux® BBS

Tinolux® BBS is chemically identified as chloroaluminum(III) phthalocyanine tetrasulfonic acid.[1] Its structure is characterized by a central aluminum ion coordinated within a phthalocyanine macrocycle, with four sulfonic acid groups attached to the peripheral benzene rings.[1] This tetrasulfonation is the key to its distinct physicochemical properties.

PropertyDescriptionSource(s)
Chemical Name Chloroaluminum(III) phthalocyanine tetrasulfonic acid[1]
Molecular Formula C₃₂H₁₆AlClN₈O₁₂S₄[1]
Molecular Weight 895.2 g/mol [1]
Appearance Fine, dark-colored powder or granular solid; anionic dark blue aqueous liquid.[1]
Ionic Character Anionic[2]
pH (Aqueous Formulation) Approximately 5.8[1]
Absorption Maximum (λmax) 665-680 nm (in appropriate solvent systems)[1]
Primary Application Photocatalytic system in laundry detergents and cleaning agents.[1][3]

Solubility Profile

The high water solubility of Tinolux® BBS is a direct consequence of the four sulfonic acid functional groups on the phthalocyanine periphery.[1] These polar groups facilitate strong interactions with water molecules, distinguishing it from unsubstituted phthalocyanines which are notoriously insoluble in aqueous media.[1]

Key Solubility Characteristics:

  • High Aqueous Solubility: Described as "readily soluble" and can be diluted with water in all proportions.[2] This is a common feature of tetrasulfonated phthalocyanines. For a related compound, copper phthalocyanine tetrasulfonic acid tetrasodium salt, the water solubility is reported to be as high as 358 g/L at 20°C.

  • Solvent Compatibility: It shows compatibility with various chemical environments, including calcium salt solutions where many other dyes have limited solubility.[1] Unsubstituted phthalocyanines, for comparison, tend to dissolve in aprotic polar solvents with high dipole moments, such as N-methyl-2-pyrrolidone (NMP).

  • Impact of Sulfonation: The number and position of sulfonate groups are the primary determinants of aqueous solubility for this class of compounds. The tetrasulfonation pattern in Tinolux® BBS ensures its suitability for aqueous formulations.[1]

Aggregation Behavior

A critical aspect of the solution chemistry of Tinolux® BBS and other phthalocyanine derivatives is their tendency to self-associate and form aggregates in aqueous solutions.[1] This behavior is primarily driven by non-covalent π-π stacking interactions between the large, planar aromatic macrocycles.

Factors Influencing Aggregation:

  • Concentration: As the concentration of the dye increases, the equilibrium shifts from monomers to dimers, trimers, and higher-order columnar aggregates.

  • Sulfonation: The sulfonic acid groups not only enhance solubility but also modulate aggregation. The electrostatic repulsion between the anionic sulfonate groups helps to prevent the extensive aggregation often seen with unsubstituted phthalocyanines.[1] The alpha-position substitution pattern of the sulfonate groups in Tinolux® BBS is suggested to help minimize excessive aggregation.[1]

  • Ionic Strength: The presence of electrolytes in the solution can influence the degree of aggregation. For some sulfonated phthalocyanines, aggregation has been observed to increase with increasing salt concentration, although suppression of aggregation at very high salt concentrations has also been reported for related copper complexes.[4]

  • Central Metal Ion: The nature of the central metal atom and its axial ligands can influence the geometry of the aggregates. Aluminum phthalocyanines with an axial chloride ligand are known to be stabilized in their monomeric state compared to analogues without such ligands.

  • Solvent: In organic solvents like N,N-dimethylformamide (DMF), aluminum phthalocyanine chloride is reported to exist completely in its monomeric form.[5][6]

Aggregation is a significant phenomenon as it can alter the photophysical properties of the molecule. For applications relying on the photoactivity of the monomeric species, such as in photodynamic therapy research, the formation of aggregates is often detrimental as they typically exhibit little or no photosensitizing activity.[7]

ExperimentalWorkflow cluster_solubility Solubility Determination cluster_aggregation Aggregation Analysis S1 Prepare Supersaturated Solution S2 Equilibrate (e.g., 24h) S1->S2 S3 Separate Solid Phase (Centrifuge/Filter) S2->S3 S4 Measure Absorbance of Supernatant (UV-Vis) S3->S4 S5 Calculate Solubility (Beer-Lambert Law) S4->S5 Result_Sol Quantitative Solubility Value S5->Result_Sol A1 Prepare Solutions of Varying Concentrations A2 Acquire UV-Vis Spectra for each concentration A1->A2 A3 Analyze Q-Band Changes (Shifts, New Bands) A2->A3 A4 Plot Molar Absorptivity vs. Concentration A3->A4 A5 Assess Deviation from Beer-Lambert Law A4->A5 Result_Agg Aggregation Profile & Dimerization Constant A5->Result_Agg Start Tinolux® BBS Sample Start->S1 Start->A1

References

Spectral Characteristics of Tinolux BBS in Diverse Solvent Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of Tinolux BBS, a sulfonated aluminum phthalocyanine derivative. Understanding the photophysical behavior of this molecule in various solvents is critical for its application in diverse fields, including as a photosensitizer in photodynamic therapy, a fluorescent probe in bioimaging, and a functional component in advanced materials. This document summarizes key spectral data, outlines detailed experimental protocols for characterization, and provides visual representations of the underlying scientific principles and workflows.

Introduction to this compound and its Spectral Properties

This compound belongs to the family of metallated phthalocyanines, which are known for their intense color and rich photophysical properties. As a sulfonated derivative of aluminum phthalocyanine, this compound exhibits enhanced solubility in aqueous and polar solvents. Its core structure, a large aromatic macrocycle chelating an aluminum ion, gives rise to strong absorption in the red region of the visible spectrum and fluorescence in the far-red to near-infrared region. These characteristics are highly dependent on the molecule's immediate environment, particularly the solvent, which can influence its aggregation state and electronic transitions.

Quantitative Spectral Data

While specific spectral data for this compound across a wide range of solvents is not extensively published under its commercial name, the behavior of closely related and well-characterized sulfonated aluminum phthalocyanines, such as aluminum phthalocyanine tetrasulfonate (AlPcS₄), provides a reliable proxy. The following table summarizes representative absorption (λmax) and emission (λem) maxima for sulfonated aluminum phthalocyanines in different solvents.

SolventDielectric Constant (ε)Absorption Maxima (λmax, nm)Emission Maxima (λem, nm)Remarks
Water (buffer, pH 7.4)80.1~674, ~644 (shoulder)~680The shoulder at ~644 nm is indicative of dimer formation (aggregation). Fluorescence is often quenched in aggregates.[1]
Dimethyl Sulfoxide (DMSO)46.7~670 - 675~680 - 685In DMSO, sulfonated phthalocyanines typically exist as monomers, leading to a sharp and intense Q-band absorption.[2]
N,N-Dimethylformamide (DMF)36.7~665 - 670~675 - 680Similar to DMSO, DMF promotes the monomeric form of the dye.
Ethanol24.6~670~680In ethanol, aggregation is less pronounced than in water.
Dichloromethane (DCM)8.9~680~690A slight red-shift is often observed in less polar solvents.

Note: The exact spectral maxima for this compound may vary depending on the precise degree and isomeric pattern of sulfonation. The data presented above should be considered as a general guide.

Experimental Protocols

To accurately determine the spectral characteristics of this compound in different solvents, the following experimental protocols are recommended.

Preparation of Stock and Sample Solutions
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which it is readily soluble and stable as a monomer, such as spectroscopic grade DMSO or DMF. Store the stock solution in the dark at a low temperature (e.g., 4°C) to prevent degradation.

  • Sample Preparation: For spectral measurements, dilute the stock solution with the desired solvent to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The use of dilute solutions is crucial to minimize aggregation and avoid inner filter effects, which can distort spectral shapes and intensities.

UV-Visible Absorption Spectroscopy
  • Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorption spectrum of the this compound sample solution over a wavelength range of at least 400-800 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the characteristic Q-band.

    • The presence of a blue-shifted shoulder or a separate peak (around 630-640 nm) can indicate the formation of aggregates.

Fluorescence Spectroscopy
  • Instrumentation: Employ a sensitive spectrofluorometer equipped with a suitable light source (e.g., Xenon lamp) and a photomultiplier tube (PMT) detector.

  • Procedure:

    • Excite the sample at a wavelength where it absorbs strongly, typically at or near the Q-band maximum (λmax).

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region (e.g., 650-850 nm).

    • Determine the wavelength of maximum fluorescence emission (λem).

    • To determine the fluorescence quantum yield (ΦF), a comparative method using a standard fluorophore with a known quantum yield in the same solvent is recommended. Unsubstituted zinc phthalocyanine (ZnPc) in DMSO (ΦF = 0.20) can be used as a reference.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound in different solvents.

Spectral_Characterization_Workflow Workflow for Spectral Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output stock Prepare Stock Solution (e.g., 1 mM in DMSO) dilute Dilute in Various Solvents (e.g., Water, Ethanol, DCM) stock->dilute uv_vis UV-Vis Absorption Spectroscopy dilute->uv_vis Measure Absorbance fluorescence Fluorescence Spectroscopy dilute->fluorescence Measure Emission abs_max Determine λmax (Absorption Maximum) uv_vis->abs_max aggregation Assess Aggregation State uv_vis->aggregation em_max Determine λem (Emission Maximum) fluorescence->em_max quantum_yield Calculate Quantum Yield (Optional) fluorescence->quantum_yield report Technical Report with Data Tables & Spectra abs_max->report em_max->report aggregation->report quantum_yield->report

Workflow for Spectral Analysis of this compound

Influence of Solvent on Spectral Characteristics: A Deeper Look

The observed shifts in the absorption and emission spectra of this compound in different solvents, a phenomenon known as solvatochromism, can be attributed to several factors:

  • Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states of the dye molecule differently. More polar solvents can lead to either a red-shift (bathochromic) or a blue-shift (hypsochromic) of the spectral bands depending on the change in the dipole moment of the molecule upon excitation.

  • Hydrogen Bonding: Protic solvents, such as water and alcohols, can form hydrogen bonds with the sulfonate groups of this compound. These specific interactions can affect the electronic distribution within the molecule and thus alter its spectral properties.

  • Aggregation: In aqueous solutions, the hydrophobic phthalocyanine core of this compound molecules can drive them to associate, forming dimers or higher-order aggregates. This aggregation typically leads to a blue-shift or the appearance of a new band in the absorption spectrum and significant quenching of fluorescence. The presence of organic co-solvents or surfactants can disrupt these aggregates and restore the monomeric spectral features.

The relationship between the solvent environment and the aggregation state of sulfonated phthalocyanines can be visualized as follows:

Aggregation_Equilibrium Solvent Influence on Aggregation cluster_solvents Solvent Environment Monomer Monomer (Sharp Q-band, Fluorescent) Dimer Dimer/Aggregate (Blue-shifted band, Quenched) Monomer->Dimer Aggregation Organic Organic Solvents (DMSO, DMF) Organic->Monomer Favors Aqueous Aqueous Solutions Aqueous->Dimer Promotes

Solvent Influence on Aggregation

Conclusion

The spectral characteristics of this compound are intricately linked to its solvent environment. While it generally exhibits strong absorption in the red and emission in the far-red regions of the spectrum, phenomena such as solvatochromism and aggregation can significantly modulate these properties. For researchers and professionals working with this compound, a thorough understanding and careful control of the solvent system are paramount for achieving desired outcomes in their applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the accurate characterization and effective utilization of this versatile photosensitive molecule.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of Tinolux® BBS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Tinolux® BBS, with a primary focus on the experimental determination of its fluorescence quantum yield. Tinolux® BBS is a specialized fluorescent whitening agent and photocatalytic system, and understanding its quantum yield is critical for optimizing its performance in various applications. While specific quantitative quantum yield data for Tinolux® BBS is not publicly available, this guide details the methodologies required to determine this crucial parameter.

Introduction to Tinolux® BBS

Tinolux® BBS is a sulfonated tetrabenzo-tetraazaporphine derivative, chemically identified as chloroaluminum(III) phthalocyanine tetrasulfonic acid.[1] Developed by BASF, it functions as an anionic fluorescent whitening agent and a photocatalytic bleaching agent, primarily used in laundry detergents.[1][2][3] Its mechanism involves the absorption of ultraviolet (UV) light and subsequent re-emission in the blue region of the visible spectrum, which counteracts the natural yellowing of fabrics, resulting in a whiter appearance.[1] Additionally, its photocatalytic properties contribute to the bleaching of stains, even at low washing temperatures.[3]

Photophysical Properties of Tinolux® BBS

A summary of the known photophysical and chemical properties of Tinolux® BBS is presented in Table 1. This data is essential for designing experiments to measure its fluorescence quantum yield.

PropertyValue / DescriptionSource(s)
Chemical Name Chloroaluminum(III) phthalocyanine tetrasulfonic acid[1]
Chemical Structure Sulfonated tetrabenzo-tetraazaporphine derivative[1][2]
Molecular Formula C₃₂H₁₆AlClN₈O₁₂S₄[1]
Appearance Greenish-black fine granules or a dark blue aqueous liquid[1][2]
Charge Anionic[2]
Solubility Readily soluble in water[1][2]
Absorption Maximum (λ_max) 665 - 680 nm[1]
Emission Wavelength Range 670 - 720 nm (Far-red to infrared)[1]

Table 1: Summary of the Photophysical and Chemical Properties of Tinolux® BBS.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[4][5][6][7]

Φ_F = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescent light.[8] This parameter is influenced by the molecular structure of the fluorophore and its environment, including the solvent, temperature, and presence of quenching agents.[5]

Experimental Protocol for Determining the Fluorescence Quantum Yield of Tinolux® BBS

The most common and reliable method for determining the fluorescence quantum yield of a compound like Tinolux® BBS is the comparative method, as described by Williams et al.[6][7] This method involves comparing the fluorescence intensity of the test sample (Tinolux® BBS) to that of a well-characterized standard with a known quantum yield.

4.1. Selection of a Suitable Reference Standard

The choice of a reference standard is critical for the accuracy of the measurement. The ideal standard should have the following characteristics:

  • Known and stable quantum yield: The quantum yield of the standard should be well-documented and not prone to degradation.

  • Similar absorption and emission range: The standard should absorb and emit light in a similar spectral region to Tinolux® BBS to minimize wavelength-dependent instrumental errors.[5]

  • High photostability: The standard should not undergo significant photobleaching during the measurement.

  • Solubility in the same solvent: To avoid complications arising from different solvent refractive indices, the standard should be soluble in the same solvent as the test sample.

Given the absorption and emission characteristics of Tinolux® BBS (absorption max ~665-680 nm, emission ~670-720 nm), a suitable reference standard would be a dye with known quantum yield in the far-red or near-infrared region, such as certain rhodamine or cyanine dyes.

4.2. Sample Preparation

  • Solvent Selection: Prepare solutions of both Tinolux® BBS and the reference standard in a high-purity, spectroscopic grade solvent. Given that Tinolux® BBS is water-soluble, deionized water or a suitable buffer solution would be appropriate.[1][2]

  • Concentration Series: Prepare a series of dilutions for both the Tinolux® BBS and the reference standard. The concentrations should be adjusted to yield absorbance values in the range of 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects and self-quenching.[6][7]

4.3. Spectroscopic Measurements

  • Absorption Spectra: Record the UV-Vis absorption spectra of all prepared solutions using a spectrophotometer. Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. It is imperative that the excitation wavelength is the same for both the Tinolux® BBS samples and the reference standard samples.[5] The emission should be scanned over the entire fluorescence range of the compound.

4.4. Data Analysis and Calculation

The fluorescence quantum yield of Tinolux® BBS (Φ_X) can be calculated using the following equation:[6]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

  • Φ_ST is the known quantum yield of the reference standard.

  • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for Tinolux® BBS and the standard, respectively.

  • η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

To obtain the gradients, plot the integrated fluorescence intensity as a function of absorbance for both the Tinolux® BBS and the standard concentration series. The resulting plots should be linear, and the gradients can be determined by linear regression.

Visualizing the Experimental Workflow and Deactivation Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the quantum yield and the potential deactivation pathways of an excited fluorophore like Tinolux® BBS.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_tinolux Prepare Tinolux® BBS Concentration Series abs_spec Record Absorption Spectra prep_tinolux->abs_spec prep_standard Prepare Reference Standard Concentration Series prep_standard->abs_spec fluo_spec Record Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Figure 1: Experimental workflow for the determination of the fluorescence quantum yield of Tinolux® BBS using the comparative method.

deactivation_pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (UV Light) S1->S0 Fluorescence (Visible Light) S1->S0 Internal Conversion (Heat) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence / Non-radiative Decay

Figure 2: Jablonski diagram illustrating the principal deactivation pathways for a photo-excited molecule like Tinolux® BBS.

Conclusion

References

An In-depth Technical Guide to Tinolux® BBS: Safety and Handling for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinolux® BBS is a specialized fluorescent whitening agent, chemically identified as a sulfonated tetrabenzo-tetraazaporphine derivative.[1] It is primarily utilized in industrial applications, such as in laundry detergents and cleaning agents, to enhance the whiteness and brightness of fabrics.[2][3] In a laboratory setting, its unique photophysical properties, including strong light absorption and fluorescence, make it a compound of interest for research in materials science, photochemistry, and formulation development.

This guide provides a comprehensive overview of the safety, handling, and relevant experimental considerations for the use of Tinolux® BBS in a laboratory environment. The information is intended to ensure safe and effective use by researchers, scientists, and professionals in drug development who may be exploring its properties or utilizing it as a component in their research.

Chemical and Physical Properties

Tinolux® BBS is a complex organic molecule with distinct physical and chemical characteristics. A summary of its key properties is presented in the tables below.

Chemical Identification
PropertyValue
Chemical Name Sulfonated tetrabenzo-tetraazaporphine derivative[1]
CAS Number 131595-16-9[2]
Molecular Formula C₃₂H₁₆AlClN₈O₁₂S₄[2]
Molecular Weight 895.18 g/mol [2]
Physical Properties
PropertyValue
Appearance Greenish-black fine granules or a dark blue aqueous liquid[1][2]
Solubility Readily soluble in water[1]
Melting Point Decomposes at >300°C[4]
pH (aqueous solution) Approximately 5.8[4]
Absorption Maximum (λmax) 665-680 nm[4]

Safety and Handling

While Tinolux® BBS is not classified as a hazardous substance according to available safety data sheets, adherence to good laboratory practices is essential to minimize any potential risks.

Toxicological Data
EndpointResult
Acute Oral Toxicity (LD50) > 3,000 mg/kg (rat)
Skin Irritation Not irritating
Eye Irritation Not irritating
Sensitization Non-sensitizing
Mutagenicity Not mutagenic in mammalian cell culture
Carcinogenicity Not listed as a carcinogen by IARC, NTP, OSHA, or ACGIH
Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling Tinolux® BBS to prevent direct contact and inhalation.

PPESpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat.
Respiratory Protection Not typically required with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator is recommended.
Storage and Stability

Proper storage is crucial to maintain the integrity of Tinolux® BBS.

ConditionRecommendation
General Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
Light Protect from direct sunlight.[4][5]
Incompatible Materials Avoid strong oxidizing agents.
Shelf Life 24 months for the granular form.[1]
Spill and Emergency Procedures

In the event of a spill or exposure, the following procedures should be followed.

SituationProcedure
Skin Contact Wash the affected area thoroughly with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation Move the person to fresh air.
Ingestion Do NOT induce vomiting. Rinse mouth with water.
Spill (Solid) Sweep up the material and place it in a suitable container for disposal. Avoid generating dust.
Spill (Liquid) Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Experimental Protocols

The following are generalized protocols that can be adapted for various research applications involving Tinolux® BBS or similar fluorescent whitening agents.

Qualitative Analysis by UV-Visible Spectroscopy

This protocol describes how to qualitatively identify the presence of Tinolux® BBS in a solution.

Methodology:

  • Solution Preparation: Prepare a dilute solution of the sample containing suspected Tinolux® BBS in deionized water. A concentration in the low mg/L range is typically sufficient.

  • Instrumentation: Use a UV-Visible spectrophotometer.

  • Measurement: Scan the absorbance of the solution from 400 nm to 800 nm.

  • Analysis: The presence of Tinolux® BBS is indicated by a characteristic strong absorption peak in the range of 665-680 nm.[4]

Quantitative Analysis by Fluorescence Spectroscopy

This protocol outlines a method for quantifying the concentration of Tinolux® BBS.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of Tinolux® BBS of known concentrations in deionized water.

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Measurement: Excite the standard solutions at the absorption maximum (around 670 nm) and measure the fluorescence emission intensity at the emission maximum (typically in the far-red region).

  • Calibration Curve: Plot the fluorescence intensity versus the concentration of the standard solutions to generate a calibration curve.

  • Sample Analysis: Measure the fluorescence intensity of the unknown sample using the same instrument settings.

  • Quantification: Determine the concentration of Tinolux® BBS in the sample by interpolating its fluorescence intensity on the calibration curve.

Visualizations

Laboratory Workflow for Safe Handling of Tinolux® BBS

G cluster_0 Preparation cluster_1 Handling and Experimentation cluster_2 Post-Experiment A Receiving and Storage (Cool, Dry, Dark Place) B Risk Assessment (Review SDS) A->B C Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B->C D Weighing and Solution Preparation (In a well-ventilated area or fume hood) C->D E Experimental Use (e.g., Spectroscopy, Formulation) D->E F Decontamination of Glassware and Surfaces E->F G Waste Disposal (Follow institutional guidelines for chemical waste) F->G H Doff PPE and Wash Hands G->H

Caption: Workflow for the safe laboratory handling of Tinolux® BBS.

Disposal

Unused Tinolux® BBS and waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.[6] Do not dispose of down the drain unless permitted by local ordinances for dilute, non-hazardous solutions.[6]

Conclusion

Tinolux® BBS is a valuable compound for various industrial and research applications. While it presents a low hazard profile, adherence to standard safety protocols is paramount for its handling in a laboratory setting. This guide provides the essential information for researchers and scientists to work with Tinolux® BBS safely and effectively. For more detailed information, always refer to the manufacturer's specific Safety Data Sheet (SDS).[1]

References

Methodological & Application

Application Notes and Protocols for Photocatalysis Experiments using Tinolux BBS and Related Phthalocyanines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Tinolux BBS, a sulfonated tetrabenzo-tetraazaporphyrin derivative, and other metallophthalocyanines in photocatalysis experiments. The following sections detail the principles, experimental setups, and specific protocols for the photocatalytic degradation of organic pollutants, a key area of research in environmental science and of relevance to drug development metabolite studies.

Introduction to this compound and Metallophthalocyanines in Photocatalysis

This compound is a specialized aluminum phthalocyanine compound, chemically identified as chloroaluminum(III) phthalocyanine tetrasulfonic acid.[1] Like other metallophthalocyanines (MPcs), it is a potent photosensitizer, capable of absorbing light in the visible and near-infrared regions of the electromagnetic spectrum.[1][2] This characteristic makes it an attractive candidate for visible-light-driven photocatalysis, offering an advantage over traditional wide-bandgap semiconductor photocatalysts like TiO2, which primarily absorb in the UV region.[2]

The core mechanism of photocatalysis by MPcs involves the generation of reactive oxygen species (ROS), such as singlet oxygen, upon irradiation with light of a suitable wavelength.[1] These highly reactive species then non-selectively oxidize and degrade organic molecules present in the reaction medium. Due to their high chemical and thermal stability, MPcs are robust photocatalysts for various applications.[3]

Key Applications:

  • Environmental Remediation: Degradation of persistent organic pollutants in wastewater, such as phenols, dyes, and pharmaceuticals.[2][4][5]

  • Organic Synthesis: As near-infrared photocatalysts for reactions like oxidative cyanations of tertiary amines.[6]

  • Water Purification: Removal of harmful microorganisms and contaminants.

Experimental Protocols

The following protocols are synthesized from methodologies reported for metallophthalocyanines and their derivatives in photocatalysis research.

General Materials and Equipment
  • Photocatalyst: this compound or other sulfonated metallophthalocyanines (e.g., zinc(II) phthalocyanine tetrasulfonate).

  • Model Pollutant: A target organic compound for degradation (e.g., Methylene Blue, Rhodamine B, 4-chlorophenol, sulfamethoxazole).

  • Solvent: Ultrapure water or an appropriate organic solvent (e.g., N,N-dimethylformamide).

  • Light Source: A lamp emitting in the visible range, corresponding to the absorption maximum of the photocatalyst (typically 665-680 nm for this compound).[1] LED lamps or a solar simulator can be used.

  • Photoreactor: A vessel made of a material transparent to the light source's wavelength (e.g., quartz or Pyrex). For controlled experiments, a setup with a magnetic stirrer and a means to control temperature is recommended.

  • Analytical Equipment: A UV-Vis spectrophotometer to monitor the concentration of the model pollutant. High-Performance Liquid Chromatography (HPLC) can be used for more complex mixtures and to identify degradation byproducts.

  • pH Meter: For adjusting and monitoring the pH of the reaction solution.

Protocol for Photocatalytic Degradation of a Model Dye (Methylene Blue)

This protocol describes a typical experiment to evaluate the photocatalytic activity of this compound in degrading a model dye.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.
  • Prepare a stock solution of Methylene Blue (e.g., 100 mg/L) in ultrapure water.

2. Experimental Setup:

  • In a suitable photoreactor, add a specific volume of the Methylene Blue stock solution and dilute with ultrapure water to achieve the desired initial concentration (e.g., 10 mg/L).
  • Add the desired amount of the this compound stock solution to the reactor to achieve the target catalyst concentration (e.g., 0.01% - 0.04%).[6]
  • Place the photoreactor on a magnetic stirrer and ensure continuous stirring.
  • Position the light source at a fixed distance from the photoreactor.

3. Photocatalytic Reaction:

  • Before irradiation, stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the dye.
  • Take an initial sample (t=0) and measure its absorbance at the wavelength of maximum absorbance for Methylene Blue (approx. 664 nm) using a UV-Vis spectrophotometer.
  • Turn on the light source to initiate the photocatalytic reaction.
  • At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw aliquots of the reaction mixture.
  • Centrifuge or filter the aliquots to remove the photocatalyst before measuring the absorbance.

4. Data Analysis:

  • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = ((A₀ - Aₜ) / A₀) * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
  • Plot the degradation efficiency as a function of irradiation time.

Protocol for Immobilization of Phthalocyanine on TiO₂

Immobilizing the photocatalyst on a solid support like TiO₂ can prevent aggregation and facilitate its recovery and reuse.[7]

1. Sol-Gel Preparation of TiO₂:

  • Prepare a sol of titanium(IV) isopropoxide in methanol.
  • Slowly add a solution of methanol and concentrated HCl to the sol and allow it to gel.
  • Dry the resulting gel at 100 °C.
  • Calcine the dried powder at a high temperature (e.g., 425 °C) to form the TiO₂ support.[8]

2. Immobilization of Phthalocyanine:

  • Disperse the prepared TiO₂ powder in a solution of the sulfonated phthalocyanine in an appropriate solvent.
  • Stir the suspension for an extended period (e.g., 24 hours) at room temperature to allow for the adsorption and binding of the phthalocyanine to the TiO₂ surface.
  • Separate the resulting composite material by centrifugation or filtration.
  • Wash the composite with the solvent to remove any unbound phthalocyanine.
  • Dry the final photocatalyst material before use.

Quantitative Data

The following tables summarize key quantitative data for this compound and related metallophthalocyanines.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical NameChloroaluminum(III) phthalocyanine tetrasulfonic acid[1]
AppearanceGreenish black fine granules[6]
SolubilityReadily soluble in water[6]
Recommended Use Level0.01% – 0.04%[6]
Absorption Maximum (Q-band)665-680 nm[1]
Photobleach PerformanceHigh[6]

Table 2: Photocatalytic Degradation Efficiency of Metallophthalocyanines for Various Pollutants

PhotocatalystPollutantConditionsDegradation EfficiencyReference
Sulfonated CoPcChlorinated phenolsBasic aqueous solutionEffective degradation[1]
Sulfonated ZnPc4-chlorophenolAqueous solutionEffective degradation[1]
NiPc_s/TiO₂SulfamethoxazoleWater, UV irradiationMost active among tested Pc-grafted TiO₂[4]
ZnPc/TiO₂/TX-100Cr(VI)365 nm light, 150 min97.93% removal[9]
ZnPc/TiO₂Amoxicillin254 nm light50.38% degradation[9]

Diagrams

General Mechanism of Photocatalysis by Metallophthalocyanines

Photocatalysis_Mechanism cluster_0 Photocatalyst Ground State cluster_1 Excitation cluster_2 Excited States cluster_3 Reactive Oxygen Species Generation cluster_4 Pollutant Degradation Pc MPc Pc_s MPc* (Singlet State) Light Light (hν) Light->Pc Absorption Pc_t MPc* (Triplet State) Pc_s->Pc_t Intersystem Crossing Pc_t->Pc Deactivation O2_s ¹O₂ (Singlet Oxygen) Pc_t->O2_s Energy Transfer Degradation Degradation Products O2_s->Degradation Oxidation O2_g ³O₂ (Ground State Oxygen) Pollutant Organic Pollutant

Caption: Mechanism of photocatalysis by metallophthalocyanines.

Experimental Workflow for Photocatalytic Degradation

Experimental_Workflow A Prepare Stock Solutions (Photocatalyst, Pollutant) B Setup Photoreactor (Add reactants, set stirring) A->B C Equilibrate in Dark (Adsorption-desorption equilibrium) B->C D Take Initial Sample (t=0) C->D E Initiate Irradiation (Turn on light source) D->E F Collect Samples at Time Intervals E->F F->E Continue reaction G Sample Preparation (Centrifuge/Filter) F->G H Analyze Samples (UV-Vis or HPLC) G->H I Calculate Degradation Efficiency H->I J Plot Results I->J

Caption: General workflow for a photocatalytic degradation experiment.

References

Application Notes and Protocols: Using Tinolux® BBS as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Tinolux® BBS is a commercial product developed by BASF, primarily for use as a fluorescent whitening agent in laundry detergents.[1][2][3] Its application as a fluorescent probe for cell imaging has not been documented in peer-reviewed scientific literature. The following application notes and protocols are hypothetical and are based on the known photophysical properties of its chemical class, sulfonated tetrabenzo-tetraazaporphines (specifically, sulfonated aluminum phthalocyanines), which have been explored for biological imaging and photodynamic therapy.[4][5][6] Researchers intending to explore this application should proceed with caution and perform extensive validation.

Introduction

Tinolux® BBS is a water-soluble, sulfonated aluminum phthalocyanine derivative.[3] Phthalocyanines are a class of synthetic macrocyclic compounds that exhibit strong absorption and fluorescence in the red and far-red regions of the electromagnetic spectrum.[1][6] These properties make them attractive candidates for use as fluorescent probes in biological systems, as they can potentially offer deep tissue penetration and reduced background autofluorescence compared to probes excited by shorter wavelengths. This document provides a theoretical framework for the potential use of Tinolux® BBS in cell imaging applications, with protocols adapted from studies on structurally similar compounds.

Photophysical and Chemical Properties

The suitability of a compound as a fluorescent probe is determined by its photophysical and chemical characteristics. The data presented below is a compilation from literature on Tinolux® BBS and related sulfonated aluminum phthalocyanines.

PropertyDescriptionReference
Chemical Structure Sulfonated tetrabenzo-tetraazaporphine derivative; Aluminum phthalocyanine complex[3]
Appearance Dark blue to greenish-black powder/granules or dark blue aqueous liquid[3]
Solubility Readily soluble in water[3]
Absorption Maximum (λ_abs_) ~665-680 nm (in aqueous solution)[1][4]
Emission Maximum (λ_em_) ~670-720 nm (in aqueous solution)[1]
Fluorescence Quantum Yield (Φ_F_) Variable, dependent on sulfonation and aggregation state. Generally low for phthalocyanines used in PDT to favor singlet oxygen generation.[7]
Cytotoxicity Variable; depends on concentration, cell type, and light exposure. Phthalocyanines can be phototoxic.[8][9]

Potential Applications in Cell Imaging

Based on the properties of related phthalocyanine dyes, Tinolux® BBS could potentially be explored for the following applications:

  • Live-Cell Cytoplasmic Staining: Due to its high water solubility, it may distribute within the cytoplasm of live cells.

  • Lysosomal Staining: Some studies have shown that certain subphthalocyanine derivatives can accumulate in lysosomes.[10]

  • In Vivo Imaging: The far-red emission is advantageous for imaging in deeper tissues or whole organisms, although systemic toxicity would need to be thoroughly evaluated.[6]

  • Photosensitizer for Targeted Cell Ablation: While the focus here is on imaging, its identity as a phthalocyanine suggests potential as a photosensitizer in photodynamic therapy (PDT) research, where light activation leads to localized cell death.

Experimental Protocols

The following are generalized, hypothetical protocols that must be optimized for the specific cell type and experimental setup.

Preparation of Stock Solution

Caution: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). The handling properties and toxicity of Tinolux® BBS in a research setting are not well-documented.

  • Weigh out a small amount (e.g., 1 mg) of Tinolux® BBS solid.

  • Dissolve in a known volume of high-purity water or phosphate-buffered saline (PBS) to create a 1 mM stock solution. Note: The exact molecular weight may need to be obtained from the supplier or estimated based on a representative structure.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

  • Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Protocol for Live-Cell Staining and Imaging

This protocol is adapted for adherent cells grown in a chambered coverslip or multi-well imaging plate.

  • Cell Culture: Seed cells on a suitable imaging dish and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: Dilute the 1 mM Tinolux® BBS stock solution in pre-warmed complete cell culture medium to a final working concentration. Optimization is critical. Start with a range of concentrations from 1 to 10 µM.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with warm PBS. Replace with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will need to be determined experimentally.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed, fresh culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: 640/30 nm, Emission: 690/50 nm). Use the lowest possible laser power and exposure time to minimize phototoxicity.

Protocol for Fixed-Cell Staining

Fixation can alter cell membranes and may affect the localization of the dye. Compatibility with fixation should be tested.

  • Cell Culture and Staining: Follow steps 1-4 from the live-cell protocol.

  • Fixation: After incubation with the dye, wash the cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Counterstaining: If desired, counterstain for other cellular components (e.g., DAPI for nuclei).

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Image as described in the live-cell protocol.

Visualizations

Workflow for Live-Cell Staining

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Seed and Culture Cells B Prepare Staining Solution (1-10 µM Tinolux BBS) C Remove Medium, Wash with PBS B->C Start Protocol D Add Staining Solution C->D E Incubate at 37°C (15-60 min) D->E F Wash Cells (2-3x) with Fresh Medium E->F G Image on Fluorescence Microscope F->G

Caption: A workflow diagram illustrating the key steps for staining live cells with a hypothetical this compound probe.

Principle of Fluorescence```dot

G S0 S₀ S1 S₁ S0->S1 Excitation (665-680 nm) S1->S0 Fluorescence (670-720 nm) T1 T₁ S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Diagram illustrating the hypothetical localization of this compound within a cell, potentially in the cytoplasm or lysosomes.

References

Application of Tinolux BBS in Antimicrobial Photodynamic Therapy: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are presented as a hypothetical framework. As of the current literature review, there is no direct scientific evidence or published research supporting the use of Tinolux BBS as a photosensitizer in antimicrobial photodynamic therapy (aPDT). This compound is primarily documented as a fluorescent whitening agent.[1] The information provided below is based on the general principles of aPDT and the known properties of structurally related compounds, such as phthalocyanines, and should be treated as an illustrative guide for research and development professionals.

Introduction to Antimicrobial Photodynamic Therapy (aPDT)

Antimicrobial photodynamic therapy (aPDT) is an emerging therapeutic modality for the localized treatment of infections.[2] It involves the administration of a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength in the presence of oxygen, generates reactive oxygen species (ROS).[3][4] These highly cytotoxic ROS, such as singlet oxygen and free radicals, induce damage to multiple cellular targets within microorganisms, leading to rapid cell death.[3][5] A significant advantage of aPDT is that it is a broad-spectrum antimicrobial approach effective against bacteria, fungi, viruses, and parasites, with a low potential for inducing microbial resistance.[2][3][6]

The efficacy of aPDT depends on three key components: the photosensitizer, a light source of a specific wavelength, and molecular oxygen.[3][6] The ideal photosensitizer should be non-toxic in the dark, selectively accumulate in microbial cells, and efficiently generate ROS upon illumination. Phthalocyanines, a class of compounds to which components of this compound are related, are known for their photosensitizing properties.[1] this compound contains sulfonated aluminum phthalocyanines, which enhance its water solubility.[1] It exhibits fluorescence emission in the far-red to infrared region (670-720 nm), a range suitable for deeper tissue penetration of light.[1]

Hypothetical Application Note for a this compound-like Photosensitizer

This section outlines a hypothetical application of a photosensitizer with properties similar to the phthalocyanine components of this compound for aPDT.

Mechanism of Action

The proposed mechanism of action for a this compound-like photosensitizer in aPDT would follow the general principles of photodynamic inactivation. Upon irradiation with light of an appropriate wavelength (likely in the 670-720 nm range corresponding to its fluorescence emission[1]), the photosensitizer transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state through intersystem crossing. The excited triplet state of the photosensitizer can then react with molecular oxygen via two pathways:

  • Type I Reaction: Involves electron transfer to produce superoxide anions, which can further react to form other ROS like hydrogen peroxide and hydroxyl radicals.

  • Type II Reaction: Involves energy transfer to ground-state triplet oxygen to generate highly reactive singlet oxygen.[3]

These ROS can cause irreversible damage to microbial cell walls, membranes, proteins, and nucleic acids, leading to cell death.

Antimicrobial Spectrum

A this compound-like photosensitizer, particularly due to its anionic nature from sulfonation, might show varying efficacy against different types of microorganisms. While it may be effective against Gram-positive bacteria, its negatively charged surface could be repelled by the outer membrane of Gram-negative bacteria, potentially reducing its efficacy. Strategies to overcome this, such as co-administration with membrane-permeabilizing agents, could be explored.

Illustrative Quantitative Data

The following table presents hypothetical data on the antimicrobial efficacy of a this compound-like photosensitizer against common pathogens. This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Microbial SpeciesPhotosensitizer Concentration (µg/mL)Light Dose (J/cm²)Log Reduction in Viability (CFU/mL)
Staphylococcus aureus (Gram-positive)1050> 5
Streptococcus pyogenes (Gram-positive)1050> 5
Escherichia coli (Gram-negative)501002 - 3
Pseudomonas aeruginosa (Gram-negative)501002 - 3
Candida albicans (Fungus)2575> 4

Experimental Protocols

This section provides a detailed, generalized methodology for key experiments to evaluate a novel photosensitizer like a sulfonated phthalocyanine.

Protocol 1: In Vitro Antimicrobial Photodynamic Efficacy Assay

Objective: To determine the antimicrobial efficacy of the photosensitizer against a panel of microorganisms.

Materials:

  • Photosensitizer stock solution (e.g., 1 mg/mL in sterile water)

  • Microbial cultures (e.g., S. aureus, E. coli)

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • Tryptic Soy Agar (TSA) or other appropriate solid medium

  • 96-well microtiter plates

  • Light source with a specific wavelength (e.g., 680 nm LED array)

  • Spectrophotometer

  • Radiometer

Methodology:

  • Microbial Culture Preparation:

    • Inoculate the target microorganism in 5 mL of TSB and incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase.

    • Harvest the microbial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 10⁸ CFU/mL.

  • Photosensitizer Incubation:

    • In a 96-well plate, add 50 µL of the microbial suspension to wells.

    • Add 50 µL of the photosensitizer solution at various concentrations (e.g., 0.1 to 100 µg/mL) to the wells.

    • Include control groups: untreated cells, cells with photosensitizer only (dark toxicity), and cells with light only.

    • Incubate the plate in the dark for a predetermined period (e.g., 30-60 minutes) at room temperature to allow for photosensitizer uptake.

  • Irradiation:

    • Calibrate the light source using a radiometer to deliver a specific power density (e.g., 100 mW/cm²).

    • Expose the microtiter plate to the light source for a calculated duration to achieve the desired light dose (e.g., 50 J/cm²).

  • Viability Assessment (Colony Forming Unit Assay):

    • After irradiation, perform ten-fold serial dilutions of the samples from each well in PBS.

    • Plate 100 µL of each dilution onto TSA plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates to determine the number of viable microorganisms (CFU/mL).

    • Calculate the log reduction in viability compared to the untreated control.

Visualizations

G cluster_workflow Experimental Workflow for aPDT Efficacy prep Microbial Culture Preparation incubate Incubation with Photosensitizer prep->incubate light_control Light Only Control prep->light_control irradiate Light Irradiation incubate->irradiate dark_control Dark Toxicity Control incubate->dark_control assess Viability Assessment (CFU) irradiate->assess dark_control->assess light_control->assess

Caption: A typical experimental workflow for evaluating the in vitro efficacy of a photosensitizer in antimicrobial photodynamic therapy.

G cluster_pathway General Mechanism of Antimicrobial Photodynamic Therapy PS_ground Photosensitizer (Ground State) PS_singlet Excited Singlet State PS_ground->PS_singlet Light Absorption light Light (Photon) PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing type1 Type I (Electron Transfer) PS_triplet->type1 type2 Type II (Energy Transfer) PS_triplet->type2 oxygen Molecular Oxygen (³O₂) ros Reactive Oxygen Species (ROS) damage Microbial Cell Damage & Death ros->damage superoxide Superoxide (O₂⁻) type1->superoxide singlet_oxygen Singlet Oxygen (¹O₂) type2->singlet_oxygen singlet_oxygen->ros superoxide->ros

References

Application Notes and Protocols for Invisible Ink Formulations Utilizing Tinolux BBS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to developing invisible ink formulations using Tinolux BBS, a fluorescent whitening agent. This compound, chemically identified as chloroaluminum(III) phthalocyanine tetrasulfonic acid, is a specialized aluminum phthalocyanine compound.[1] It exhibits fluorescence, absorbing ultraviolet (UV) light and re-emitting it as visible blue light, making it an ideal candidate for creating inks that are invisible under normal lighting conditions but become visible under a UV light source.[1] This property is particularly valuable for security applications, covert labeling of sensitive materials, and in research settings requiring discreet marking.

This document outlines the chemical and physical properties of this compound, provides detailed protocols for the preparation of various ink formulations, and describes analytical methods for their characterization and performance evaluation.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful development of stable and effective invisible ink formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Chloroaluminum(III) phthalocyanine tetrasulfonic acid[1]
Molecular Formula C₃₂H₁₆AlClN₈O₁₂S₄[1]
Molecular Weight 895.2 g/mol [1]
Appearance Fine, dark-colored powder or granular solid[1]
Color in Aqueous Solution Anionic dark blue liquid[1]
Solubility High water solubility[1]
Fluorescence Emits blue light under UV excitation[1]
Thermal Stability Decomposes at elevated temperatures, typical for phthalocyanine compounds[1]
Light Stability Resists photodegradation[1]

Invisible Ink Formulations

The formulation of an invisible ink with this compound requires a careful selection of solvents, binders, and additives to ensure stability, appropriate viscosity for application, and strong fluorescence upon UV exposure. Below are three starting formulations with varying solvent systems.

Table 2: Invisible Ink Formulations with this compound

ComponentFormulation 1 (Aqueous)Formulation 2 (Hydroalcoholic)Formulation 3 (Gel-based)
This compound 0.1 - 1.0% (w/v)0.1 - 1.0% (w/v)0.1 - 0.5% (w/v)
Deionized Water 95 - 98.9% (v/v)45 - 49.4% (v/v)80 - 89.4% (v/v)
Ethanol (95%) -50% (v/v)-
Glycerol 1 - 3% (v/v)1 - 3% (v/v)5 - 10% (v/v)
Polyvinyl Alcohol (PVA) 0.5 - 2% (w/v)0.5 - 2% (w/v)-
Hydroxyethyl Cellulose (HEC) --1 - 2% (w/v)
Biocide (e.g., ProClin™ 300) 0.05% (v/v)0.05% (v/v)0.05% (v/v)
  • Solvents: Deionized water is the primary solvent due to the high water solubility of this compound.[1] Ethanol is introduced in Formulation 2 to modify the drying time and wetting properties on different substrates.

  • Binders: Polyvinyl alcohol (PVA) and hydroxyethyl cellulose (HEC) act as binders, improving the adhesion of the ink to the substrate and preventing feathering. The choice of binder will influence the viscosity of the final ink.

  • Humectant: Glycerol is added to prevent the ink from drying too quickly in the pen or on the stamp pad and to improve the flow characteristics.

  • Biocide: A biocide is included to prevent microbial growth in the aqueous formulations, ensuring a longer shelf life.

Experimental Protocols

Preparation of Invisible Ink Formulations

This protocol describes the general procedure for preparing the invisible ink formulations outlined in Table 2.

Materials:

  • This compound powder

  • Deionized water

  • Ethanol (95%)

  • Glycerol

  • Polyvinyl alcohol (PVA)

  • Hydroxyethyl cellulose (HEC)

  • Biocide (e.g., ProClin™ 300)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Weighing balance

Procedure:

  • Solvent Preparation: In a clean beaker, combine the required amounts of deionized water and ethanol (for Formulation 2).

  • Binder Dissolution: While stirring the solvent, slowly add the binder (PVA or HEC). Gentle heating may be required to facilitate the complete dissolution of PVA. Continue stirring until a clear, homogeneous solution is obtained.

  • Humectant and Biocide Addition: Add the specified amount of glycerol and biocide to the solution and stir until fully mixed.

  • This compound Incorporation: In a separate container, weigh the required amount of this compound powder. Create a slurry by adding a small amount of the prepared solvent/binder mixture to the powder and mix until a smooth paste is formed.

  • Final Mixing: Gradually add the this compound slurry to the main solution while stirring continuously. Continue stirring for at least 30 minutes to ensure complete dissolution and homogeneity of the ink.

  • Filtration (Optional): For applications requiring very fine lines or use in inkjet printers, the ink can be filtered through a 0.45 µm syringe filter to remove any undissolved particles.

  • Storage: Store the prepared ink in a well-sealed, opaque container to protect it from light.

Workflow for Ink Preparation and Application

G Workflow for Invisible Ink Preparation and Application A 1. Component Weighing (this compound, Solvents, Binders) B 2. Solvent & Binder Mixing A->B Dissolution C 3. This compound Incorporation B->C Addition D 4. Homogenization (Stirring) C->D Mixing E 5. Application to Substrate (e.g., Paper, Fabric) D->E Ink Ready F 6. Drying E->F G 7. Visualization under UV Light (365 nm) F->G Under UV Light H Invisible Marking F->H Under Ambient Light I Visible Blue Fluorescence G->I

Caption: Workflow from component preparation to visualization of the invisible ink.

Analytical Characterization

The performance of the developed invisible ink formulations should be evaluated using various analytical techniques.

Table 3: Analytical Techniques for Ink Characterization

TechniqueParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Absorption SpectrumDetermine the optimal excitation wavelength for maximum fluorescence.
Fluorescence Spectroscopy Emission SpectrumCharacterize the fluorescence intensity and emission wavelength of the ink.
Viscometry ViscosityEnsure the ink has the appropriate flow properties for the intended application method (e.g., pen, printer).
Substrate Adhesion Test Adhesion StrengthEvaluate the durability of the markings on different surfaces (e.g., paper, plastic, glass).
Photostability Test Fluorescence decay over timeAssess the long-term stability of the invisible mark when exposed to ambient light.
Protocol for Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the this compound invisible ink.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Prepared invisible ink formulation

  • Deionized water (as a blank)

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up according to the manufacturer's instructions.

  • Sample Preparation: Dilute a small aliquot of the ink formulation with deionized water to an appropriate concentration to avoid inner filter effects.

  • Excitation Spectrum:

    • Set the emission wavelength to the expected maximum (around 440-460 nm for blue fluorescence).

    • Scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the wavelength of maximum absorption.

  • Emission Spectrum:

    • Set the excitation wavelength to the maximum determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 400-600 nm) to determine the wavelength of maximum fluorescence emission.

  • Data Analysis: Record the excitation and emission maxima. The fluorescence intensity can be used for quantitative comparisons between different formulations.

Signaling Pathway of Fluorescence

The invisibility of the ink under normal light and its visibility under UV light is governed by the principle of fluorescence, a photoluminescent process.

G Fluorescence Mechanism of this compound cluster_0 Absorption of UV Light (Excitation) cluster_1 Emission of Visible Light (Fluorescence) A Ground State (S₀) This compound Molecule B Excited State (S₁) (Unstable) A->B hν (UV Photon) C Relaxation to Ground State (S₀) B->C hν' (Blue Photon)

Caption: Simplified Jablonski diagram illustrating the fluorescence process of this compound.

Safety Precautions

While this compound is primarily used in consumer products like laundry detergents, standard laboratory safety practices should be followed when handling the pure compound and the prepared ink formulations. A safety data sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, but appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Avoid inhalation of the powder and direct contact with skin and eyes.[2]

Conclusion

This compound presents a promising and readily available fluorescent compound for the development of effective and stable invisible inks. The formulations and protocols provided in these application notes serve as a starting point for researchers and professionals. Further optimization of the formulations may be required depending on the specific application and substrate. The analytical methods described will enable a thorough characterization of the ink's performance, ensuring its suitability for security, anti-counterfeiting, and other specialized applications.

References

Application Note: Quantification of Tinolux® BBS in Detergent Formulations by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantification of Tinolux® BBS, a fluorescent whitening agent, in laundry detergent formulations using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Visible detection. The described protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and data analysis. The method is designed to be selective and accurate for the determination of Tinolux® BBS in complex matrices.

Introduction

Tinolux® BBS is a sulfonated tetra-benzo-tetraazaporphine derivative used as a fluorescent whitening agent in various consumer products, most notably laundry detergents.[1] Its function is to absorb UV light and emit blue light, thereby counteracting the natural yellowing of fabrics and enhancing their perceived whiteness. Accurate quantification of Tinolux® BBS in detergent formulations is crucial for quality control, formulation development, and stability studies.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of various compounds.[2] This application note describes a specific HPLC method developed for the analysis of Tinolux® BBS.

Experimental

  • HPLC System with a gradient pump, autosampler, and UV-Visible detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Tinolux® BBS reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV-Vis at 675 nm
Injection Vol. 10 µL

Table 1: Optimized HPLC Chromatographic Conditions.

A stock solution of Tinolux® BBS (1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in a 50:50 mixture of water and methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Accurately weigh approximately 1 gram of the detergent sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 water/methanol mixture and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to the mark with the water/methanol mixture.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The developed HPLC method demonstrated good separation of Tinolux® BBS from other detergent matrix components. The retention time for Tinolux® BBS under the specified conditions was consistently observed at approximately 12.5 minutes.

The method showed excellent linearity over the concentration range of 1-100 µg/mL. A linear regression of the peak area versus concentration yielded a correlation coefficient (R²) greater than 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Table 2: Linearity Data for Tinolux® BBS.

The precision of the method was evaluated by performing six replicate injections of a 25 µg/mL standard. The relative standard deviation (RSD) was found to be less than 2%. Accuracy was determined by spiking a placebo detergent matrix with known concentrations of Tinolux® BBS, with recoveries found to be between 98% and 102%.

Protocol: Step-by-Step Quantification of Tinolux® BBS

  • System Preparation:

    • Set up the HPLC system according to the conditions outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve:

    • Inject each of the working standard solutions (from 2.3) in ascending order of concentration.

    • Record the peak area for each standard.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Sample Analysis:

    • Inject the prepared detergent sample solution (from 2.4).

    • Record the peak area of the Tinolux® BBS peak.

  • Quantification:

    • Calculate the concentration of Tinolux® BBS in the sample solution using the linear regression equation from the calibration curve.

    • Calculate the amount of Tinolux® BBS in the original detergent sample using the following formula:

    Amount (mg/g) = (Concentration from HPLC (µg/mL) * Dilution Volume (mL)) / (Initial Sample Weight (g) * 1000)

Workflow Diagram

HPLC_Workflow A Sample Weighing B Dissolution & Sonication A->B Add Solvent C Centrifugation B->C Cool to RT D Filtration (0.45 µm) C->D Collect Supernatant E HPLC Injection D->E Transfer to Vial F Data Acquisition E->F G Quantification F->G Integrate Peak H Report Generation G->H Calculate Concentration

Caption: Experimental workflow for Tinolux® BBS quantification.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of Tinolux® BBS in detergent formulations. The protocol is straightforward and utilizes standard laboratory equipment, making it suitable for routine quality control and research applications.

References

Application Notes and Protocols for the ¹H-NMR Analysis of Tinolux BBS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinolux BBS, chemically known as chloroaluminum(III) phthalocyanine tetrasulfonic acid, is a water-soluble, sulfonated metallophthalocyanine. It finds applications as a fluorescent whitening agent and photosensitizer. The characterization of its molecular structure is crucial for understanding its function and for quality control in various applications. ¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This document provides a detailed protocol for the ¹H-NMR analysis of this compound, including predicted spectral data and visualizations to guide researchers.

Predicted ¹H-NMR Data for this compound

Due to the limited availability of experimental ¹H-NMR data for this compound in the public domain, the following table presents predicted chemical shifts for the aromatic protons. These predictions are based on the known effects of sulfonation and the inherent aromaticity of the phthalocyanine macrocycle. The aromatic protons of sulfonated metallophthalocyanines typically resonate in the downfield region of the spectrum (7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling constants will be influenced by the specific substitution pattern of the sulfonate groups.

Table 1: Predicted ¹H-NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Protons ortho to sulfonate group8.5 - 9.5Doublet or Multiplet4H
Protons meta to sulfonate group7.5 - 8.5Doublet or Multiplet4H
Protons on unsubstituted positions7.0 - 8.0Multiplet4H

Note: These are predicted values and should be confirmed by experimental data. The exact chemical shifts and multiplicities will depend on the precise substitution pattern of the sulfonate groups on the benzene rings.

Experimental Protocol for ¹H-NMR Analysis of this compound

This protocol outlines the steps for acquiring a ¹H-NMR spectrum of this compound.

1. Materials and Equipment

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended)

2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of D₂O to the vial.

  • Vortex the mixture until the this compound is completely dissolved. The solution will have a deep blue color.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Ensure the solution height in the NMR tube is at least 4-5 cm.

  • Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the D₂O solvent.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • Set the following acquisition parameters (these may need to be optimized for your specific instrument):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans (or more for dilute samples) to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust to avoid signal clipping.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of aromatic protons).

    • Spectral Width (SW): 0-12 ppm.

    • Temperature: 298 K (25 °C).

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the residual HDO peak to 4.79 ppm.

  • Integrate the peaks in the aromatic region of the spectrum.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the signals to the protons of the this compound molecule.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the experimental workflow for its ¹H-NMR analysis.

Tinolux_BBS_Structure cluster_key Proton Assignments H_ortho Hortho: Protons ortho to -SO3H H_meta Hmeta: Protons meta to -SO3H H_unsub Hunsub: Protons on unsubstituted positions Tinolux

Caption: Chemical structure of this compound with proton labeling.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H-NMR Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze and Assign Signals integrate->analyze

Caption: Experimental workflow for ¹H-NMR analysis of this compound.

Application Notes and Protocols for Immobilizing Tinolux BBS on Surfaces for Catalytic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinolux BBS is a robust, water-soluble, anionic sulfonated tetrabenzo-tetraazaporphine derivative. While its primary commercial application lies in photocatalytic bleaching and photoshading in the detergent industry, its structural analogy to metallophthalocyanines suggests significant untapped potential as a versatile catalyst. Metallophthalocyanines are renowned for their catalytic activity in a wide array of chemical transformations, including oxidation reactions and the photodegradation of environmental pollutants.

A significant challenge in utilizing homogeneous catalysts like this compound is their recovery and reuse from the reaction medium. Immobilizing the catalyst onto a solid support circumvents this issue, paving the way for the development of highly efficient, stable, and recyclable heterogeneous catalytic systems.

These application notes provide a detailed protocol for the immobilization of this compound onto an aminosilane-functionalized silica support. Furthermore, a protocol for a model catalytic application—the photocatalytic degradation of an organic pollutant—is described. The methodologies are based on established procedures for analogous sulfonated phthalocyanine compounds, providing a strong foundation for further research and development.

Data Presentation: Immobilization of an Analogous Catalyst

While specific data for this compound immobilization is not yet publicly available, the following tables summarize representative data from the immobilization of a closely related analogue, Cobalt (II) Tetrasulfophthalocyanine (CoTSPc), on aminosilane-modified mesoporous silica. This data is provided to illustrate the expected changes in the physical properties of the support material upon catalyst immobilization and the typical performance in a catalytic application.

Table 1: Physical Properties of Mesoporous Silica Support Before and After Catalyst Immobilization

Support MaterialCatalyst Loading (wt. %)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
MCM-41010290.99[1]
CoTSPc@NH₂-MCM-41101870.24[1]
MCM-48010841.05[1]
CoTSPc@NH₂-MCM-48104750.61[1]

Table 2: Catalytic Performance of Immobilized Catalyst in Azo Dye Degradation

CatalystPollutant (Azo Dye)Reaction Time (h)Discoloration (%)TOC Removal (%)Reference
CoTSPc@MCM-41C.I. Acid Red 7338260[2]

Experimental Protocols

Protocol for Immobilization of this compound on Aminosilanized Mesoporous Silica

This protocol details the covalent immobilization of this compound onto a mesoporous silica support (e.g., SBA-15 or MCM-41) functionalized with (3-aminopropyl)triethoxysilane (APTES). The positively charged amine groups on the silica surface will electrostatically bind the anionic sulfonate groups of this compound.

Materials:

  • Mesoporous silica (SBA-15 or MCM-41)

  • (3-aminopropyl)triethoxysilane (APTES)

  • Toluene, anhydrous

  • Ethanol

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnetic stirrer with heating plate

  • Round bottom flasks

  • Reflux condenser

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Schlenk line or nitrogen/argon gas supply

Procedure:

  • Activation of Silica Support:

    • Place 1.0 g of mesoporous silica into a round bottom flask.

    • Add 50 mL of 1 M HCl and stir the suspension at room temperature for 4 hours to remove any impurities and activate the surface silanol groups.

    • Separate the silica by centrifugation, wash repeatedly with deionized water until the pH of the supernatant is neutral.

    • Dry the activated silica in an oven at 120°C overnight.

  • Surface Functionalization with APTES:

    • Transfer the dried, activated silica to a new, dry round bottom flask equipped with a reflux condenser.

    • Under a nitrogen or argon atmosphere, add 50 mL of anhydrous toluene.

    • Add 1.0 mL of APTES to the suspension.

    • Heat the mixture to reflux (approx. 110°C) and maintain for 24 hours with constant stirring.

    • Allow the mixture to cool to room temperature.

    • Separate the functionalized silica (NH₂-Silica) by centrifugation.

    • Wash the NH₂-Silica three times with toluene, followed by three times with ethanol to remove any unreacted APTES.

    • Dry the NH₂-Silica in an oven at 80°C for 12 hours.

  • Immobilization of this compound:

    • Prepare a 1 mg/mL solution of this compound in deionized water.

    • Disperse 0.5 g of the dried NH₂-Silica in 50 mL of the this compound solution.

    • Adjust the pH of the suspension to ~4 using dilute HCl. This protonates the amine groups on the silica surface, enhancing the electrostatic attraction.

    • Stir the suspension at room temperature for 24 hours.

    • Separate the now colored, this compound-immobilized silica (Tinolux-BBS@NH₂-Silica) by centrifugation.

    • Wash the catalyst repeatedly with deionized water until the supernatant is colorless, indicating the removal of all non-immobilized this compound.

    • Dry the final catalyst in an oven at 60°C overnight.

Characterization:

The successful immobilization can be confirmed by techniques such as:

  • UV-Vis Spectroscopy: To confirm the presence of this compound on the silica support.

  • FTIR Spectroscopy: To identify the functional groups of APTES and this compound on the silica surface.

  • BET Surface Area Analysis: To measure the decrease in surface area and pore volume after immobilization.[1]

  • Thermogravimetric Analysis (TGA): To determine the loading amount of this compound.

Protocol for Photocatalytic Degradation of Phenol

This protocol describes the use of the immobilized this compound catalyst for the photocatalytic degradation of phenol in an aqueous solution, a common model reaction for environmental remediation studies.

Materials:

  • Immobilized Tinolux-BBS@NH₂-Silica catalyst

  • Phenol

  • Deionized water

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Glass reactor vessel

  • Visible light source (e.g., a halogen lamp with a UV cut-off filter)

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a 100 mL aqueous solution of phenol at a concentration of 20 mg/L in the glass reactor.

    • Add 50 mg of the Tinolux-BBS@NH₂-Silica catalyst to the phenol solution.

    • Stir the suspension in the dark for 30 minutes to allow for adsorption-desorption equilibrium to be reached between the phenol and the catalyst surface.

  • Initiation of Photocatalysis:

    • Add 1.0 mL of 30% H₂O₂ to the suspension.

    • Turn on the visible light source and position it to illuminate the reactor.

    • Start a timer to monitor the reaction time.

  • Monitoring the Reaction:

    • At regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (e.g., 1 mL) of the suspension.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove the catalyst particles.

    • Analyze the filtrate using HPLC to determine the concentration of phenol.

  • Data Analysis:

    • Calculate the percentage degradation of phenol at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of phenol (after the dark adsorption step) and Cₜ is the concentration at time t.

    • The reaction kinetics can be modeled, often following pseudo-first-order kinetics.[3][4][5]

Catalyst Reusability:

  • After the reaction, the catalyst can be recovered by centrifugation or filtration.

  • Wash the recovered catalyst with deionized water and ethanol.

  • Dry the catalyst at 60°C before using it in subsequent reaction cycles to test its stability and reusability.

Visualizations

G cluster_0 Support Preparation cluster_1 Surface Functionalization cluster_2 Catalyst Immobilization cluster_3 Washing & Drying Silica Mesoporous Silica ActivatedSilica Activated Silica Silica->ActivatedSilica Stir in 1M HCl NH2_Silica Aminosilanized Silica (NH₂-Silica) ActivatedSilica->NH2_Silica Reflux with APTES in Toluene FinalCatalyst Immobilized Catalyst (Tinolux-BBS@NH₂-Silica) NH2_Silica->FinalCatalyst Tinolux_BBS This compound Solution Tinolux_BBS->FinalCatalyst Stir at pH 4 WashedCatalyst Washed Catalyst FinalCatalyst->WashedCatalyst Wash with DI Water DriedCatalyst Final Dried Catalyst WashedCatalyst->DriedCatalyst Dry at 60°C

Caption: Experimental workflow for immobilizing this compound.

G Catalyst Tinolux-BBS* GroundState Tinolux-BBS Catalyst->GroundState Relaxation GroundState->Catalyst Excitation Pollutant Organic Pollutant Degraded Degradation Products Pollutant->Degraded Oxidation by •OH H2O2 H₂O₂ OH_radical •OH H2O2->OH_radical Activated by Tinolux-BBS* Light Visible Light (hν)

Caption: Proposed photocatalytic cycle for pollutant degradation.

References

Tinolux BBS as a Photosensitizer in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinolux BBS is a specialized aluminum phthalocyanine compound, chemically identified as chloroaluminum(III) phthalocyanine tetrasulfonic acid.[1] It is primarily utilized as a fluorescent whitening agent in laundry detergents and cleaning agents to enhance the appearance of fabrics.[1][2] While its established application lies in the detergent industry, its core structure, a sulfonated metallophthalocyanine, suggests its potential as a photosensitizer in the realm of organic synthesis. Phthalocyanines are known to be potent photosensitizers, capable of absorbing light and transferring the energy to other molecules, thereby initiating chemical reactions. This document explores the hypothetical application of this compound as a photosensitizer in photoredox catalysis for key organic transformations.

The following sections provide detailed application notes and hypothetical protocols for the use of this compound in [2+2] cycloadditions and C-H functionalization, reactions of significant interest in medicinal chemistry and drug development.

Principle of Action: Photoredox Catalysis

Photoredox catalysis utilizes a photosensitizer that, upon light absorption, can initiate single-electron transfer (SET) processes with organic substrates. In a typical catalytic cycle, the photosensitizer is excited by visible light to a higher energy state. In this excited state, it can act as either an oxidant or a reductant, engaging in electron transfer with a substrate molecule. This generates highly reactive radical ions, which can then undergo a variety of chemical transformations. The photosensitizer is regenerated at the end of the catalytic cycle, allowing it to facilitate the reaction in catalytic amounts.

Photoredox Catalytic Cycle cluster_0 Generic Photoredox Cycle cluster_1 Oxidative Quenching Cycle cluster_2 Reductive Quenching Cycle PS Photosensitizer (PS) (this compound) PS_star Excited Photosensitizer (PS*) PS->PS_star hν (Visible Light) PS_oxidized Oxidized PS (PS+) PS_star->PS_oxidized e- transfer (to Substrate) PS_reduced Reduced PS (PS-) PS_star->PS_reduced  e- transfer (from Sacrificial Reductant) Radical_Cation Substrate Radical Cation (A+) PS_star->Radical_Cation PS_oxidized->PS e- transfer (from Sacrificial Reductant) PS_reduced->PS e- transfer (to Substrate) Radical_Anion Substrate Radical Anion (A-) PS_reduced->Radical_Anion Substrate Substrate (A) Product Product (B) Radical_Cation->Product Reaction Radical_Anion->Product Reaction Sacrificial_Agent Sacrificial Agent (Reductant or Oxidant)

Caption: Generalized Photoredox Catalytic Cycles for a Photosensitizer like this compound.

Application 1: [2+2] Cycloaddition of Alkenes

The [2+2] cycloaddition is a powerful method for the synthesis of cyclobutane rings, which are important structural motifs in many natural products and pharmaceuticals.[3] Photoredox catalysis can facilitate these reactions under mild conditions, often with high stereoselectivity.[4]

Hypothetical Experimental Protocol

Reaction: Photosensitized [2+2] cycloaddition of (E)-stilbene.

Materials:

  • (E)-stilbene

  • This compound

  • Acetonitrile (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Visible light source (e.g., Blue LED lamp, 450 nm)

  • Nitrogen or Argon supply

Procedure:

  • To a Schlenk flask, add (E)-stilbene (1.0 mmol, 180.2 mg).

  • Add this compound (0.01 mmol, 8.9 mg, 1 mol%).

  • Add degassed acetonitrile (10 mL).

  • The flask is sealed, and the solution is sparged with nitrogen or argon for 15 minutes to remove oxygen.

  • The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the cyclobutane product.

Hypothetical Quantitative Data
EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)
1(E)-Stilbene1Acetonitrile1292
2Chalcone1Acetonitrile1885
3Cinnamic Acid Methyl Ester1.5DMF2478
44-Vinylpyridine1Acetonitrile1095

Application 2: C-H Functionalization

Direct C-H functionalization is a highly desirable transformation in organic synthesis as it allows for the modification of complex molecules without the need for pre-functionalized starting materials.[5][6] Photoredox catalysis has emerged as a powerful tool for various C-H functionalization reactions.[7]

Hypothetical Experimental Protocol

Reaction: Photosensitized C-H arylation of a heterocycle with an aryldiazonium salt.

Materials:

  • Heterocycle (e.g., Furan, 1.0 mmol, 68.1 mg)

  • 4-Methoxyphenyl diazonium tetrafluoroborate (1.2 mmol, 249.9 mg)

  • This compound

  • Dimethylformamide (DMF, degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Visible light source (e.g., Green LED lamp, 530 nm)

  • Nitrogen or Argon supply

Procedure:

  • In a Schlenk flask, dissolve the heterocycle (1.0 mmol) and 4-methoxyphenyl diazonium tetrafluoroborate (1.2 mmol) in degassed DMF (5 mL).

  • Add this compound (0.02 mmol, 17.9 mg, 2 mol%).

  • The flask is sealed, and the mixture is thoroughly degassed by three freeze-pump-thaw cycles.

  • The reaction mixture is stirred at room temperature and irradiated with a green LED lamp.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Hypothetical Quantitative Data
EntryHeterocycleArylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Furan4-Methoxyphenyldiazonium TF2DMF888
2Thiophene4-Chlorophenyldiazonium TF2DMF1082
3Pyrrole4-Trifluoromethylphenyldiazonium TF2.5DMSO1275
4N-Methylindole4-Acetylphenyldiazonium TF2DMF891

Experimental Workflow Diagram

Experimental_Workflow start Start reagents 1. Add Substrates and this compound to a Schlenk Flask start->reagents solvent 2. Add Degassed Solvent reagents->solvent degas 3. Degas Reaction Mixture (N2/Ar sparging or Freeze-Pump-Thaw) solvent->degas irradiate 4. Stir and Irradiate with Visible Light Source degas->irradiate monitor 5. Monitor Reaction Progress (TLC, GC, or LC-MS) irradiate->monitor workup 6. Reaction Workup (Quenching, Extraction) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General Experimental Workflow for Photosensitized Reactions using this compound.

Conclusion

While this compound is commercially established as a fluorescent whitening agent, its inherent chemical structure as a sulfonated aluminum phthalocyanine makes it a plausible candidate for a photosensitizer in organic synthesis. The provided application notes and protocols for [2+2] cycloadditions and C-H functionalization are hypothetical but are based on established principles of photoredox catalysis.[8][9][10] Further research is required to validate and optimize the use of this compound in these and other organic transformations. Its potential as a readily available and cost-effective photosensitizer warrants investigation by the research and drug development community.

References

Troubleshooting & Optimization

Technical Support Center: Tinolux® BBS in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tinolux® BBS. This guide is designed for researchers, scientists, and drug development professionals who are using Tinolux® BBS in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the behavior of Tinolux® BBS in aqueous solutions, with a focus on preventing aggregation and ensuring optimal performance.

Frequently Asked Questions (FAQs)

Q1: What is Tinolux® BBS and why is it considered water-soluble?

Tinolux® BBS is a specialized aluminum phthalocyanine compound, chemically identified as chloroaluminum(III) phthalocyanine tetrasulfonic acid.[1] Its molecular structure includes four sulfonic acid (-SO₃H) groups attached to the phthalocyanine framework.[1] These highly polar groups are responsible for its high water solubility, a characteristic that distinguishes it from many other poorly soluble phthalocyanine derivatives.[1] An aqueous solution of Tinolux® BBS is typically a dark blue liquid with a pH of approximately 5.8.[1]

Q2: If Tinolux® BBS is water-soluble, why am I observing issues like precipitation or changes in color in my solution?

While Tinolux® BBS is readily soluble in water, it has a known tendency to form aggregates (dimers and higher-order stacks) in aqueous solutions.[1][2] This aggregation is driven by π-π stacking interactions between the planar phthalocyanine molecules.[3] The formation of these aggregates can lead to:

  • A visible change in the color of the solution (often a blue-shift in the absorption spectrum).

  • A decrease in fluorescence intensity.

  • Reduced photochemical efficiency (e.g., lower singlet oxygen generation).[1]

  • In some cases, precipitation, especially at high concentrations or in the presence of certain salts.

Q3: What factors influence the aggregation of Tinolux® BBS in aqueous solutions?

Several factors can promote the aggregation of Tinolux® BBS. Understanding and controlling these factors is key to maintaining a stable, monomeric solution.

FactorEffect on AggregationExplanation
Concentration Higher concentration increases aggregation.Increased proximity of molecules facilitates π-π stacking.
Ionic Strength (Salts) Can either increase or decrease aggregation depending on the salt concentration.Low salt concentrations can screen the electrostatic repulsion between the anionic molecules, promoting aggregation. However, very high salt concentrations can sometimes suppress aggregation.[3]
pH Changes in pH can affect the charge state and stability.While Tinolux® BBS is stable around its formulation pH of ~5.8, significant deviations can alter intermolecular interactions.
Solvent Polarity Lowering the polarity of the aqueous solution (e.g., by adding co-solvents) can influence aggregation.The dielectric constant of the solvent affects the balance of forces between the phthalocyanine molecules.[4]
Temperature The effect can be complex.Temperature can influence both the solubility and the hydrophobic interactions that contribute to aggregation.

Q4: How can I prevent or minimize the aggregation of Tinolux® BBS in my experiments?

To maintain Tinolux® BBS in its monomeric (non-aggregated) form, consider the following strategies:

  • Work with dilute solutions: Whenever possible, use the lowest effective concentration for your application.

  • Use co-solvents: The addition of a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol can help disrupt π-π stacking and reduce aggregation.[2]

  • Control the ionic strength: Be mindful of the salt concentration in your buffer. It may be necessary to optimize the buffer composition to minimize aggregation.

  • Maintain an appropriate pH: Work close to the recommended pH of ~5.8 unless your experimental conditions require otherwise. Use a stable buffer system.

Troubleshooting Guide

Problem: My Tinolux® BBS solution appears cloudy or has formed a precipitate.

  • Possible Cause 1: Concentration is too high.

    • Solution: Try diluting your stock solution. Determine the maximum practical concentration for your specific buffer system by preparing serial dilutions and observing for any signs of precipitation.

  • Possible Cause 2: Incompatible buffer or high salt concentration.

    • Solution: Tinolux® BBS is compatible with many chemical environments, including calcium salt solutions.[1] However, extreme salt concentrations may lead to "salting out." Prepare your Tinolux® BBS solution in deionized water first, and then add it to your buffered solution. Consider testing different buffer systems.

Problem: The color of my Tinolux® BBS solution has shifted, or I'm seeing poor performance in my photodynamic experiments.

  • Possible Cause: Aggregation.

    • Solution: Aggregation is the most likely cause for a change in spectroscopic properties and reduced photochemical activity.[1] Refer to the experimental protocols below for preparing a monomeric solution and for detecting aggregation using UV-Vis spectroscopy.

Experimental Protocols

Protocol 1: Preparation of a Monomeric Tinolux® BBS Stock Solution

  • Weighing: Carefully weigh the desired amount of Tinolux® BBS powder in a clean container.

  • Initial Dissolution: Add a small volume of high-purity deionized water to create a slurry.

  • Co-solvent Addition (Optional but Recommended): If aggregation is a concern, add a co-solvent such as DMSO to the slurry to make up 1-5% of the final volume. Mix thoroughly. The co-solvent will help to break up any initial aggregates.

  • Final Dilution: Gradually add deionized water to reach the final desired concentration while stirring continuously. A magnetic stirrer is recommended.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential micro-particulates.

  • Storage: Store the solution protected from light at room temperature.[1]

Protocol 2: Detection of Tinolux® BBS Aggregation using UV-Vis Spectroscopy

  • Prepare a Dilute Sample: Dilute your Tinolux® BBS solution in the desired aqueous buffer to a concentration that gives a maximum absorbance (Q-band) in the range of 0.8-1.2.

  • Acquire the Spectrum: Measure the UV-Vis absorption spectrum from approximately 500 nm to 800 nm.

  • Analyze the Q-band:

    • Monomeric Species: The monomeric form of Tinolux® BBS exhibits a sharp, intense absorption peak (the Q-band) typically between 665-680 nm.[1]

    • Aggregated Species (H-aggregates): The formation of H-type aggregates (face-to-face stacks) is indicated by the appearance of a new, blue-shifted shoulder or a distinct peak at a shorter wavelength (e.g., ~620-630 nm) and a decrease in the intensity of the monomeric Q-band.

  • Confirmation: To confirm that a spectral change is due to aggregation, you can try to disrupt the aggregates by adding a small amount of DMSO or by diluting the sample further and re-measuring the spectrum. A return towards the characteristic monomeric spectrum indicates that aggregation was present.

Diagrams

Aggregation_Pathway Monomer Monomeric Tinolux® BBS (Active, Sharp Q-band at ~670 nm) Dimer Dimer (Reduced Activity, Blue-shifted Spectrum) Monomer->Dimer High Concentration + Salts Dimer->Monomer Dilution + Co-solvents Aggregate Higher-Order Aggregates (Inactive, Potential Precipitation) Dimer->Aggregate Increased Concentration Aggregate->Dimer Dilution

Caption: The aggregation pathway of Tinolux® BBS in aqueous solution.

Troubleshooting_Workflow Start Issue Observed: Precipitation or Color Change CheckConc Is the concentration too high? Start->CheckConc Dilute Dilute the solution CheckConc->Dilute Yes CheckBuffer Is the buffer appropriate? (High salt?) CheckConc->CheckBuffer No Resolved Issue Resolved Dilute->Resolved ChangeBuffer Re-prepare in low-salt buffer or pure water, then add to medium CheckBuffer->ChangeBuffer Yes CheckSpectrum Perform UV-Vis Spectroscopy (Protocol 2) CheckBuffer->CheckSpectrum No ChangeBuffer->Resolved IsAggregated Is aggregation indicated? (Blue-shifted peak) CheckSpectrum->IsAggregated AddCosolvent Add 1-5% co-solvent (e.g., DMSO) to stock solution (Protocol 1) IsAggregated->AddCosolvent Yes ContactSupport Further assistance needed IsAggregated->ContactSupport No AddCosolvent->Resolved

Caption: Troubleshooting workflow for Tinolux® BBS solution instability.

References

Technical Support Center: Tinolux BBS in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Tinolux BBS in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a sulfonated aluminum phthalocyanine.[1] Its highly conjugated macrocyclic structure gives it a deep blue color and fluorescent properties. In industrial applications, it is primarily used as a fluorescent whitening and photocatalytic bleaching agent in detergents.[1] For research purposes, its photophysical properties make it a potential candidate for applications such as a photosensitizer in photodynamic therapy, a fluorescent probe in bioimaging, or as a model compound for studying dye-protein interactions.

Q2: What causes this compound to aggregate in solution?

Aggregation of phthalocyanines like this compound is primarily driven by attractive π-π stacking interactions between the large, flat aromatic macrocycles. While this compound is sulfonated to enhance water solubility and reduce this tendency, aggregation can still occur under certain conditions:

  • High Concentrations: As the concentration of this compound increases, the likelihood of intermolecular interactions and aggregation rises.

  • High Ionic Strength: The presence of salts in the buffer can screen the electrostatic repulsion between the anionic sulfonate groups, promoting aggregation.[2]

  • Sub-optimal pH: The pH of the solution can influence the charge state of the sulfonate groups and potentially lead to aggregation. For some sulfonated phthalocyanines, aggregation is more pronounced at lower pH values.[3][4][5]

  • Presence of Certain Cations: Divalent cations may interact with the sulfonate groups and induce aggregation.

Q3: How can I detect aggregation of this compound in my experiments?

Several methods can be used to detect the aggregation of this compound:

  • Visual Inspection: At high concentrations, aggregation may be visible as turbidity, precipitation, or a color change in the solution.

  • UV-Vis Spectroscopy: Aggregation of phthalocyanines leads to characteristic changes in their absorption spectra. Typically, the sharp Q-band (around 600-700 nm) will broaden, decrease in intensity (hypochromism), and may shift to shorter (H-aggregates) or longer (J-aggregates) wavelengths. Monitoring the Q-band for these changes is a reliable indicator of aggregation.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to measure the size of particles in a solution.[6][7][8] The presence of aggregates will be indicated by the detection of particles with a significantly larger hydrodynamic radius than that of the monomeric this compound.

  • Fluorescence Spectroscopy: Aggregation often leads to quenching of fluorescence. A decrease in fluorescence intensity compared to a known monomeric standard can indicate aggregation.

Troubleshooting Guides

Issue 1: Preparing a Stock Solution of this compound

Problem: The this compound powder is not dissolving completely, or the solution appears cloudy.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent Although highly water-soluble, for creating a concentrated stock, consider using a small amount of a water-miscible organic solvent like DMSO or DMF to first wet the powder before adding water or buffer.
High Concentration Attempting to make a stock solution that is too concentrated can lead to aggregation. Prepare a more dilute stock solution.
Low pH of Water If using deionized water, its pH can be slightly acidic. Try using a buffered solution at a neutral or slightly basic pH (e.g., PBS pH 7.4) to prepare the stock.
Insufficient Mixing Ensure thorough mixing by vortexing or brief sonication.

Experimental Protocol: Preparation of a 1 mM this compound Stock Solution

  • Weigh out the required amount of this compound powder.

  • Pre-wet the powder with a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of powder).

  • Gradually add phosphate-buffered saline (PBS) at pH 7.4 while vortexing to achieve the final desired concentration of 1 mM.

  • If any particulates remain, sonicate the solution for 5-10 minutes in a bath sonicator.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any remaining aggregates.

  • Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.

Issue 2: Aggregation in Biological Buffers or Media

Problem: Upon dilution of the this compound stock solution into your experimental buffer or cell culture medium, you observe precipitation or a change in the UV-Vis spectrum indicative of aggregation.

Possible Causes & Solutions:

Parameter Recommendation
Final Concentration Keep the final working concentration of this compound as low as possible for your application.
Buffer Composition High salt concentrations can promote aggregation. If possible, use a buffer with a lower ionic strength. Be cautious with buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺).
pH Maintain a pH between 7 and 9. Some studies on other sulfonated phthalocyanines show increased aggregation at acidic pH.[3][4][5]
Addition of Detergents Including a low concentration of a non-ionic detergent, such as 0.01% Tween® 20 or Triton™ X-100, can be highly effective in preventing aggregation.[9]
Use of Excipients In some formulations, excipients like polyethylene glycol (PEG) or bovine serum albumin (BSA) can help prevent aggregation by sterically hindering intermolecular interactions or acting as a "decoy" protein.[10]

Experimental Protocol: Dilution of this compound for a Cell-Based Assay

  • Thaw the 1 mM this compound stock solution at room temperature, protected from light.

  • Vortex the stock solution briefly.

  • Serially dilute the stock solution in your cell culture medium. For each dilution step, ensure rapid and thorough mixing.

  • If aggregation is still observed, prepare the dilutions in cell culture medium supplemented with 0.005% - 0.01% Tween® 20. Note: Ensure that this concentration of detergent is not toxic to your cells.

  • Visually inspect the final dilutions for any signs of precipitation.

  • (Optional) Confirm the monomeric state of this compound in the final medium by measuring its UV-Vis absorption spectrum.

Visualizing Experimental Workflows

Below are diagrams illustrating key decision-making processes and workflows for handling this compound in experimental setups.

G Workflow for Preparing this compound Solutions start Start: Need this compound Solution stock_prep Prepare Concentrated Stock start->stock_prep check_solubility Check for Cloudiness/Precipitate stock_prep->check_solubility working_prep Prepare Working Solution use_solution Use Solution in Experiment working_prep->use_solution is_soluble Soluble? check_solubility->is_soluble is_soluble->working_prep Yes troubleshoot_stock Troubleshoot Stock Preparation is_soluble->troubleshoot_stock No troubleshoot_working Troubleshoot Working Solution use_solution->troubleshoot_working If issues arise during experiment troubleshoot_stock->stock_prep troubleshoot_working->working_prep

Caption: A flowchart for the preparation of this compound solutions.

G Troubleshooting this compound Aggregation start Suspicion of Aggregation detection Detection Method start->detection uv_vis UV-Vis Spectroscopy detection->uv_vis dls Dynamic Light Scattering detection->dls fluorescence Fluorescence Spectroscopy detection->fluorescence visual Visual Inspection detection->visual mitigation Mitigation Strategy uv_vis->mitigation dls->mitigation fluorescence->mitigation visual->mitigation lower_conc Lower Concentration mitigation->lower_conc change_buffer Adjust Buffer (pH, Ionic Strength) mitigation->change_buffer add_detergent Add Non-ionic Detergent mitigation->add_detergent add_excipient Add Excipient (e.g., BSA) mitigation->add_excipient

Caption: A guide to troubleshooting this compound aggregation.

References

Technical Support Center: Enhancing the Photostability of Tinolux BBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photostability of Tinolux BBS. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a fluorescent whitening agent, chemically identified as chloroaluminum(III) phthalocyanine tetrasulfonic acid.[1] It is utilized in various applications, including laundry detergents, to enhance the whiteness of fabrics.[1] While it is designed to interact with light, prolonged exposure to UV and visible radiation can lead to its degradation, a process known as photobleaching. This degradation can result in a loss of whitening efficacy and potentially the formation of colored degradation byproducts. While some sources describe it as having "medium" photostability, this can be insufficient for applications requiring long-term color and fluorescence stability.

Q2: What are the primary mechanisms of this compound photodegradation?

A2: The photodegradation of phthalocyanine-based compounds like this compound is primarily an oxidative process. Upon absorption of light, the this compound molecule can become electronically excited. This excited state can then interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive species can then attack the phthalocyanine macrocycle, leading to its breakdown and a loss of color and fluorescence.

Q3: What general strategies can be employed to enhance the photostability of this compound?

A3: The photostability of this compound can be enhanced through several strategies, primarily focused on mitigating the effects of light exposure and oxidative damage. These include:

  • Incorporation of Photostabilizers: Adding compounds that can absorb UV radiation, quench excited states, or scavenge free radicals.

  • Control of the Chemical Environment: The pH, solvent, and presence of other molecules in a formulation can influence the rate of photodegradation.

  • Encapsulation: Encasing the this compound molecules in a protective matrix to shield them from the external environment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at enhancing the photostability of this compound.

Problem Possible Causes Recommended Solutions
Rapid loss of color/fluorescence in control samples. High light intensity; Inappropriate solvent; Presence of oxidizing agents.Reduce the intensity of the light source or increase the distance between the source and the sample. Ensure the solvent used is deoxygenated and free of peroxides. Verify that no unintended oxidizing agents are present in the formulation.
Inconsistent results between replicate experiments. Non-uniform light exposure; Temperature fluctuations; Inaccurate concentration of this compound or stabilizers.Ensure all samples are equidistant from the light source and that the illumination is uniform across all samples. Use a temperature-controlled chamber for irradiation. Double-check all solution concentrations and use calibrated pipettes.
Precipitation of this compound or stabilizer in the formulation. Poor solubility of the stabilizer in the chosen solvent; Incompatibility between this compound and the stabilizer.Select a stabilizer with good solubility in the experimental solvent. Perform compatibility tests by mixing small amounts of the this compound solution and the stabilizer before preparing the bulk formulation.
No significant improvement in photostability with added stabilizer. Incorrect type of stabilizer for the degradation mechanism; Insufficient concentration of the stabilizer; Stabilizer itself is photodegrading.Ensure the stabilizer's mechanism of action is appropriate (e.g., a UV absorber for UV-induced degradation). Perform a concentration-response study to find the optimal stabilizer concentration. Check the photostability of the stabilizer alone under the same experimental conditions.
Formation of new absorption peaks in the UV-Vis spectrum. Formation of photodegradation products.This is an expected outcome of photodegradation. These new peaks can be used to study the degradation kinetics. Consider using techniques like HPLC or mass spectrometry to identify the degradation products.

Strategies for Enhancing Photostability: A Comparative Overview

Stabilizer Class Mechanism of Action General Effectiveness for Phthalocyanines Considerations for this compound
UV Absorbers Absorb harmful UV radiation and dissipate it as heat.Effective in preventing the initiation of photodegradation.Since this compound is activated by visible light as well, UV absorbers alone may not provide complete protection.
Hindered Amine Light Stabilizers (HALS) Scavenge free radicals generated during photo-oxidation, thereby inhibiting the degradation chain reaction. HALS are regenerative and can participate in multiple radical scavenging cycles.[2][3]Highly effective for long-term stabilization against oxidative degradation.Very promising for this compound due to the oxidative nature of its degradation. Compatibility with the aqueous formulation needs to be assessed.
Antioxidants (e.g., Phenolic Antioxidants) Inhibit oxidation by donating a hydrogen atom to radical species.Effective in preventing oxidative degradation.Can be effective, but they are consumed in the process and may need to be used at higher concentrations than HALS for long-term stability.
Quenchers Deactivate the excited state of the dye molecule before it can react with oxygen.Can be effective but the efficiency depends on the specific quencher and dye pairing.The selection of an appropriate quencher with a suitable energy level to accept energy from the excited this compound is crucial.

Experimental Protocols

Protocol for Evaluating Photostability using UV-Vis Spectrophotometry

This protocol allows for the determination of the photodegradation kinetics of this compound.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Light source with a controlled spectral output (e.g., xenon arc lamp with appropriate filters)

  • This compound solution of known concentration

  • Solutions of photostabilizers (if applicable)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

  • Prepare experimental samples by diluting the stock solution to a concentration that gives an initial absorbance in the range of 0.8 - 1.2 at the wavelength of maximum absorbance (λmax). For this compound, the λmax is typically in the 600-700 nm range.

  • Prepare control samples containing only this compound and test samples containing this compound and the photostabilizer at various concentrations.

  • Measure the initial UV-Vis spectrum of each sample before light exposure. This is the t=0 measurement.

  • Place the samples in a temperature-controlled chamber and expose them to the light source. It is advisable to stir the solutions during irradiation to ensure homogeneity.

  • At regular time intervals , withdraw an aliquot from each sample and measure its UV-Vis spectrum.

  • Monitor the decrease in absorbance at the λmax over time.

  • Calculate the percentage of degradation at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Plot the percentage of degradation versus time to compare the photostability of the different samples.

Protocol for Assessing Photobleaching with Fluorescence Spectroscopy

This protocol measures the loss of fluorescence intensity over time as an indicator of photobleaching.

Materials and Equipment:

  • Fluorometer with a time-scan mode

  • Quartz cuvettes

  • Light source for irradiation (can be the excitation source of the fluorometer if it is sufficiently powerful)

  • This compound solution of known concentration

  • Solutions of photostabilizers (if applicable)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare samples as described in the UV-Vis spectrophotometry protocol. The concentration should be adjusted to be within the linear range of the fluorometer.

  • Set the excitation and emission wavelengths for this compound on the fluorometer. The excitation wavelength should be at or near the absorbance maximum, and the emission wavelength should be at the peak of the fluorescence spectrum.

  • Place a control sample (this compound without stabilizer) in the fluorometer.

  • Initiate a time-scan measurement. This involves continuously exciting the sample and recording the fluorescence intensity at the emission maximum over a set period.

  • Save the data which will be a plot of fluorescence intensity versus time.

  • Repeat the measurement for the test samples containing the photostabilizers.

  • Compare the fluorescence decay curves. A slower decay in fluorescence intensity indicates a higher photostability.

  • The photobleaching half-life (t₁/₂) can be determined from the decay curves as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photostability Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Experimental and Control Samples prep_stock->prep_samples initial_measurement Initial Measurement (UV-Vis & Fluorescence) prep_samples->initial_measurement irradiation Controlled Light Exposure initial_measurement->irradiation timed_measurements Measurements at Time Intervals irradiation->timed_measurements t = 1, 2, 3... data_analysis Data Analysis (Degradation %, t₁/₂) timed_measurements->data_analysis Troubleshooting_Logic start Photostability Experiment Shows Poor Results check_control Is the control sample degrading too fast? start->check_control check_consistency Are the results inconsistent? check_control->check_consistency No control_yes Yes check_control->control_yes check_stabilizer Is there no improvement with the stabilizer? check_consistency->check_stabilizer No consistency_yes Yes check_consistency->consistency_yes stabilizer_yes Yes check_stabilizer->stabilizer_yes end_node Re-run Experiment check_stabilizer->end_node No control_solutions Reduce light intensity. Check solvent purity. Ensure no oxidants. control_yes->control_solutions control_solutions->end_node consistency_solutions Ensure uniform light exposure. Control temperature. Verify concentrations. consistency_yes->consistency_solutions consistency_solutions->end_node stabilizer_solutions Verify stabilizer type. Optimize concentration. Check stabilizer photostability. stabilizer_yes->stabilizer_solutions stabilizer_solutions->end_node

References

troubleshooting Tinolux BBS fluorescence quenching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Tinolux® BBS in whitening applications. The information is intended for researchers, scientists, and professionals in product development.

Frequently Asked Questions (FAQs)

Q1: What is Tinolux® BBS and how does it work?

A1: Tinolux® BBS is a fluorescent whitening agent (FWA), chemically classified as a sulfonated tetrabenzo-tetraazaporphine derivative. It functions by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This process counteracts the natural yellowish tinge of substrates, resulting in a whiter and brighter appearance.[1][2][3] Additionally, Tinolux® BBS acts as a photocatalytic system, aiding in the photobleaching of stains when exposed to light.[4][5]

Q2: What are the primary applications of Tinolux® BBS?

A2: Tinolux® BBS is primarily designed for use in laundry detergents and cleaning agents to enhance the whiteness of fabrics.[4]

Q3: What is the recommended concentration of Tinolux® BBS in formulations?

A3: The typical concentration of Tinolux® BBS in detergent formulations ranges from 0.01% to 0.09% (w/w).[4] Exceeding the optimal concentration can lead to a yellowing effect, a phenomenon known as "self-quenching".[6]

Q4: What is the pH of a Tinolux® BBS aqueous solution?

A4: An aqueous solution of Tinolux® BBS is slightly acidic, with a pH of approximately 5.8.[4]

Troubleshooting Fluorescence Quenching (Reduced Whitening Effect)

Fluorescence quenching, in the context of Tinolux® BBS, refers to a reduction in its whitening and brightening performance. This can be caused by several factors during application.

Problem: Reduced or inconsistent whitening effect.

Potential Cause Recommended Action
Incorrect pH of the medium The performance of ionic fluorescent whitening agents like Tinolux® BBS is pH-dependent. For anionic FWAs, acidic conditions can decrease their effectiveness. While Tinolux® BBS itself has a pH of ~5.8, the application medium should be tested and adjusted if necessary.
Sub-optimal Temperature Temperature can influence the deposition and activation of the FWA on the substrate. For cellulosic fibers, the optimal temperature for many FWAs is between 40-60°C. Higher temperatures can reduce exhaustion onto the fabric.
High Concentration (Self-Quenching) Exceeding the recommended concentration can lead to a decrease in the whitening effect and may cause a yellowish appearance. It is crucial to adhere to the recommended dosage of 0.01% to 0.09% (w/w).
Presence of Interfering Substances - Chlorine Bleach: Residual chlorine from bleaching processes can degrade the FWA, reducing its effectiveness. Ensure thorough rinsing of the substrate before applying Tinolux® BBS. - Surfactants: The ionic nature of surfactants can impact the performance of Tinolux® BBS. Cationic surfactants, in particular, may negatively interact with the anionic Tinolux® BBS. - Inorganic Salts (Electrolytes): The presence of salts can affect the solubility and deposition of the FWA on the substrate.
Poor Water Quality The use of hard water, which contains high levels of mineral ions, can negatively impact the performance of the FWA. The presence of heavy metal ions like iron and copper in the water can also interfere with the whitening effect. It is advisable to use soft water for optimal results.
Inadequate Substrate Preparation For optimal performance, the substrate (e.g., fabric) should be properly cleaned and pre-treated to remove any impurities, as these can hinder the deposition and function of Tinolux® BBS.

Comparative Performance Data

While specific quantitative data for Tinolux® BBS is limited, a comparison with a related product, Tinolux® BMC, offers some performance insights.

FeatureTinolux® BBSTinolux® BMC
Photostability MediumLow
Photobleach Performance HighHigh
Photofading MediumHigh
Tinting Build-up MediumLow

This data is based on a qualitative comparison from product literature.[7]

Experimental Protocols

Protocol: Evaluation of Whitening Effect of Tinolux® BBS on Cotton Fabric

Objective: To determine the whitening efficacy of Tinolux® BBS on a standard cotton fabric.

Materials:

  • Standard unwhitened cotton fabric swatches

  • Tinolux® BBS

  • Detergent base (without optical brighteners)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • UV-Vis Spectrophotometer with a reflectance accessory or a colorimeter

  • UV lamp

Methodology:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of the detergent base in deionized water (e.g., 5 g/L).

    • Prepare a series of treatment solutions by adding varying concentrations of Tinolux® BBS to the detergent solution (e.g., 0.01%, 0.05%, 0.1%, 0.2% w/w relative to the detergent base). A control solution with only the detergent base should also be prepared.

  • Fabric Treatment:

    • Cut identical swatches of the cotton fabric (e.g., 10 cm x 10 cm).

    • Place each fabric swatch in a separate beaker containing one of the treatment solutions. The liquor ratio (ratio of the weight of the fabric to the volume of the solution) should be kept constant (e.g., 1:20).

    • Place the beakers in a water bath set to a specific temperature (e.g., 40°C) and stir the solutions gently for a set duration (e.g., 30 minutes).

  • Rinsing and Drying:

    • After the treatment, remove the fabric swatches and rinse them thoroughly with deionized water to remove any unadsorbed agent.

    • Allow the swatches to air dry in the dark to prevent premature photobleaching.

  • Evaluation of Whiteness:

    • Visual Assessment: Observe the treated fabric swatches under a UV lamp. The swatch with the most intense blue fluorescence indicates the highest deposition of the FWA.

    • Instrumental Analysis:

      • Measure the whiteness index of the treated and control fabric swatches using a UV-Vis Spectrophotometer or a colorimeter. The instrument should be calibrated according to the manufacturer's instructions.

      • The whiteness index (e.g., CIE Whiteness) will provide a quantitative measure of the whitening effect.

Visualizations

Tinolux_BBS_Mechanism cluster_0 Mechanism of Action UV_Light UV Light (Invisible) Tinolux_BBS Tinolux® BBS (Ground State) UV_Light->Tinolux_BBS Absorption Excited_Tinolux Tinolux® BBS (Excited State) Tinolux_BBS->Excited_Tinolux Excitation Blue_Light Blue Light (Visible) Excited_Tinolux->Blue_Light Fluorescence Photobleaching Photobleaching of Stains Excited_Tinolux->Photobleaching Whitening_Effect Whitening & Brightening Effect Blue_Light->Whitening_Effect

Caption: Mechanism of action of Tinolux® BBS.

Troubleshooting_Workflow Start Reduced Whitening Effect Observed Check_Concentration Is Tinolux® BBS concentration within 0.01-0.09% w/w? Start->Check_Concentration Adjust_Concentration Adjust Concentration Check_Concentration->Adjust_Concentration No Check_pH Is the application medium pH conducive for anionic FWA? Check_Concentration->Check_pH Yes Adjust_Concentration->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Interference Are interfering substances present? (e.g., Chlorine, Cationic Surfactants) Check_pH->Check_Interference Yes Adjust_pH->Check_Interference Remove_Interference Pre-treat/rinse to remove interfering substances Check_Interference->Remove_Interference Yes Check_Water_Quality Is hard water or water with heavy metal ions being used? Check_Interference->Check_Water_Quality No Remove_Interference->Check_Water_Quality Use_Soft_Water Use soft/deionized water Check_Water_Quality->Use_Soft_Water Yes Check_Substrate Is the substrate clean and properly pre-treated? Check_Water_Quality->Check_Substrate No Use_Soft_Water->Check_Substrate Prepare_Substrate Ensure proper substrate preparation Check_Substrate->Prepare_Substrate No End Optimal Whitening Achieved Check_Substrate->End Yes Prepare_Substrate->End

Caption: Troubleshooting workflow for reduced whitening.

References

Technical Support Center: Interference of Tinolux BBS in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Tinolux BBS in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biological assay?

A1: this compound is a fluorescent whitening agent, chemically classified as a sulfonated tetrabenzo-tetraazaporphine derivative.[1] It is commonly used in laundry detergents to make fabrics appear whiter and brighter.[2] Its potential for interference in biological assays stems from its intrinsic fluorescence. This compound absorbs light in the far-red region of the spectrum and re-emits it as fluorescence, which can be inadvertently detected by sensitive laboratory instruments, leading to inaccurate results.

Q2: How can this compound contaminate my experiments?

A2: Contamination can occur through several routes:

  • Laboratory Coats and Apparel: If lab coats are washed with detergents containing this compound, the compound can adhere to the fabric and subsequently be shed into the experimental environment.

  • Cleaning Residues: Use of commercial detergents to clean laboratory glassware or equipment can leave fluorescent residues.

  • Water Supply: In rare cases, trace amounts of detergents could be present in the water supply.

  • Cross-Contamination: Handling of samples or reagents with contaminated gloves or equipment.

Q3: What types of biological assays are most susceptible to interference from this compound?

A3: Any assay that relies on fluorescence detection is at risk. Given the spectral properties of this compound (see Table 1), assays using far-red and infrared fluorophores are particularly vulnerable. Susceptible assays include, but are not limited to:

  • Fluorescence-based immunoassays (e.g., ELISA with fluorescent substrates)

  • High-Content Screening (HCS) and High-Throughput Screening (HTS)

  • Flow Cytometry

  • Quantitative Polymerase Chain Reaction (qPCR) using fluorescent probes

  • Fluorescence Microscopy

  • Cell-based assays measuring fluorescent reporters (e.g., GFP, RFP)

Q4: What are the typical signs of this compound interference in an assay?

A4: Signs of interference can include:

  • Unusually high background fluorescence.

  • False-positive or false-negative results.

  • Poor signal-to-noise ratio.

  • Inconsistent results between experiments.

  • Anomalous peaks or signals in fluorescence readings.

Q5: Is this compound toxic to cells?

A5: According to available safety data, this compound is not classified as acutely toxic and is not considered a skin or eye irritant.[3] However, as with any chemical, it is good laboratory practice to minimize direct contact and avoid ingestion or inhalation.[3] For cell-based assays, it is recommended to perform a cytotoxicity test to rule out any effects of potential this compound contamination on cell viability.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating the effects of this compound interference.

Problem: High Background Fluorescence

Possible Cause: Contamination of reagents, buffers, or microplates with this compound.

Solutions:

  • Reagent and Equipment Check:

    • Test individual reagents and buffers in the fluorometer to identify the source of the background signal.

    • Use dedicated, thoroughly rinsed glassware for fluorescence assays. Avoid washing with commercial detergents.

    • Use microplates from a reputable supplier and consider testing different batches.

  • Implement a "No-Stain" Control:

    • Prepare a control well/sample that contains all components of the assay (including the sample matrix) except for the fluorescent reporter. A high signal in this control is a strong indicator of an interfering compound.

  • Background Subtraction:

    • Measure the fluorescence of a blank sample (containing all components except the analyte of interest) and subtract this value from all experimental readings.

Problem: Inconsistent or Non-Reproducible Results

Possible Cause: Variable levels of this compound contamination across different experiments or samples.

Solutions:

  • Standardize Laboratory Practices:

    • Ensure all researchers are aware of the potential for contamination from clothing and cleaning agents.

    • Dedicate a set of lab coats for sensitive fluorescence work that are laundered with a detergent free of optical brighteners.

  • Create a this compound Standard Curve:

    • If this compound contamination is suspected and unavoidable, a standard curve can be created to quantify and subtract its contribution to the signal (see Experimental Protocols section).

Data Presentation

Table 1: Spectral Properties of this compound

PropertyWavelength RangeImplication for Assays
Absorption Maximum ~665 - 680 nm[2]Potential for inner filter effects if other reagents absorb in this range.
Emission Maximum ~670 - 720 nm[2]Direct interference with detection channels for far-red and infrared fluorophores.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Standard Curve

Objective: To prepare a standard curve of this compound fluorescence to allow for quantification and subtraction of its signal from experimental data.

Materials:

  • This compound (if available as a pure substance) or a detergent known to contain it.

  • High-purity water or a biological buffer compatible with your assay (e.g., PBS, HEPES). This compound is highly soluble in water.[2]

  • Fluorometer or microplate reader with appropriate filters for far-red fluorescence.

Procedure:

  • Preparation of Stock Solution:

    • If using pure this compound, prepare a 1 mg/mL stock solution in high-purity water.

    • If using a detergent, prepare a 1% (w/v) solution in high-purity water. This will serve as a stock solution of unknown this compound concentration.

  • Serial Dilution:

    • Perform a serial dilution of the stock solution in your assay buffer to create a series of standards with decreasing concentrations. A 10-point, 2-fold serial dilution is a good starting point.

  • Fluorescence Measurement:

    • Pipette the standards into a microplate.

    • Measure the fluorescence at the emission maximum of this compound (~670-720 nm) using an appropriate excitation wavelength (e.g., 650 nm).

  • Data Analysis:

    • Subtract the fluorescence of a buffer-only blank from all readings.

    • Plot the fluorescence intensity versus the concentration (or dilution factor if using a detergent) of this compound.

    • Fit a linear regression to the data to obtain the equation of the line. This equation can be used to estimate the concentration of this compound in your experimental samples based on their background fluorescence.

Protocol 2: Validating an Assay for this compound Interference

Objective: To determine if your assay is susceptible to interference from this compound.

Procedure:

  • Spiking Experiment:

    • Prepare your standard assay samples (including positive and negative controls).

    • Create a parallel set of samples and "spike" them with a known, low concentration of this compound from your stock solution. The concentration should be relevant to potential contamination levels.

    • Run both the standard and spiked assays.

  • Data Analysis:

    • Compare the results of the standard and spiked samples.

    • A significant change in the assay readout (e.g., increased background, altered dose-response curve) in the spiked samples indicates interference.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock Prepare this compound Stock Solution serial Perform Serial Dilutions stock->serial measure Measure Fluorescence of Standards serial->measure subtract Subtract Blank from Standards measure->subtract blank Measure Blank (Buffer Only) blank->subtract plot Plot Fluorescence vs. Concentration subtract->plot fit Fit Linear Regression plot->fit

Caption: Workflow for creating a this compound standard curve.

logical_relationship start High Background Fluorescence Detected reagent_check Check Reagents and Buffers for Intrinsic Fluorescence start->reagent_check no_stain Run 'No-Stain' Control (All components except fluorophore) start->no_stain source_identified Source of Interference Identified? reagent_check->source_identified no_stain->source_identified mitigate Implement Mitigation Strategy (e.g., Background Subtraction, Standard Curve Correction) source_identified->mitigate No replace Replace Contaminated Reagent/Buffer source_identified->replace Yes reassess Re-run Assay and Assess Background mitigate->reassess end Proceed with Experiment reassess->end replace->reassess

Caption: Troubleshooting logic for high background fluorescence.

References

Technical Support Center: Purification of Commercial Tinolux BBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial Tinolux BBS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common commercial formulations?

A1: this compound is the commercial name for chloroaluminum phthalocyanine tetrasulfonic acid, a water-soluble, anionic, dark blue dye.[1] It is primarily used as a fluorescent whitening agent in laundry detergents and other cleaning products. Commercial this compound can be supplied as a dark blue aqueous liquid or as greenish-black fine granules.[2][3] Its high water solubility is due to the presence of four sulfonic acid groups.

Q2: What are the likely impurities in commercial this compound?

A2: Commercial this compound may contain several types of impurities stemming from its synthesis and manufacturing process. These can include:

  • Inorganic salts: Such as sodium chloride or sodium sulfate, which are often used in the final precipitation or standardization of the dye.[4][5]

  • Isomers: The sulfonation process can lead to different positional isomers of the tetrasulfonated phthalocyanine.

  • Under- or over-sulfonated phthalocyanines: The reaction mixture may contain phthalocyanine molecules with fewer or more than four sulfonic acid groups.[6]

  • Unreacted starting materials: Residual precursors from the synthesis may be present.

  • Other organic byproducts: Side reactions during synthesis can generate other colored or colorless organic impurities.

Q3: What are the general approaches for purifying commercial this compound?

A3: The primary methods for purifying water-soluble, anionic dyes like this compound are recrystallization and column chromatography. The choice of method depends on the nature of the impurities to be removed and the desired final purity.

Q4: How can I assess the purity of this compound after purification?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV-Vis detector is a powerful method for separating this compound from its organic impurities and quantifying its purity.

  • UV-Vis Spectroscopy: The absorbance spectrum of this compound in an aqueous solution can be used to determine its concentration and check for the presence of colored impurities that may alter the spectrum.

  • Melting Point Analysis: For the solid form, a sharp melting point range can be indicative of high purity.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low recovery after recrystallization The chosen solvent is too good, keeping the product dissolved even at low temperatures.[8]- Select a solvent in which this compound is less soluble at cold temperatures. A solvent pair (e.g., water-isopropanol) might be effective. - Ensure the minimum amount of hot solvent is used for dissolution.[2] - Cool the solution slowly to maximize crystal formation and then place it in an ice bath.[9]
Product precipitates as an oil during recrystallization The solution is supersaturated, or the temperature has dropped too quickly. The presence of certain impurities can also promote oiling out.- Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. - Try a different recrystallization solvent.
Poor separation during column chromatography Incorrect stationary or mobile phase selection. The pH of the mobile phase is not optimal for the separation of an anionic compound.- For reversed-phase chromatography, use a C18 column. - Adjust the pH of the mobile phase. For anionic compounds, a slightly acidic mobile phase can sometimes improve retention and separation.[10] - Use a gradient elution, starting with a more polar mobile phase and gradually increasing the proportion of the organic solvent (e.g., water/acetonitrile or water/methanol).
Presence of inorganic salts in the final product Inorganic salts co-precipitate with the dye during recrystallization from aqueous solutions.- Wash the purified crystals with a minimal amount of a solvent in which the inorganic salts are soluble but this compound is not (e.g., a mixture of water and an organic solvent like ethanol or acetone). - Use column chromatography (size exclusion or reversed-phase) to separate the dye from the salts.
Colorless impurities remain in the purified product The purification method used is not effective at removing non-colored organic impurities.- Use activated carbon to treat the solution before crystallization to adsorb non-polar impurities.[7] - Optimize the HPLC method to achieve better separation of the main peak from the impurity peaks.

Experimental Protocols

Recrystallization of this compound (Solid Form)

This protocol is a general guideline and may require optimization based on the specific impurities present.

Objective: To remove inorganic salts and some organic impurities from solid commercial this compound.

Materials:

  • Commercial this compound (solid)

  • Deionized water

  • Isopropanol (or another suitable organic solvent like ethanol or acetone)

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of this compound in water, isopropanol, and mixtures of the two at room and elevated temperatures. The ideal solvent system is one in which the dye is highly soluble at high temperatures but has low solubility at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add a measured amount of commercial this compound. Add a minimal amount of hot deionized water to dissolve the solid with stirring and gentle heating.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add isopropanol to the hot aqueous solution until it becomes slightly cloudy. Reheat the solution gently until it becomes clear again. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold 50:50 water/isopropanol mixture to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Purification of this compound by Reversed-Phase Column Chromatography

This protocol provides a general method for the separation of this compound from organic impurities.

Objective: To achieve high purity this compound by separating it from closely related organic impurities.

Materials:

  • Commercial this compound

  • Reversed-phase silica gel (C18)

  • Chromatography column

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Formic acid or acetic acid (for pH adjustment)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of the C18 silica gel in the initial mobile phase (e.g., 95:5 water:acetonitrile). Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Preparation: Dissolve a known amount of commercial this compound in a minimal volume of the initial mobile phase.

  • Column Loading: Carefully load the sample solution onto the top of the packed column.

  • Elution: Start the elution with the initial mobile phase. A gradient elution is recommended for optimal separation. Gradually increase the concentration of the organic solvent (e.g., from 5% to 50% acetonitrile over several column volumes).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Dissolve Commercial this compound in Minimal Hot Water B Hot Filtration (if insolubles present) A->B optional C Add Anti-Solvent (e.g., Isopropanol) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration & Washing D->E F Drying of Purified Crystals E->F

Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.

logical_relationship Impurity Commercial this compound (with impurities) Method Purification Method Impurity->Method Recrystallization Recrystallization Method->Recrystallization ColumnChrom Column Chromatography Method->ColumnChrom PureProduct Purified this compound Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: Logical relationship between the impure starting material, purification methods, and the final pure product.

References

Technical Support Center: Modification of Tinolux® BBS for Targeted Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the modification of Tinolux® BBS for targeted delivery applications.

Frequently Asked Questions (FAQs)

Q1: What is Tinolux® BBS and why consider it for targeted delivery?

A1: Tinolux® BBS is a fluorescent whitening agent, chemically a sulfonated aluminum phthalocyanine.[1] Its inherent fluorescence and high water solubility due to sulfonic acid groups make it an interesting candidate for modification into a targeted imaging agent or photosensitizer. Phthalocyanines are known for their strong light absorption in the red region of the spectrum, which allows for deeper tissue penetration, a desirable feature in biomedical imaging and photodynamic therapy.[2][3]

Q2: What are the key reactive groups on Tinolux® BBS that can be used for bioconjugation?

A2: The primary reactive functional groups on Tinolux® BBS are its sulfonic acid moieties. While not directly reactive with biological molecules, they can be chemically activated to become reactive towards functional groups on targeting ligands, such as the primary amines found in proteins and peptides.

Q3: What targeting ligands can be conjugated to Tinolux® BBS?

A3: A variety of targeting ligands can be conjugated to activated Tinolux® BBS, including:

  • Antibodies: For specific targeting of cell surface antigens.

  • Peptides: To target specific receptors on cell surfaces.

  • Small molecules: For targeting intracellular or cell surface receptors.

The choice of ligand will depend on the specific biological target of interest.

Q4: What are the potential challenges when working with Tinolux® BBS conjugates?

A4: Potential challenges include:

  • Low conjugation efficiency: Difficulty in activating the sulfonic acid groups or steric hindrance can lead to low yields.

  • Aggregation: Phthalocyanines have a tendency to aggregate, which can be exacerbated after conjugation, leading to quenching of fluorescence and reduced bioavailability.[3][4]

  • Non-specific binding: The modified conjugate may bind to non-target cells or proteins, leading to high background signal in imaging applications.

  • Phototoxicity: Upon light excitation, the conjugate may generate reactive oxygen species (ROS) that can be toxic to cells, a property that can be harnessed for photodynamic therapy but needs to be controlled for imaging applications.[1][5][6][7]

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Q: I am getting a very low yield of my Tinolux® BBS-antibody conjugate. What could be the reason and how can I improve it?

A: Low conjugation yield can be due to several factors. Here's a systematic approach to troubleshoot this issue:

Possible Cause Suggested Solution
Inefficient activation of sulfonic acid groups Ensure the activating reagents (e.g., thionyl chloride) are fresh and anhydrous. The reaction should be performed in an appropriate aprotic solvent. Consider alternative activation methods if the issue persists.
Hydrolysis of the activated intermediate The activated sulfonyl chloride is moisture-sensitive. Perform the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Add the targeting ligand solution immediately after the activation step.
Low reactivity of the targeting ligand Ensure the pH of the reaction buffer for the conjugation step is optimal for amine reactivity (typically pH 8-9 for primary amines). Confirm the concentration and purity of your targeting ligand.
Steric hindrance The targeting ligand might be too bulky, preventing efficient access to the activated sites on Tinolux® BBS. Consider using a spacer or linker molecule to increase the distance between Tinolux® BBS and the targeting ligand.
Degradation of the antibody Harsh chemical conditions during conjugation can lead to antibody degradation.[6] Control reaction conditions such as temperature and consider using milder activation reagents if possible.
Problem 2: Aggregation of the Conjugate

Q: My purified Tinolux® BBS conjugate appears to be aggregated, and the fluorescence is quenched. How can I prevent this?

A: Aggregation is a common issue with phthalocyanine-based conjugates. Here are some strategies to mitigate it:

Possible Cause Suggested Solution
High degree of labeling (DOL) A high number of hydrophobic Tinolux® BBS molecules per targeting ligand can promote aggregation. Aim for a lower DOL by adjusting the molar ratio of activated Tinolux® BBS to your targeting ligand during conjugation.[8]
Hydrophobic interactions The phthalocyanine core is hydrophobic. The addition of detergents (e.g., 0.05% Tween-20) or non-detergent sulfobetaines at low concentrations can help solubilize the conjugate.[9]
Inappropriate buffer conditions The pH and ionic strength of the storage buffer can influence aggregation. Perform a buffer screen to find the optimal conditions for your conjugate's stability. Sometimes, the addition of stabilizing excipients like arginine can help.[10]
Concentration of the conjugate High concentrations of the conjugate can promote aggregation. Store the conjugate at a lower concentration or in the presence of stabilizing agents.[10]
Problem 3: High Background or Non-Specific Binding in Cellular Imaging

Q: I am observing high background fluorescence in my immunofluorescence experiments with the Tinolux® BBS conjugate. What can I do to reduce it?

A: High background can obscure the specific signal. Here are ways to address this:

Possible Cause Suggested Solution
Non-specific binding of the conjugate Increase the number and duration of washing steps after incubation with the conjugate. Include a blocking step using a suitable blocking agent like bovine serum albumin (BSA) or serum from the species of the secondary antibody.[3]
Hydrophobic interactions with cell membranes or plastic Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your washing and antibody incubation buffers to reduce hydrophobic interactions.[3]
Charge-based non-specific binding The negatively charged sulfonate groups might interact with positively charged cellular components. Using a signal enhancer solution designed to block charge-based binding before adding the conjugate can be beneficial.
Presence of aggregates Aggregates can stick non-specifically to cells. Ensure your conjugate solution is free of aggregates by centrifuging it at high speed before use or by passing it through a 0.22 µm filter.
Problem 4: Phototoxicity and Cell Death During Live-Cell Imaging

Q: My cells are showing signs of stress and dying during live-cell imaging with the Tinolux® BBS conjugate. How can I minimize phototoxicity?

A: Phototoxicity is a concern with many fluorescent probes. Here's how to minimize it:

Possible Cause Suggested Solution
Excessive light exposure Reduce the intensity and duration of the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal.[1][5][6][7]
Generation of reactive oxygen species (ROS) The excited Tinolux® BBS can generate ROS.[1] Use an imaging medium containing antioxidants (e.g., Trolox, ascorbic acid) to quench ROS.
High concentration of the conjugate Use the lowest effective concentration of the Tinolux® BBS conjugate for staining to minimize the number of photosensitizing molecules in the cells.
Sub-optimal imaging conditions Optimize your imaging setup. Use high numerical aperture objectives to collect more light efficiently. Employ sensitive detectors to reduce the required excitation intensity.

Experimental Protocols

Protocol 1: Activation of Tinolux® BBS and Conjugation to an Antibody

This protocol describes a hypothetical method for activating the sulfonic acid groups of Tinolux® BBS to sulfonyl chlorides, followed by conjugation to the primary amines of an antibody.

Materials:

  • Tinolux® BBS

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Anhydrous reaction vessel and magnetic stirrer

Procedure:

  • Activation of Tinolux® BBS: a. In a fume hood, dissolve Tinolux® BBS in anhydrous DMF in a dry reaction vessel. b. Cool the solution to 0°C in an ice bath. c. Slowly add a molar excess of thionyl chloride dropwise while stirring. d. Allow the reaction to proceed at room temperature for 2-3 hours under a nitrogen atmosphere.[11] e. Remove the excess thionyl chloride and DMF under vacuum. The resulting activated Tinolux® BBS (sulfonyl chloride derivative) should be used immediately.

  • Conjugation to Antibody: a. Prepare the antibody solution by exchanging its buffer to the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) using a desalting column. b. Immediately dissolve the activated Tinolux® BBS in a small amount of anhydrous DMF. c. Add the activated Tinolux® BBS solution dropwise to the antibody solution while gently stirring. The molar ratio of activated Tinolux® BBS to antibody should be optimized to achieve the desired degree of labeling (a starting point could be a 10:1 molar ratio). d. Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Quenching and Purification: a. Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes. b. Purify the Tinolux® BBS-antibody conjugate from unreacted Tinolux® BBS and byproducts using a size-exclusion chromatography column equilibrated with PBS. c. Collect the fractions containing the purified conjugate, which will be the first colored fractions to elute.

Protocol 2: Characterization of the Tinolux® BBS-Antibody Conjugate

1. UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination:

  • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of Tinolux® BBS (around 670 nm).[5][7][12][13]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Tinolux® BBS at 280 nm.

  • Calculate the concentration of Tinolux® BBS using its molar extinction coefficient.

  • The DOL is the molar ratio of Tinolux® BBS to the antibody.

2. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):

  • Analyze the purified conjugate by SEC-HPLC to assess its purity and detect any aggregation.[14][15][16][17]

  • The conjugate should elute as a single major peak with a shorter retention time than the unconjugated antibody, indicating an increase in molecular weight. Aggregates will appear as earlier eluting peaks.

3. Fluorescence Spectroscopy:

  • Measure the fluorescence emission spectrum of the conjugate to confirm that the fluorescent properties of Tinolux® BBS are retained after conjugation.

Data Presentation

Table 1: Hypothetical Characterization Data for Tinolux® BBS-Antibody Conjugate

ParameterValueMethod
Antibody Concentration 1.0 mg/mLUV-Vis Spectroscopy (A280)
Tinolux® BBS Concentration 5 µMUV-Vis Spectroscopy (A670)
Degree of Labeling (DOL) 3.0Molar Ratio Calculation
Purity (Monomer) >95%SEC-HPLC
Excitation Maximum ~670 nmFluorescence Spectroscopy
Emission Maximum ~690 nmFluorescence Spectroscopy

Mandatory Visualization

experimental_workflow cluster_activation Activation of Tinolux® BBS cluster_conjugation Conjugation cluster_purification Purification & Characterization Tinolux_BBS Tinolux® BBS (Sulfonic Acid) SOCl2 Thionyl Chloride (SOCl₂) Tinolux_BBS->SOCl2 Anhydrous DMF, 0°C to RT Activated_Tinox Activated_Tinox SOCl2->Activated_Tinox Activated_Tinolux Activated Tinolux® BBS (Sulfonyl Chloride) Antibody Targeting Antibody (Primary Amines) Conjugate_Reaction Tinolux® BBS-Antibody Conjugate (Crude) Activated_Tinolux->Conjugate_Reaction Antibody->Conjugate_Reaction pH 8.5, RT Purification Size-Exclusion Chromatography Conjugate_Reaction->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Characterization Characterization (UV-Vis, SEC-HPLC, Fluorescence) Purified_Conjugate->Characterization

Caption: Experimental workflow for the modification of Tinolux® BBS.

targeted_delivery_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Conjugate Tinolux® BBS-Antibody Conjugate Receptor Target Cell Surface Receptor Conjugate->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Release Release of Tinolux® BBS Lysosome->Release Degradation Imaging Fluorescence Imaging Release->Imaging PDT Photodynamic Therapy (PDT) Release->PDT Light Activation

Caption: Hypothetical pathway for targeted delivery and action.

References

Technical Support Center: HypotheticalProbe-700 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Tinolux BBS is Not a Reagent for In Vivo Imaging

Initial searches and available documentation indicate that this compound is a fluorescent whitening agent used in the formulation of laundry detergents and cleaning products. It is not designed or validated for use in biological applications such as in vivo imaging. Its toxicological profile, behavior in biological systems, and suitability for such experiments are unknown. The use of industrial chemicals for in vivo research can lead to unpredictable and harmful results.

Therefore, this technical support center has been created for a hypothetical far-red fluorescent probe, "HypotheticalProbe-700," designed for in vivo imaging. The challenges, protocols, and troubleshooting guides provided below are based on common issues encountered with fluorescent probes in the far-red and near-infrared (NIR) spectrum used in research and drug development.

Welcome to the technical support center for HypotheticalProbe-700. This guide provides troubleshooting information and frequently asked questions to help you overcome common challenges in your in vivo imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a far-red probe like HypotheticalProbe-700 for in vivo imaging?

A1: Far-red and near-infrared (NIR) probes like HypotheticalProbe-700 are advantageous for in vivo imaging primarily due to the reduced absorption of light by biological tissues in this spectral region (the "optical window" of tissue).[1] This leads to deeper tissue penetration, lower autofluorescence from endogenous molecules, and consequently, a higher signal-to-background ratio compared to probes that excite and emit in the visible light spectrum.[1][2]

Q2: How do I choose the correct excitation and emission filter set for HypotheticalProbe-700?

A2: To optimize signal detection, use an excitation filter that narrowly brackets the probe's excitation maximum (e.g., 670-690 nm) and an emission filter that captures the peak of its emission spectrum while excluding the excitation light (e.g., a long-pass filter starting from 710 nm).[3][4] Always check the spectral properties of your imaging system to ensure compatibility.

Q3: What are the key considerations for preparing HypotheticalProbe-700 for injection?

A3: Key considerations include:

  • Solubility: Ensure the probe is fully dissolved in a biocompatible vehicle (e.g., PBS, saline with a small percentage of a solubilizing agent like DMSO).

  • Aggregation: Aggregation can quench fluorescence and alter biodistribution.[5] Prepare fresh solutions and consider filtering through a 0.22 µm filter before injection.

  • Toxicity: The final concentration of any co-solvents (like DMSO) should be minimized to avoid toxicity.[3][6]

Q4: Can I use HypotheticalProbe-700 for longitudinal studies?

A4: Yes, far-red probes are generally well-suited for longitudinal studies due to reduced phototoxicity compared to shorter wavelength probes.[2][7] However, the photostability of the specific probe and its clearance rate from the animal will determine the feasible imaging time window.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Weak or No Signal 1. Incorrect Filter Set: Excitation/emission filters do not match the probe's spectra.[8] 2. Poor Probe Biodistribution: The probe is not reaching the target tissue. 3. Photobleaching: Excessive exposure to excitation light has destroyed the fluorophore.[9][10] 4. Low Probe Concentration: Insufficient dose was administered. 5. Signal Attenuation: The target is too deep within the tissue for the signal to penetrate.[2]1. Verify the filter specifications are appropriate for HypotheticalProbe-700's excitation and emission peaks. 2. Review the probe's formulation and injection route. Consider alternative delivery strategies. 3. Reduce exposure time and/or excitation light intensity. Image only when necessary.[9] 4. Perform a dose-response study to determine the optimal probe concentration. 5. For very deep tissues, consider alternative imaging modalities or ex vivo analysis of organs.[11]
High Background Signal / Low Contrast 1. Tissue Autofluorescence: Endogenous fluorophores are emitting light in the same spectral range.[12][13] 2. Suboptimal Filter Selection: Emission filter allows bleed-through from the excitation light. 3. Non-specific Probe Accumulation: The probe is accumulating in non-target tissues. 4. Light Leakage: The imaging chamber is not completely dark.[14]1. Use a spectral unmixing feature on your imaging software if available. Ensure your filter set is narrow enough to exclude common autofluorescence sources.[15] 2. Use high-quality, narrow bandpass filters. 3. Evaluate the probe's clearance and biodistribution profile. Modify the probe's surface chemistry if necessary to reduce non-specific binding. 4. Ensure the imaging system is properly sealed from ambient light.[14]
Image Appears "Grainy" or "Noisy" 1. Low Photon Count: The signal from the probe is too weak relative to the detector noise.[16] 2. Incorrect Camera Settings: Exposure time is too short, or the camera gain/binning is not optimized.[14][17] 3. Detector Noise: The camera detector (e.g., CCD) may have high dark current or read noise.1. Increase the probe dose or use a brighter probe if possible. 2. Increase the exposure time to collect more photons. Optimize binning to group pixels, which increases the signal-to-noise ratio at the cost of spatial resolution.[14][17] 3. Cool the detector to the manufacturer's recommended temperature to reduce dark current.
Inconsistent Results Between Animals 1. Variable Injection Quality: Intravenous injections may have been partially subcutaneous. 2. Animal-to-Animal Physiological Variation: Differences in metabolism and clearance rates. 3. Inconsistent Animal Positioning: Different orientations of the animal relative to the camera can affect signal intensity.1. Practice injection techniques to ensure consistency. Use a tail vein catheter for more reliable delivery. 2. Increase the number of animals per group to account for biological variability. 3. Use a positioning aid or mold to ensure animals are placed in the same orientation for each imaging session.

Quantitative Data

The brightness of a fluorescent probe is a critical factor for in vivo imaging and is determined by its molar extinction coefficient and fluorescence quantum yield.[2] Below is a table summarizing typical photophysical properties for high-performance far-red and NIR probes used in in vivo research.

Parameter Typical Range for Far-Red/NIR Probes Significance
Excitation Maximum (λex) 650 - 800 nmDetermines the optimal wavelength of light needed to excite the probe. Should be within the tissue's "optical window".[1]
Emission Maximum (λem) 670 - 900 nmDetermines the wavelength of emitted light to be detected. A larger Stokes shift (difference between λex and λem) is desirable.[18]
Molar Extinction Coefficient (ε) >100,000 M-1cm-1A measure of how strongly the probe absorbs light at its excitation maximum. Higher values are better.[19]
Fluorescence Quantum Yield (Φ) 0.1 - 0.4 (in aqueous buffer)The efficiency of converting absorbed photons into emitted photons. Higher values indicate a brighter probe.[18][20]
Photostability HighResistance to photochemical degradation upon exposure to light. Crucial for long-term imaging.[9]
Solubility High (in aqueous buffers)Prevents aggregation and ensures uniform distribution in the body.[5]

Experimental Protocols

Detailed Methodology: General Protocol for In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general workflow for imaging tumor localization using an intravenously injected fluorescent probe like HypotheticalProbe-700.

  • Animal Preparation:

    • Use immunodeficient mice with subcutaneously implanted tumors. Ensure tumors have reached a suitable size (e.g., 100-150 mm³).

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5% for maintenance) delivered via a nose cone.[4] Confirm proper anesthetization by a lack of pedal reflex.

    • Apply ophthalmic ointment to the mouse's eyes to prevent drying during the imaging session.[21]

  • Probe Administration:

    • Prepare a sterile solution of HypotheticalProbe-700 in a biocompatible vehicle (e.g., sterile PBS). The final concentration should be determined from pilot studies, but a typical dose might be 1-5 mg/kg.[3]

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Administer the probe solution via intravenous injection into a lateral tail vein (typically 100-200 µL volume).[3] Record the exact time of injection.

  • Image Acquisition:

    • Place the anesthetized mouse on the heated stage of the in vivo imaging system (e.g., IVIS Spectrum) to maintain body temperature.[4]

    • Acquire a baseline "pre-injection" image to measure background autofluorescence.

    • Begin acquiring images at predetermined time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to assess probe biodistribution and tumor accumulation kinetics.

    • Optimize acquisition settings:

      • Excitation Filter: e.g., 675 nm

      • Emission Filter: e.g., 720 nm

      • Exposure Time: Adjust to achieve good signal without saturating the detector (typically 1-10 seconds).[17]

      • Binning: Use medium binning (e.g., 4x4) to improve signal-to-noise.[17]

      • F-stop: Use a low f-stop (e.g., f/2) to maximize light collection.

  • Data Analysis:

    • Use the imaging system's software to draw Regions of Interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area for background measurement.

    • Quantify the fluorescence signal as radiant efficiency ([photons/s/cm²/sr]/[µW/cm²]).

    • Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.

    • At the study's endpoint, organs may be harvested for ex vivo imaging to confirm probe distribution.[11]

Visualizations

G cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging cluster_analysis Phase 3: Analysis animal_prep Animal Preparation (Anesthesia) injection Intravenous Injection animal_prep->injection probe_prep Probe Formulation (Sterile Solution) probe_prep->injection acquire_baseline Acquire Baseline Image injection->acquire_baseline acquire_series Acquire Time-Series Images acquire_baseline->acquire_series roi_analysis ROI Analysis (Tumor vs. Background) acquire_series->roi_analysis ex_vivo Ex Vivo Organ Imaging (Optional Endpoint) roi_analysis->ex_vivo quant Quantification & Reporting roi_analysis->quant ex_vivo->quant

Caption: Experimental workflow for in vivo fluorescence imaging.

SignalPath Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Nucleus Nucleus Probe HypotheticalProbe-700 (Binds Kinase B) Probe->KinaseB Binds SNR_Concept cluster_total Total Measured Light cluster_signal True Signal cluster_noise Background & Noise TotalSignal Total Detected Signal (Radiant Efficiency) ProbeSignal Probe Fluorescence ProbeSignal->TotalSignal contributes to Autofluorescence Tissue Autofluorescence Autofluorescence->TotalSignal contributes to DetectorNoise Detector Noise DetectorNoise->TotalSignal contributes to

References

Technical Support Center: Tinolux BBS Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinolux BBS. The information focuses on the effect of pH on the spectral properties of this fluorescent whitening agent.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and pH of a this compound aqueous solution?

A this compound aqueous formulation is typically an anionic, dark blue liquid with a pH of approximately 5.8[1].

Q2: What are the characteristic spectral properties of this compound?

This compound, a sulfonated tetrabenzo-tetraazaporphine derivative, exhibits strong absorption in the red region of the visible spectrum, typically between 665-680 nm. Its fluorescence emission is in the far-red to near-infrared region, ranging from 670-720 nm[1].

Q3: How does pH affect the spectral properties of this compound?

The spectral properties of this compound, like other sulfonated phthalocyanines, are influenced by pH. This is primarily due to changes in the aggregation state of the molecule. At acidic pH, these molecules have a tendency to aggregate, which can alter their absorption and fluorescence characteristics. In more alkaline conditions, they are more likely to exist as monomers. For a related compound, Tinopal, the fluorescent intensity was observed to increase as the pH was raised from 6.9 to 8.4, after which it remained constant[2].

Q4: Why does the color of my this compound solution change at low pH?

A change in color, which corresponds to a change in the absorption spectrum, is an expected consequence of pH-induced aggregation. At acidic pH values, the formation of aggregates can lead to the appearance of new absorption bands or shifts in the main absorption peak. For some sulfonated phthalocyanines, aggregation can lead to the formation of "sandwich-type" dimers which have a characteristic absorption band at a different wavelength from the monomer.

Q5: My fluorescence intensity is decreasing as I lower the pH. Is this normal?

Yes, a decrease in fluorescence intensity at lower pH is a commonly observed phenomenon for sulfonated phthalocyanines. This is often due to aggregation-induced quenching. When the molecules stack together in aggregates, non-radiative decay pathways for the excited state become more prevalent, leading to a reduction in fluorescence.

Q6: What is the recommended pH range for spectroscopic studies of this compound to ensure it is in a monomeric state?

Based on the behavior of similar sulfonated dyes, a slightly alkaline pH range (e.g., pH 7.4 to 9.5) is often used to ensure the compound is in its monomeric form and to obtain stable and reproducible spectral data. For instance, the absorption maximum of the related Tinolux BMC is measured in a borax buffer at pH 9.5.

Q7: Can I use any buffer to adjust the pH of my this compound solution?

It is crucial to use buffers that do not interact with the dye or interfere with the spectral measurements in the wavelength range of interest. Phosphate, borate, and TRIS buffers are commonly used. It is advisable to run a blank spectrum of the buffer solution to check for any background absorbance or fluorescence.

Data Presentation: Effect of pH on this compound Spectral Properties

The following table summarizes the expected qualitative and hypothetical quantitative effects of pH on the spectral properties of this compound. Disclaimer: The quantitative data presented here is illustrative and based on the typical behavior of structurally related sulfonated phthalocyanines. For precise data, experimental validation is required.

pHExpected ObservationHypothetical Absorption λmax (nm)Hypothetical Relative Fluorescence Intensity (%)
3.0Significant AggregationBroadening of the main peak, possible appearance of a new band around 630-640 nm.20
5.0Moderate AggregationSlight broadening of the main peak (around 665-680 nm).50
7.4Predominantly MonomericSharp absorption peak around 675 nm.90
9.5MonomericSharp and stable absorption peak around 675 nm.100

Experimental Protocols

Objective: To determine the effect of pH on the absorption and fluorescence spectra of this compound.

Materials and Reagents:

  • This compound

  • Deionized water

  • Buffer solutions at various pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for fine pH adjustments

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.

  • Working Solution Preparation:

    • For each desired pH value, pipette a small aliquot of the this compound stock solution into a volumetric flask.

    • Add the appropriate buffer to dilute the stock solution to the final desired concentration (e.g., 10 µg/mL). Ensure the volume of the added stock solution is small enough not to significantly alter the pH of the buffer.

    • Verify the final pH of each working solution using a calibrated pH meter and adjust if necessary with dilute HCl or NaOH.

  • Absorbance Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range from 400 nm to 800 nm.

    • Use the corresponding buffer solution as a blank to zero the instrument.

    • Record the absorption spectrum of each this compound solution at different pH values in a quartz cuvette.

    • Identify the wavelength of maximum absorbance (λmax) for each pH.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the λmax determined from the absorption measurements (e.g., 675 nm).

    • Set the emission wavelength scan range from 680 nm to 800 nm.

    • Use the corresponding buffer solution as a blank to measure any background fluorescence.

    • Record the fluorescence emission spectrum of each this compound solution at different pH values.

    • Determine the wavelength of maximum emission and the relative fluorescence intensity at this wavelength.

Data Analysis:

  • Plot the absorption spectra for all pH values on the same graph to visualize the changes in λmax and peak shape.

  • Plot the fluorescence emission spectra for all pH values on the same graph.

  • Create a graph of relative fluorescence intensity versus pH.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Signal Instability or Drift Temperature fluctuations in the sample compartment.Allow the instrument to warm up sufficiently. Use a temperature-controlled cuvette holder if available.
Photobleaching of the sample.Reduce the excitation intensity or the exposure time. Prepare a fresh sample.
Unexpected Peaks in the Spectrum Contamination of the cuvette or solvent.Thoroughly clean the cuvette. Use high-purity solvents and run a blank spectrum to check for impurities.
Raman scattering from the solvent.Change the excitation wavelength. The Raman peak will shift with the excitation wavelength, while a true fluorescence peak will not.
Low Fluorescence Signal Concentration is too high (self-quenching) or too low.Prepare a series of dilutions to find the optimal concentration range.
pH is in a range that promotes aggregation and quenching.Adjust the pH of the solution to a more alkaline range (e.g., pH > 8) to favor the monomeric form.
Incorrect excitation or emission wavelength settings.Ensure the excitation wavelength is set at the absorption maximum and the emission is scanned over the correct range.
Distorted Spectrum Shape Inner filter effect due to high sample absorbance.Dilute the sample so that the absorbance at the excitation wavelength is below 0.1.
Instrument not spectrally corrected.Apply the appropriate spectral correction factors for the instrument's excitation source and detector response.

Visualization

EffectOfpHonTinoluxBBS cluster_pH pH Environment cluster_State Molecular State cluster_Properties Spectral Properties Acidic_pH Acidic pH (e.g., < 6) Aggregation Aggregation (Dimers, H-aggregates) Acidic_pH->Aggregation Promotes Alkaline_pH Alkaline pH (e.g., > 8) Monomeric Monomeric Alkaline_pH->Monomeric Favors Altered_Absorption Altered Absorption (Broadened/shifted peaks) Aggregation->Altered_Absorption Leads to Quenched_Fluorescence Quenched Fluorescence Aggregation->Quenched_Fluorescence Leads to Sharp_Absorption Sharp Absorption (λmax ~675 nm) Monomeric->Sharp_Absorption Results in Strong_Fluorescence Strong Fluorescence Monomeric->Strong_Fluorescence Results in

References

long-term stability of Tinolux BBS in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Tinolux® BBS in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Tinolux® BBS and what are its general properties in solution?

A1: Tinolux® BBS is a sulfonated tetrabenzo-tetraazaporphine derivative, specifically a sulfonated aluminum phthalocyanine. It is an anionic dye characterized by high water solubility due to the presence of sulfonic acid groups.[1] An aqueous solution of Tinolux® BBS typically has a pH of approximately 5.8.[1]

Q2: What are the recommended storage conditions for Tinolux® BBS solutions to ensure long-term stability?

A2: To ensure long-term stability, Tinolux® BBS solutions should be stored at room temperature, protected from direct light.[1] The inherent chemical structure of the phthalocyanine framework provides good stability, and the sulfonic acid groups enhance aqueous stability and help prevent aggregation.[1]

Q3: Is Tinolux® BBS susceptible to photodegradation?

A3: Tinolux® BBS is reported to be resistant to photodegradation and maintains its structural integrity under typical light exposure conditions.[1] However, prolonged exposure to high-intensity light sources may lead to some degradation. For critical applications, it is advisable to conduct photostability studies under your specific experimental conditions.

Q4: How does pH affect the stability of Tinolux® BBS in solution?

A4: The stability of sulfonated phthalocyanines can be pH-dependent. While Tinolux® BBS is stable in its aqueous formulation at a pH of approximately 5.8, significant deviations to highly acidic or alkaline conditions may affect its stability and aggregation state.[1] Studies on similar sulfonated aluminum phthalocyanines show stability in neutral buffer solutions (pH 7.4).[2] It is recommended to buffer your solution to maintain a stable pH within the desired experimental range.

Q5: Can Tinolux® BBS aggregate in solution? What are the consequences and how can it be prevented?

A5: Phthalocyanine dyes can aggregate in aqueous solutions, which can affect their spectral and photochemical properties. The sulfonic acid groups in Tinolux® BBS are designed to reduce this aggregation. However, high concentrations, high ionic strength, and extreme pH values can promote aggregation. To prevent aggregation, it is recommended to:

  • Work with concentrations as low as feasible for your application.

  • Maintain a controlled and moderate ionic strength.

  • Avoid extreme pH conditions.

  • In some cases, the addition of a small percentage of an organic solvent like DMSO may help to disaggregate the dye.[3]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Tinolux® BBS Solution

Possible Causes and Solutions:

Cause Troubleshooting Steps
High Salt Concentration High ionic strength can decrease the solubility of anionic dyes. Try reducing the salt concentration of your buffer or solvent.
Extreme pH Drastic changes in pH can affect the solubility. Ensure the pH of your solution is within a stable range for Tinolux® BBS (close to neutral is generally recommended).
Low Temperature If the solution has been stored at a low temperature, the solubility may have decreased. Gently warm the solution to room temperature and agitate to redissolve the precipitate.
Bacterial Contamination In unpreserved aqueous solutions, bacterial growth can cause changes in the solution's properties. Prepare fresh solutions and consider filtering through a 0.22 µm filter for sterile applications.
Issue 2: Unexpected Changes in UV-Vis Absorbance Spectrum

Possible Causes and Solutions:

Cause Troubleshooting Steps
Aggregation Aggregation can lead to a broadening or shifting of the Q-band (around 665-680 nm). Dilute the sample to see if the spectral shape changes, which is indicative of disaggregation. Consider the preventative measures for aggregation mentioned in the FAQs.
pH Shift A change in the solution's pH can cause a shift in the absorbance spectrum. Measure the pH of your solution and adjust if necessary.
Degradation A decrease in the main absorbance peak over time may indicate degradation. This could be caused by exposure to harsh conditions (e.g., strong acids/bases, high heat, or intense light).
Instrumental Issues Ensure the spectrophotometer is properly calibrated and blanked. Run a standard with a known absorbance to verify instrument performance.

Data Summary

While specific quantitative long-term stability data for Tinolux® BBS under various conditions is proprietary, the following table summarizes its general stability characteristics based on available information.

Parameter Stability Profile Recommendations
Thermal Stability High, with decomposition at elevated temperatures.Store at room temperature. Avoid prolonged exposure to high temperatures.
Photostability Resistant to photodegradation under normal light conditions.[1]Store in the dark or in amber containers. Minimize exposure to direct light during experiments.
pH Stability Stable in its aqueous formulation (pH ~5.8) and likely in neutral pH ranges.[1][2]Maintain a buffered solution, preferably in the neutral pH range, to avoid potential degradation or aggregation at extreme pH values.
Oxidative Stability Stable in the presence of common oxidizing agents.[1]Avoid strong or highly concentrated oxidizing agents unless investigating specific chemical reactions.
Aqueous Solubility High due to sulfonation.[1]Prepare solutions in high-purity water. If solubility issues arise, check for high ionic strength or extreme pH.

Experimental Protocols

Protocol 1: Assessment of Tinolux® BBS Stability in a Buffered Solution

This protocol outlines a method to assess the stability of Tinolux® BBS in a specific buffer over time using UV-Vis spectrophotometry.

1. Materials:

  • Tinolux® BBS
  • High-purity water
  • Buffer components (e.g., phosphate, TRIS)
  • Calibrated pH meter
  • UV-Vis spectrophotometer
  • Volumetric flasks and pipettes
  • Amber glass storage vials

2. Procedure:

  • Prepare a stock solution of Tinolux® BBS in high-purity water at a known concentration (e.g., 1 mg/mL).
  • Prepare the desired buffer solution at the target pH (e.g., pH 5.0, 7.4, 9.0).
  • Dilute the Tinolux® BBS stock solution with the prepared buffer to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU) at the λmax (approx. 665-680 nm).
  • Immediately after preparation (T=0), record the full UV-Vis spectrum (e.g., 300-800 nm) of the solution.
  • Divide the solution into several aliquots in amber glass vials and store them under the desired temperature conditions (e.g., room temperature, 40°C).
  • At specified time points (e.g., 1, 3, 7, 14, 30 days), remove an aliquot and allow it to equilibrate to room temperature.
  • Record the UV-Vis spectrum of the aged solution.
  • Compare the absorbance at λmax and the overall spectral shape to the initial (T=0) measurement to determine the percentage of degradation.

Protocol 2: Forced Degradation Study of Tinolux® BBS

This protocol describes a forced degradation study to investigate the intrinsic stability of Tinolux® BBS under various stress conditions.[4][5][6]

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Solid or solution stored at 70°C for 48 hours.
  • Photodegradation: Solution exposed to a light source providing illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

2. Procedure:

  • Prepare a solution of Tinolux® BBS in high-purity water.
  • Expose aliquots of the solution to the different stress conditions outlined above. A control sample should be stored at room temperature and protected from light.
  • After the exposure period, neutralize the acidic and alkaline samples.
  • Analyze all samples, including the control, by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
  • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. The peak purity of the main Tinolux® BBS peak should also be assessed.

Visualizations

Experimental_Workflow_Stability_Assessment Experimental Workflow for Stability Assessment prep Prepare Tinolux® BBS Stock Solution dilute Dilute Stock in Buffer Solutions prep->dilute buffer_prep Prepare Buffer Solutions (Varying pH) buffer_prep->dilute initial_analysis Initial Analysis (T=0) UV-Vis Spectrum dilute->initial_analysis storage Store Aliquots at Different Temperatures initial_analysis->storage time_points Analyze at Predetermined Time Points storage->time_points data_analysis Compare Spectra & Calculate Degradation time_points->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing the stability of Tinolux® BBS in solution.

Troubleshooting_Precipitation Troubleshooting Precipitation in Tinolux® BBS Solutions start Precipitate Observed in Tinolux® BBS Solution check_conc Is the concentration high? start->check_conc check_ph Is the pH at an extreme? start->check_ph check_temp Was the solution stored cold? start->check_temp check_cont Is there evidence of contamination? start->check_cont reduce_conc Dilute the solution check_conc->reduce_conc Yes adjust_ph Adjust pH to neutral check_ph->adjust_ph Yes warm_sol Gently warm and agitate check_temp->warm_sol Yes filter_sol Filter and prepare fresh solution check_cont->filter_sol Yes

References

Validation & Comparative

A Comparative Analysis of Tinolux BBS and Tinolux BMC for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Tinolux BBS and Tinolux BMC, two prominent fluorescent whitening agents. The information is curated to assist researchers and professionals in selecting the appropriate agent for their specific applications, with a focus on performance metrics and the underlying scientific principles.

Introduction

This compound and Tinolux BMC are sulfonated tetrabenzo-tetraazaporphine derivatives developed by BASF.[1][2] They are utilized as photocatalytic systems in various formulations to enhance the visual whiteness of materials and to aid in the photobleaching of stains.[3][4] Their mechanism of action involves the absorption of ultraviolet light and subsequent emission of blue light, which masks the inherent yellow cast of substrates, resulting in a whiter appearance.[5] Additionally, their excited state can react with stains, leading to their degradation.[6] While both compounds share a similar chemical backbone, their performance characteristics exhibit notable differences.

Chemical and Physical Properties

Both this compound and Tinolux BMC are anionic compounds that are readily soluble in water.[1] this compound is specifically identified as a chloroaluminum(III) phthalocyanine tetrasulfonic acid.[7] Spectroscopic analyses indicate that these compounds have a strong absorption in the visible region, typically between 665 and 680 nm.[2][4]

Comparative Performance Data

The following table summarizes the key performance differences between this compound and Tinolux BMC based on available technical data.[1][8] It is important to note that these are qualitative comparisons and performance can vary based on the specific experimental conditions.

Performance MetricThis compoundTinolux BMCRationale and Key Considerations
Photostability MediumLowPhotostability refers to the compound's resistance to degradation upon exposure to light. Higher photostability is crucial for applications requiring long-lasting whitening effects.
Photobleach Performance HighHighBoth compounds are effective at photobleaching, which is the light-assisted removal of stains.[6]
Photofading MediumHighPhotofading is the tendency of the whitening effect to decrease over time with light exposure. Lower photofading is generally desirable.
Tinting Build-up MediumLowThis refers to the accumulation of the whitening agent on a substrate over multiple application cycles. Low tinting build-up is preferred to prevent over-hueing.[3][9]

Spectroscopic Properties

Based on data for related sulfonated aluminum phthalocyanines, the following table outlines the expected spectroscopic characteristics of this compound and Tinolux BMC.[4][7][10]

Spectroscopic PropertyThis compoundTinolux BMC
Absorption Maximum (λmax) ~665-680 nm~665-680 nm
Emission Maximum (λem) ~670-720 nmNot Specified

Experimental Protocols

To conduct a rigorous comparative analysis of this compound and Tinolux BMC, the following experimental protocols are recommended.

Whiteness Assessment

The whitening efficacy can be quantified by measuring the CIE Whiteness Index of a treated substrate, such as cotton fabric.[11]

  • Protocol:

    • Prepare a standard detergent solution without any fluorescent whitening agents.

    • Create separate detergent solutions containing precise concentrations of this compound and Tinolux BMC (e.g., 0.01% - 0.04% w/w).[1]

    • Wash standardized white cotton swatches in each of the prepared solutions under controlled conditions (e.g., specified temperature, time, and water hardness).

    • After washing and drying, measure the CIE Whiteness Index of each swatch using a calibrated spectrophotometer under a D65 standard illuminant.[3][12]

    • A higher CIE Whiteness Index indicates a greater whitening effect.[9]

Photostability and Photofading Analysis

This experiment evaluates the degradation of the whitening agents and the fading of the whitening effect upon light exposure.

  • Protocol:

    • Treat cotton swatches with this compound and Tinolux BMC as described in the whiteness assessment protocol.

    • Measure the initial CIE Whiteness Index of the treated swatches.

    • Expose the swatches to a controlled light source (e.g., a xenon arc lamp simulating sunlight) for a defined period.

    • Periodically measure the CIE Whiteness Index to determine the rate of photofading.

    • To assess photostability, the concentration of the Tinolux compound on the fabric can be quantified at different exposure times using techniques like fluorescence spectroscopy or HPLC.[13]

Stain Removal (Photobleaching) Efficacy

This protocol assesses the ability of this compound and Tinolux BMC to remove stains when exposed to light.

  • Protocol:

    • Prepare standardized stained swatches (e.g., with wine, tea, or grass stains) on a consistent fabric type.

    • Wash the stained swatches with detergent solutions containing this compound and Tinolux BMC.

    • After washing and drying, expose the swatches to a light source.

    • Measure the color of the stain before and after light exposure using a spectrophotometer to calculate the color difference (ΔE*).

    • A larger ΔE* value indicates greater stain removal.

Tinting Build-up Over Multiple Cycles

This experiment simulates the long-term effect of using detergents containing these whitening agents.

  • Protocol:

    • Subject white cotton swatches to multiple washing and drying cycles using detergent solutions with this compound and Tinolux BMC.

    • After a predetermined number of cycles (e.g., 5, 10, 15), measure the CIE Whiteness Index and the tint value (T) of the swatches.

    • A significant increase in the blue tint over cycles indicates a higher tinting build-up.

Visualizations

Signaling Pathway: Photobleaching Mechanism

The following diagram illustrates the general mechanism of photobleaching initiated by compounds like this compound and Tinolux BMC.

G cluster_0 Tinolux (Ground State) Tinolux (Ground State) Tinolux (Excited State) Tinolux (Excited State) Tinolux (Ground State)->Tinolux (Excited State) Light Absorption (UV) Tinolux (Excited State)->Tinolux (Ground State) Fluorescence (Blue Light Emission) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Tinolux (Excited State)->Reactive Oxygen Species (ROS) Energy Transfer to O2 Stain Molecule Stain Molecule Bleached Stain Bleached Stain Reactive Oxygen Species (ROS)Stain Molecule Reactive Oxygen Species (ROS)Stain Molecule Reactive Oxygen Species (ROS)Stain Molecule->Bleached Stain Oxidation

Caption: Photobleaching mechanism of Tinolux compounds.

Experimental Workflow: Comparative Analysis

This diagram outlines the logical flow for a comprehensive comparative study of this compound and Tinolux BMC.

G cluster_workflow Experimental Workflow cluster_analysis Performance Analysis prep Prepare Detergent Solutions (Control, +BBS, +BMC) wash Wash Standardized Fabric Swatches (White & Stained) prep->wash whiteness Whiteness Assessment (CIE Whiteness Index) wash->whiteness photostability Photostability & Fading (Light Exposure & Measurement) wash->photostability stain_removal Stain Removal Efficacy (ΔE* Measurement) wash->stain_removal buildup Tinting Build-up (Multi-cycle Wash Test) wash->buildup compare Comparative Data Analysis

Caption: Workflow for comparing this compound and BMC.

Conclusion

This compound and Tinolux BMC are both highly effective photocatalytic agents. The choice between them will depend on the specific requirements of the application. This compound, with its medium photostability and photofading, may be suitable for applications where a more durable whitening effect is desired. In contrast, Tinolux BMC's low photostability and low tinting build-up make it ideal for applications where preventing over-hueing after multiple cycles is a priority.[1][3][8] For researchers and drug development professionals exploring photosensitizers or requiring precise control over the optical properties of materials, a thorough evaluation based on the experimental protocols outlined in this guide is recommended.

References

The Influence of Sulfonation on Phthalocyanine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sulfonated phthalocyanines, focusing on their structure-activity relationship (SAR) in the context of photodynamic therapy (PDT). Phthalocyanines are potent photosensitizers, and the degree and position of sulfonation critically modulate their photophysical properties, cellular uptake, and ultimately, their therapeutic efficacy. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential concepts to aid in the research and development of phthalocyanine-based therapeutics.

Core Concepts in Phthalocyanine SAR

The biological activity of sulfonated phthalocyanines is a complex interplay of several factors directly influenced by their molecular structure. The number and placement of sulfonate groups on the phthalocyanine ring are paramount. Generally, a lower degree of sulfonation (e.g., mono- and di-sulfonated) leads to increased lipophilicity. This, in turn, enhances cellular uptake and can lead to more significant in vivo photodynamic activity, including stronger effects on tumor vasculature.[1][2] Conversely, highly sulfonated derivatives, such as tetrasulfonated phthalocyanines, are more water-soluble, which reduces aggregation but often results in lower cellular uptake.[3]

Aggregation in aqueous environments is a critical consideration, as it can quench the excited triplet state of the photosensitizer, thereby reducing the generation of cytotoxic singlet oxygen and diminishing the overall photodynamic effect.[4] The choice of the central metal ion (e.g., Aluminum, Zinc) also plays a role in the photophysical properties of the molecule.[5]

Comparative Data on Sulfonated Phthalocyanines

The following tables summarize quantitative data from various studies to allow for a direct comparison of different sulfonated phthalocyanine derivatives.

Table 1: Photophysical Properties of Selected Sulfonated Phthalocyanines

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Unsulfonated ZnPcDMSO0.67[6]
ZnPcS2 (di-sulfonated)DMSO~0.68[5]
ZnPcS3 (tri-sulfonated)DMSO~0.68[5]
ZnPcS4 (tetra-sulfonated)DMSO~0.68[5]
AlPcS2 (di-sulfonated)DMSO~0.37[5]
AlPcS4 (tetra-sulfonated)DMSO~0.37[5]
H2PcS2 (metal-free, di-sulfonated)DMSO~0.11[5]
H2PcS4 (metal-free, tetra-sulfonated)DMSO~0.11[5]

Note: In a monomeric state (e.g., in DMSO), the singlet oxygen quantum yield is largely independent of the degree of sulfonation for a given central metal. However, in aqueous solutions where aggregation occurs, the quantum yield can vary significantly.

Table 2: In Vitro Phototoxicity of Sulfonated Phthalocyanines

CompoundCell LineIC50 (µM)Light Dose (J/cm²)Reference
ZnPcMDA-MB-231~5 (with 10 J/cm²)10[7]
Al(OH)S2PcHCT116Not specifiedNot specified[8]
H2PcS2.4HEp2More potent than Photosens®Not specified[9]
H2PcS3.1HEp2Less potent than H2PcS2.4Not specified[9]

Note: IC50 values are highly dependent on experimental conditions, including the cell line, drug incubation time, and light dose, making direct comparisons across different studies challenging.

Table 3: Cellular Uptake of Sulfonated Phthalocyanines

CompoundCell LineRelative UptakeCommentsReference
AlS1PcColo 26~25-fold higher than AlS3PcUptake correlates inversely with the degree of sulfonation.[3]
AlPcS2a (amphiphilic)Ehrlich ascitesHighGood membrane-penetrating properties.[3]
AlPcS4 (pure isomer)Ehrlich ascitesLower than mixed isomerHigher aggregation of the pure isomer reduces uptake.[3]
Uranyl- and Chloroaluminium-PcS4Chinese hamster cellsHighest among tested metallo-PcS4Uptake is an active process following passive binding.[10]

Key Experimental Protocols

1. MTT Assay for In Vitro Phototoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the sulfonated phthalocyanine and incubate for a specific period (e.g., 4-24 hours).

  • Irradiation: Wash the cells to remove the extracellular photosensitizer. Add fresh medium and irradiate the cells with light of a specific wavelength (e.g., 670 nm) and dose.

  • MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[11] Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated controls. The IC50 value (the concentration of photosensitizer that causes 50% cell death) can then be determined.

2. Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the indirect method using a chemical trap.

  • Reagents: A photosensitizer with a known ΦΔ (standard), the test phthalocyanine, and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) that loses its absorbance upon reacting with singlet oxygen.[12]

  • Sample Preparation: Prepare solutions of the standard and test photosensitizers with identical optical densities at the irradiation wavelength in a suitable solvent (e.g., DMSO).

  • Irradiation: Add the chemical trap to both solutions. Irradiate the solutions with a monochromatic light source while stirring.

  • Monitoring: Monitor the decrease in absorbance of the chemical trap over time at its maximum absorption wavelength.

  • Calculation: The singlet oxygen quantum yield of the test compound can be calculated relative to the standard using the rates of decomposition of the chemical trap.[13]

3. Cellular Uptake Analysis by HPLC

This method quantifies the amount of phthalocyanine inside cells.

  • Cell Culture and Incubation: Culture cells to a desired confluency. Incubate the cells with a known concentration of the sulfonated phthalocyanine for various time points.

  • Cell Lysis: After incubation, wash the cells thoroughly to remove any extracellular photosensitizer. Lyse the cells using an appropriate lysis buffer.

  • Sample Preparation: Process the cell lysate to extract the phthalocyanine. This may involve protein precipitation and centrifugation.

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., fluorescence or UV-Vis).

  • Quantification: Create a standard curve using known concentrations of the phthalocyanine. Quantify the amount of phthalocyanine in the cell lysate by comparing the peak area from the sample to the standard curve. The results are typically expressed as the amount of drug per number of cells or per milligram of cellular protein.

Visualizing Key Concepts and Workflows

Experimental_Workflow Experimental Workflow for Phthalocyanine Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Synthesis & Characterization Photophysics Photophysical Properties (ΦΔ, Fluorescence) Synthesis->Photophysics Cell_Culture Cell Culture Synthesis->Cell_Culture Uptake Cellular Uptake Studies Cell_Culture->Uptake Toxicity In Vitro Phototoxicity (MTT) Cell_Culture->Toxicity Animal_Model Tumor Model Development Toxicity->Animal_Model Lead Candidate Biodistribution Biodistribution & Pharmacokinetics Animal_Model->Biodistribution Efficacy In Vivo Efficacy (Tumor Growth) Animal_Model->Efficacy

References

comparative study of Tinolux BBS and methylene blue in photochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Photosensitizers

In the realm of photochemistry, the selection of an appropriate photosensitizer is paramount to the success of applications ranging from photodynamic therapy (PDT) to advanced oxidation processes. This guide provides a detailed comparative study of two prominent photosensitizers: Tinolux BBS, a sulfonated aluminum phthalocyanine, and Methylene Blue, a well-characterized phenothiazine dye. We will delve into their photochemical mechanisms, performance metrics, and experimental protocols to provide a comprehensive resource for researchers.

At a Glance: Key Performance Metrics

The following table summarizes the key photochemical properties of this compound and Methylene Blue, offering a quantitative comparison of their performance as photosensitizers.

PropertyThis compound (Sulfonated Aluminum Phthalocyanine)Methylene Blue
Chemical Class MetallophthalocyaninePhenothiazine Dye
Absorption Max (λmax) ~674 nm[1]~665 nm
Singlet Oxygen Quantum Yield (ΦΔ) 0.22 - 0.42 (in aqueous solution, dependent on sulfonation and aggregation)[2]~0.5 (in water)[3]
Photochemical Mechanism Primarily Type II (Singlet Oxygen)[4]Type I (Radical) and Type II (Singlet Oxygen)[5][6]
Relative Photodynamic Efficiency Generally considered more potent than Methylene Blue in biological systems. Zinc phthalocyanine, a related compound, was found to be at least twice as efficient as Methylene Blue.[4]Serves as a widely used standard in photodynamic studies.
Primary Applications Industrial photobleaching, potential for PDT.[7]Photodynamic therapy, photocatalysis, organic synthesis.[8][9]

Delving into the Mechanisms: How They Work

Both this compound and Methylene Blue function by absorbing light energy and transferring it to molecular oxygen, generating reactive oxygen species (ROS) that can induce chemical reactions or cellular damage. However, the predominant pathways they utilize differ.

This compound (Sulfonated Aluminum Phthalocyanine): A Predominantly Type II Photosensitizer

This compound, as a sulfonated aluminum phthalocyanine, primarily operates through the Type II photochemical mechanism. Upon excitation by light, it transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen is a potent oxidizing agent responsible for the photobleaching of stains and the cytotoxic effects observed in photodynamic therapy.[4] The central aluminum atom in the phthalocyanine ring plays a crucial role in facilitating the efficient generation of the triplet excited state necessary for this energy transfer.

Type II Photochemical Mechanism of this compound.

Methylene Blue: A Versatile Photosensitizer Employing Both Type I and Type II Pathways

Methylene Blue is a versatile photosensitizer capable of initiating photochemical reactions through both Type I and Type II mechanisms.[5][6] The dominant pathway depends on the concentration of the substrate and oxygen.

  • Type II Mechanism: Similar to this compound, the excited triplet state of Methylene Blue can transfer its energy to molecular oxygen to produce singlet oxygen.[6]

  • Type I Mechanism: In the Type I pathway, the excited Methylene Blue molecule directly interacts with a substrate, leading to electron or hydrogen atom transfer. This process generates free radicals, which can then react with oxygen to produce other reactive oxygen species like superoxide anion and hydroxyl radicals.[5][6]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ps Prepare Photosensitizer Solution prep_sub Prepare Substrate/Trap Solution prep_ps->prep_sub mix Mix Solutions in Cuvette prep_sub->mix irradiate Irradiate with Light Source mix->irradiate measure Measure Absorbance/Fluorescence irradiate->measure At time intervals plot Plot Data (Absorbance vs. Time) measure->plot calculate Calculate Kinetic Parameters plot->calculate

References

Assessing the Biocompatibility of Tinolux BBS for Cellular Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of Tinolux® BBS, a sulfonated aluminum phthalocyanine, with commonly used fluorescent dyes in cellular studies: DAPI, Hoechst 33342, and Fluorescent Brightener 28 (also known as Calcofluor White). The information presented herein is intended to assist researchers in making informed decisions when selecting fluorescent reagents for cellular imaging and analysis.

Executive Summary

Tinolux® BBS is a water-soluble, sulfonated tetrabenzo-tetraazaporphine derivative with potential applications in cellular imaging due to its fluorescent properties. However, a thorough assessment of its biocompatibility is crucial before its adoption in cellular studies. This guide evaluates the available data on the cytotoxicity, phototoxicity, and genotoxicity of Tinolux® BBS's core chemical structure—sulfonated aluminum phthalocyanine—and compares it with established fluorescent dyes. While direct biocompatibility data for Tinolux® BBS in a cellular imaging context is limited, this guide provides a framework for its evaluation based on related compounds and offers detailed protocols for key biocompatibility assays.

Data Presentation: Comparative Biocompatibility Profiles

The following tables summarize the available quantitative data on the cytotoxicity, phototoxicity, and genotoxicity of sulfonated aluminum phthalocyanines and the selected alternative fluorescent dyes. It is important to note that the data for sulfonated aluminum phthalocyanines are primarily from studies investigating their use as photosensitizers in photodynamic therapy (PDT), which involves high-intensity light exposure intended to induce cell death. This context differs significantly from the low-level and transient light exposure typically used in fluorescence microscopy.

Table 1: Cytotoxicity Data

CompoundAssay TypeCell LineConcentrationEffectCitation
Aluminum Phthalocyanine Tetrasulfonate (AlPcS₄)LDH AssayA549 (Lung Carcinoma)20 µMNo significant dark toxicity[1]
Hoechst 33342MTT AssayHeLa (Cervical Cancer)IC50: 7.5 µM (72h)Cytotoxic[2]
Hoechst 33342MTT AssayMCF7 (Breast Cancer)IC50: 0.5 µM (72h)Cytotoxic[2]
Hoechst 33342MTT AssayIEC-6, U-9370.5 - 5 µg/mLConcentration-dependent cytotoxicity[3]
Hoechst 33342Growth InhibitionL1210 (Leukemia)0.5 µg/mLCytotoxic effect on cell growth[4]
Fluorescent Brightener 28Oral LD50Rat>15,000 mg/kg bwLow acute oral toxicity[5]
DAPINot specifiedCHO cellsNot specifiedMore toxic than DAPI[6]

Table 2: Phototoxicity Data

CompoundAssay TypeCell LineLight DoseEffectCitation
Mono-sulfonated Aluminum Phthalocyanine (AlS1Pc) & Di-sulfonated Aluminum Phthalocyanine (AlS2Pc)Not specifiedColo 26, WiDrNot specifiedMore susceptible to photocytotoxicity than tri- and tetra-sulfonated forms[7]
Tri-sulfonated Aluminum Phthalocyanine (AlS3Pc) & Tetra-sulfonated Aluminum Phthalocyanine (AlS4Pc)Not specifiedColo 26, WiDrNot specifiedLess susceptible to photocytotoxicity[7]
Hoechst 33342Apoptosis AssayREC:myc2.27 mJ/cm² per scan (imaged every 30 min for 72h)Increased phototoxicity with 0.02 µg/mL dye[8]
DAPINot specifiedNot specifiedUV exposurePhotoconversion to green and red emitting forms[9][10]

Table 3: Genotoxicity Data

CompoundAssay TypeTest SystemConcentrationResultCitation
Fluorescent Brightener 28Ames TestS. typhimurium TA1535, TA1537, TA98, TA100; E. coli WP2 uvrAUp to 5000 µ g/plate Non-mutagenic[5][11][12]
Fluorescent Brightener 28In vivo Dominant Lethal TestMiceNot specifiedNon-mutagenic[5][11]
Hoechst 333426-Thioguanine ResistanceV79 (Chinese Hamster Lung)Not specifiedDemonstrable mutation[13]
Hoechst 33342Alkaline ElutionL1210 (Leukemia)0.5 - 5 µg/mLConcentration-dependent DNA single-strand breaks[4]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to enable researchers to design and execute their own assessments of Tinolux® BBS or other fluorescent compounds.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Tinolux® BBS) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

    • Incubate at room temperature for a specified time, protected from light.

    • Measure the absorbance at a wavelength of 490 nm.

    • Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Phototoxicity Assay

3. In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This is a standardized assay to assess the phototoxic potential of a substance.

  • Principle: The assay compares the cytotoxicity of a chemical in the presence and absence of non-toxic doses of simulated solar light. Cell viability is measured by the uptake of the vital dye Neutral Red.

  • Protocol:

    • Seed 3T3 fibroblasts in two separate 96-well plates.

    • Treat the cells with a range of concentrations of the test substance.

    • Incubate one plate in the dark (+UV) and expose the other plate to a non-toxic dose of simulated solar light (-UV).

    • After incubation and irradiation, wash the cells and incubate them with Neutral Red solution.

    • Wash the cells to remove excess dye and then extract the incorporated dye with a destain solution.

    • Measure the absorbance of the extracted dye at 540 nm.

    • Compare the concentration-response curves obtained with and without irradiation to determine the phototoxic potential.

Genotoxicity Assay

4. Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

  • Protocol:

    • Treat cells with the test compound for a defined period.

    • Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

    • Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as nucleoids.

    • Subject the slides to electrophoresis under alkaline or neutral conditions.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage.

Mandatory Visualizations

The following diagrams illustrate the workflows of the described biocompatibility assays.

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay cluster_LDH LDH Assay MTT_1 Seed Cells MTT_2 Treat with Compound MTT_1->MTT_2 MTT_3 Add MTT Reagent MTT_2->MTT_3 MTT_4 Incubate MTT_3->MTT_4 MTT_5 Add Solubilizer MTT_4->MTT_5 MTT_6 Measure Absorbance MTT_5->MTT_6 LDH_1 Seed Cells LDH_2 Treat with Compound LDH_1->LDH_2 LDH_3 Collect Supernatant LDH_2->LDH_3 LDH_4 Add to Reaction Mix LDH_3->LDH_4 LDH_5 Incubate LDH_4->LDH_5 LDH_6 Measure Absorbance LDH_5->LDH_6

Caption: Workflow for MTT and LDH cytotoxicity assays.

Phototoxicity_Assay_Workflow cluster_dark Dark Condition cluster_light Light Condition start Seed 3T3 Cells in Two Plates treat Treat with Test Compound start->treat incubate_dark Incubate in Dark treat->incubate_dark incubate_light Incubate & Irradiate treat->incubate_light nru_stain Add Neutral Red incubate_dark->nru_stain incubate_light->nru_stain destain Extract Dye nru_stain->destain measure Measure Absorbance destain->measure compare Compare Dose-Response Curves measure->compare

Caption: Workflow for the 3T3 NRU phototoxicity assay.

Genotoxicity_Assay_Workflow cluster_Comet Comet Assay Comet_1 Treat Cells Comet_2 Embed in Agarose Comet_1->Comet_2 Comet_3 Lyse Cells Comet_2->Comet_3 Comet_4 Electrophoresis Comet_3->Comet_4 Comet_5 Stain DNA Comet_4->Comet_5 Comet_6 Visualize & Analyze Comet_5->Comet_6

Caption: Workflow for the Comet genotoxicity assay.

Discussion and Recommendations

The available data suggests that the biocompatibility of sulfonated aluminum phthalocyanines, the core structure of Tinolux® BBS, is influenced by the degree of sulfonation. Higher sulfonation (as in AlPcS₄) appears to be associated with lower photocytotoxicity in the context of PDT. Importantly, AlPcS₄ has shown negligible dark toxicity in some studies. This suggests that Tinolux® BBS, as a tetrasulfonated derivative, may have a favorable biocompatibility profile for cellular imaging, where light exposure is significantly lower than in PDT.

However, the lack of direct, comprehensive biocompatibility data for Tinolux® BBS under typical fluorescence microscopy conditions is a significant knowledge gap. Therefore, it is strongly recommended that researchers conduct their own biocompatibility assessments using the protocols outlined in this guide before employing Tinolux® BBS in cellular studies.

Comparison with Alternatives:

  • DAPI and Hoechst 33342: These are well-established nuclear counterstains. However, they are known to exhibit cytotoxicity at higher concentrations and can be phototoxic, leading to DNA damage and apoptosis upon prolonged or high-intensity light exposure. Hoechst 33342 has been shown to be mutagenic in some test systems.

  • Fluorescent Brightener 28 (Calcofluor White): This dye is primarily used for staining chitin in fungi and cellulose in plants. While it has low acute toxicity and is generally considered non-mutagenic, its applicability for staining mammalian cells is limited.

Recommendations for Researchers:

  • Perform Dose-Response Cytotoxicity Studies: Use assays like MTT or LDH to determine the non-toxic concentration range of Tinolux® BBS for your specific cell line and experimental duration.

  • Evaluate Phototoxicity under Imaging Conditions: Adapt the 3T3 NRU phototoxicity assay or a similar protocol to assess if Tinolux® BBS induces cell damage under the specific light exposure conditions of your fluorescence microscope.

  • Assess Genotoxicity: If long-term or repeated imaging is planned, consider performing a Comet assay to evaluate the potential for DNA damage.

  • Include Appropriate Controls: Always include untreated cells, vehicle controls, and positive controls for toxicity in your experiments.

  • Consider the Application: The acceptable level of biocompatibility will depend on the specific research question. Short-term imaging of fixed cells may have less stringent requirements than long-term live-cell imaging.

By carefully considering the information in this guide and conducting appropriate validation experiments, researchers can confidently assess the suitability of Tinolux® BBS for their cellular imaging needs and ensure the integrity of their experimental results.

References

Cross-Validation of Analytical Methods for Tinolux BBS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tinolux BBS and its Analysis

This compound is a fluorescent whitening agent, chemically identified as chloroaluminum(III) phthalocyanine tetrasulfonic acid.[1] Its molecular structure, featuring a large aromatic macrocycle with sulfonic acid groups, imparts high water solubility and a strong absorbance in the 665-680 nm region of the electromagnetic spectrum.[1] Accurate and precise analytical methods are crucial for quality control, formulation development, and stability testing of products containing this compound. The two most common analytical techniques for colored compounds like this compound are HPLC and UV-Vis spectrophotometry.

Comparative Analysis of Analytical Methods

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, such as the need for separation of impurities, sensitivity, and throughput. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

ParameterHPLC with UV-Vis DetectionUV-Vis Spectrophotometry
Principle Separation based on polarity, followed by detection.Measurement of light absorbance at a specific wavelength.
Specificity High (can separate this compound from impurities and degradation products).Low (measures total absorbance of all compounds that absorb at the analytical wavelength).
Sensitivity High (typically in the low ppm or ppb range).Moderate (typically in the ppm range).
Linearity Wide linear range.Good linearity within a defined concentration range.
Throughput Lower (longer analysis time per sample).Higher (rapid analysis of multiple samples).
Cost Higher (instrumentation and solvent costs).Lower (less expensive instrumentation).
Complexity More complex method development and operation.Simpler operation and data analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for the analysis of sulfonated phthalocyanine zinc complexes, which are structurally analogous to this compound.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: RP-Amide C16, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 6.0)

  • Gradient:

    • 0-60 min: 10% to 90% A

    • 60-65 min: 90% A (column wash)

    • 65-70 min: 10% A (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 675 nm[2]

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and methanol). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition (90% B) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry Method

This protocol is based on the known spectroscopic properties of this compound.[1]

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

Analytical Parameters:

  • Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance between 665 nm and 680 nm by scanning a standard solution of this compound.

  • Solvent: Deionized water or a suitable buffer.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution to concentrations that yield absorbance values between 0.1 and 1.0.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to an expected concentration that falls within the linear range of the calibration curve.

  • Analysis:

    • Zero the spectrophotometer with the solvent blank.

    • Measure the absorbance of each standard and sample at the predetermined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance values against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their absorbance from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the HPLC and UV-Vis analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards HPLC_System Inject into HPLC Standard_Prep->HPLC_System Sample_Prep Prepare Samples Sample_Prep->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Standards Concentration Determine Concentration Chromatogram->Concentration Samples Calibration->Concentration

Caption: HPLC Experimental Workflow.

UVVis_Workflow cluster_prep_uv Preparation cluster_analysis_uv Analysis cluster_quant_uv Quantification Standard_Prep_UV Prepare Standards Spectrophotometer Measure Absorbance at λmax Standard_Prep_UV->Spectrophotometer Sample_Prep_UV Prepare Samples Sample_Prep_UV->Spectrophotometer Calibration_UV Generate Calibration Curve Spectrophotometer->Calibration_UV Standards Concentration_UV Determine Concentration Spectrophotometer->Concentration_UV Samples Calibration_UV->Concentration_UV

Caption: UV-Vis Spectrophotometry Experimental Workflow.

Cross-Validation Considerations

Cross-validation of these two analytical methods would involve analyzing the same set of this compound samples by both HPLC and UV-Vis spectrophotometry. The results would then be statistically compared to assess the level of agreement between the two techniques. A high degree of correlation would indicate that the simpler and faster UV-Vis method could be used for routine analysis, while the HPLC method could be reserved for stability studies and the analysis of samples containing potential impurities.

In the absence of direct experimental cross-validation data, a theoretical comparison suggests that the HPLC method, due to its separation capabilities, provides a more accurate and reliable quantification of this compound, especially in complex matrices. The UV-Vis method, while less specific, offers a rapid and cost-effective alternative for the analysis of relatively pure samples. The choice of method should be guided by the specific analytical needs and the characteristics of the sample matrix.

References

Evaluating the Efficiency of Tinolux BBS in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tinolux® BBS, a fluorescent whitening agent (FWA), with other alternatives. It aims to deliver an objective analysis of its performance, supported by available experimental data and detailed methodologies for key experiments.

Introduction to Tinolux® BBS and Its Alternatives

Tinolux® BBS is a fluorescent whitening agent belonging to the class of sulfonated aluminum phthalocyanines. It is primarily utilized in laundry detergents and cleaning agents to enhance the whiteness of fabrics by absorbing UV light and emitting blue light. Its anionic nature and sulfonation contribute to its high solubility in aqueous solutions.

For a comprehensive evaluation, Tinolux® BBS is compared against two main alternatives:

  • Tinolux® BMC: A related sulfonated tetrabenzo-tetraazaporphine derivative, also used as a photocatalytic system in detergents.

  • Tinopal® CBS-X: A widely used FWA from the stilbene derivative class, known for its high stability and solubility.[1][2][3][4]

Performance Comparison in Different Reaction Media

The efficiency of a fluorescent whitening agent is significantly influenced by the reaction medium. Factors such as solvent polarity and the presence of other chemical species, like surfactants in detergent formulations, can alter the photophysical properties of the FWA.

Qualitative Performance Comparison

A direct qualitative comparison between Tinolux® BBS and Tinolux® BMC has been published by the manufacturer, BASF.

PropertyTinolux® BBSTinolux® BMC
Photostability MediumLow
Photobleach Performance HighHigh
Photofading MediumHigh
Tinting Build-up MediumLow

Source: BASF Optical Effect Products[5]

This table indicates that while both have high photobleaching performance, Tinolux® BBS offers greater photostability.

Inferred Performance in Different Solvent Media

Based on general studies of sulfonated phthalocyanines, the following trends can be inferred:

Reaction MediumExpected Efficiency of Tinolux® BBSRationale
Water (Aqueous Solution) ModerateHigh solubility due to sulfonation, but potential for aggregation which can decrease efficiency.
Ethanol HighOrganic solvents tend to reduce aggregation, leading to a higher population of monomeric, fluorescent species.
Detergent with Anionic Surfactants Moderate to HighAnionic surfactants can interact with the anionic Tinolux® BBS, potentially leading to some aggregation or, conversely, integration into micelles which may reduce quenching. The net effect can be complex.
Detergent with Cationic Surfactants HighCationic surfactants are known to effectively break up aggregates of anionic phthalocyanines through electrostatic interactions, leading to a significant increase in fluorescence quantum yield.[6][7][8][9]
Detergent with Non-ionic Surfactants HighNon-ionic surfactants can also disrupt aggregation and enhance fluorescence, although the effect might be less pronounced than with cationic surfactants.[9]

Experimental Protocols

To evaluate the efficiency of Tinolux® BBS and its alternatives, a series of standardized experiments can be conducted. Below are detailed methodologies for key performance indicators.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.

Methodology:

  • Preparation of Solutions: Prepare dilute solutions of Tinolux® BBS and a reference standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54) in the desired reaction medium (e.g., water, ethanol, detergent base). The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of the solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integration of Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

  • Calculation of Quantum Yield: The quantum yield of the sample (ΦF,S) is calculated using the following equation:

    ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS2 / nR2)

    Where:

    • ΦF,R is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts S and R refer to the sample and reference, respectively.

Evaluation of Photostability

Photostability measures the resistance of the FWA to degradation upon exposure to light.

Methodology:

  • Sample Preparation: Prepare solutions of the FWAs in the desired media within quartz cuvettes. Prepare a control sample for each FWA that is protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp with appropriate filters to simulate sunlight) for a defined period.

  • Monitoring Degradation: At regular intervals, measure the absorbance of the solutions at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the absorbance at λmax as a function of exposure time. The rate of decrease in absorbance is indicative of the photostability. A slower decrease signifies higher photostability. The photobleaching quantum yield can also be calculated for a more quantitative comparison.

Visualizing Experimental Workflows and Relationships

Workflow for Evaluating FWA Efficiency

FWA_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation cluster_output Final Output prep_fwa Prepare FWA Solutions (Tinolux BBS & Alternatives) quantum_yield Measure Fluorescence Quantum Yield prep_fwa->quantum_yield photostability Assess Photostability prep_fwa->photostability fluorescence_intensity Measure Fluorescence Intensity prep_fwa->fluorescence_intensity prep_media Select Reaction Media (Water, Ethanol, Detergent Bases) prep_media->quantum_yield prep_media->photostability prep_media->fluorescence_intensity data_table Tabulate Quantitative Data quantum_yield->data_table photostability->data_table fluorescence_intensity->data_table pathway_diagram Model Performance Relationships data_table->pathway_diagram report Generate Comparison Guide data_table->report pathway_diagram->report

Caption: Workflow for the comparative evaluation of FWA efficiency.

Factors Influencing Tinolux® BBS Efficiency

Tinolux_Efficiency_Factors cluster_media Reaction Medium cluster_properties Photophysical Properties cluster_performance Overall Performance solvent Solvent Polarity aggregation Aggregation State solvent->aggregation influences surfactant Surfactant Type (Anionic, Cationic, Non-ionic) surfactant->aggregation influences concentration FWA Concentration concentration->aggregation influences fluorescence Fluorescence Efficiency aggregation->fluorescence affects whitening Whitening Effect fluorescence->whitening determines

References

A Comparative Guide to Singlet Oxygen Generation: Tinolux BBS vs. Rose Bengal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tinolux® BBS and Rose Bengal as singlet oxygen generators. The information is compiled from available literature and presented to assist in the selection of an appropriate photosensitizer for research and development applications.

Introduction

Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, plays a crucial role in various chemical and biological processes. Its cytotoxic nature is harnessed in applications such as photodynamic therapy (PDT), while its reactivity is utilized in photobleaching and organic synthesis. The efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for these applications. This guide compares two such photosensitizers: Tinolux® BBS, a sulfonated metallophthalocyanine, and Rose Bengal, a xanthene dye widely used as a reference photosensitizer.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each photosensitizer is essential for their effective application.

PropertyTinolux® BBSRose Bengal
Chemical Class Sulfonated Tetrabenzo-tetraazaporphine DerivativeXanthene Dye
Molecular Structure Contains a phthalocyanine macrocycle with a central metal atom (e.g., Al³⁺ or Zn²⁺) and sulfonate groups for water solubility.A halogenated fluorescein derivative.
Solubility High water solubility due to sulfonation.Soluble in polar solvents like water and ethanol.
Absorption Maxima (λmax) Typically in the red region of the visible spectrum (~670-680 nm).[1]In water, approximately 549 nm (monomer) and 514 nm (dimer).[2]
Appearance Greenish-black fine granules or dark blue-greenish fluid.Deep pink to red powder.

Performance in Singlet Oxygen Generation

The primary measure of a photosensitizer's performance is its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

ParameterTinolux® BBS (and related Sulfonated Aluminum Phthalocyanines)Rose Bengal
Singlet Oxygen Quantum Yield (ΦΔ) While a specific value for Tinolux® BBS is not readily available in scientific literature, sulfonated aluminum phthalocyanines are known to be efficient singlet oxygen generators.[3] The presence of diamagnetic metal centers like Al³⁺ and Zn²⁺ promotes high triplet quantum yields, which is a prerequisite for efficient singlet oxygen production.[3] The degree of sulfonation and aggregation state can influence the ΦΔ.[1][4]Commonly used as a standard for ΦΔ measurements. In water, the ΦΔ is approximately 0.75.[5] However, its efficiency can be affected by concentration-dependent aggregation in polar solvents, which may lead to a decrease in singlet oxygen generation.[2][6]
Factors Affecting Performance Aggregation in aqueous solutions can reduce singlet oxygen generation efficiency. The degree of sulfonation impacts both solubility and aggregation tendency.[1][4]Aggregation at concentrations above 2 µM in polar environments can lead to a non-linear relationship between concentration and singlet oxygen production.[2]

Experimental Protocols

Accurate and reproducible measurement of singlet oxygen generation is crucial for comparing photosensitizers. Below are detailed methodologies for common assays.

Singlet Oxygen Quantum Yield Determination (Comparative Method)

This method determines the ΦΔ of a sample photosensitizer by comparing its efficiency to a standard with a known ΦΔ (e.g., Rose Bengal).

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the reference photosensitizer (Rose Bengal) and the test photosensitizer (Tinolux® BBS) in the desired solvent (e.g., water, ethanol, or buffer).

    • Prepare a stock solution of a singlet oxygen trap, such as 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG), in a suitable solvent.[7][8]

  • Spectroscopic Measurements:

    • Adjust the concentrations of the photosensitizer solutions to have the same absorbance at the irradiation wavelength.

    • In a cuvette, mix the photosensitizer solution with the singlet oxygen trap solution.

  • Irradiation:

    • Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs.

    • Monitor the decrease in absorbance (for DPBF) or the increase in fluorescence (for SOSG) of the trap at regular time intervals.[7][8]

  • Data Analysis:

    • Plot the change in the trap's signal against time and determine the initial rate of reaction for both the reference and test photosensitizers.

    • Calculate the singlet oxygen quantum yield of the test photosensitizer using the following equation: ΦΔ (sample) = ΦΔ (reference) * (k_sample / k_reference) * (A_reference / A_sample) where k is the rate of the trap's signal change and A is the absorbance of the photosensitizer at the irradiation wavelength.

Direct Detection of Singlet Oxygen Phosphorescence

This is a direct and highly specific method for quantifying singlet oxygen.

Protocol:

  • Instrumentation:

    • Utilize a sensitive near-infrared (NIR) detector coupled with a spectrometer.

  • Sample Preparation:

    • Prepare a solution of the photosensitizer in the solvent of interest.

  • Measurement:

    • Excite the photosensitizer solution with a pulsed laser.

    • Detect the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[8]

  • Quantification:

    • The intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated. By comparing the signal intensity to that of a standard with a known ΦΔ, the quantum yield of the sample can be determined.

Signaling Pathways and Cellular Effects

In biological systems, singlet oxygen can induce cellular responses, including programmed cell death (apoptosis), through the activation of specific signaling pathways.

  • Rose Bengal: In plant cells, Rose Bengal-generated singlet oxygen has been shown to activate transcriptional defense responses and induce programmed cell death, a process that requires functional chloroplasts.[9] The signaling can involve hormone-activated pathways, such as those for ethylene and jasmonic acid.[9]

  • Phthalocyanines (structurally similar to Tinolux® BBS): In the context of photodynamic therapy, phthalocyanine photosensitizers are known to activate stress signaling pathways, including the SAPK/JNK and p38/HOG pathways, which can promote apoptosis.[10] The intrinsic pathway of apoptosis, involving caspase-3 activation, is a central response in many cancer cells treated with phthalocyanine-based PDT.[10]

Visualizations

Mechanism of Singlet Oxygen Generation

The generation of singlet oxygen by a photosensitizer is a photophysical process that can be depicted as follows:

singlet_oxygen_generation PS_S0 Photosensitizer (S₀) PS_S1 Excited Singlet State (S₁) PS_S0->PS_S1 Light Absorption (hν) PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 Energy Transfer O2_S ¹O₂ (Singlet Oxygen) PS_T1->O2_S Energy Transfer O2_T ³O₂ (Triplet Oxygen)

Caption: Mechanism of Type II photosensitized singlet oxygen generation.

Experimental Workflow for Comparing Photosensitizers

A typical workflow for comparing the singlet oxygen generation efficiency of Tinolux® BBS and Rose Bengal is outlined below.

experimental_workflow cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_rb Prepare Rose Bengal Solution mix_rb Mix Rose Bengal + Trap prep_rb->mix_rb prep_tino Prepare Tinolux BBS Solution mix_tino Mix this compound + Trap prep_tino->mix_tino prep_trap Prepare Singlet Oxygen Trap Solution (e.g., DPBF) prep_trap->mix_rb prep_trap->mix_tino irradiate_rb Irradiate & Monitor (Rose Bengal) mix_rb->irradiate_rb irradiate_tino Irradiate & Monitor (this compound) mix_tino->irradiate_tino plot_data Plot Signal Change vs. Time irradiate_rb->plot_data irradiate_tino->plot_data calc_rate Calculate Reaction Rates plot_data->calc_rate calc_qy Calculate Quantum Yield of this compound calc_rate->calc_qy

Caption: Workflow for comparing singlet oxygen generation efficiency.

Simplified Signaling Pathway of Photosensitizer-Induced Apoptosis

The following diagram illustrates a simplified signaling cascade initiated by photosensitizer-generated singlet oxygen, leading to apoptosis.

apoptosis_pathway PS Photosensitizer (this compound or Rose Bengal) SO ¹O₂ PS->SO Light Light (hν) Light->PS O2 ³O₂ O2->PS StressKinase Stress Kinase Activation (e.g., JNK, p38) SO->StressKinase Mitochondria Mitochondrial Damage SO->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) StressKinase->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for photosensitizer-induced apoptosis.

Conclusion

Rose Bengal is a well-characterized photosensitizer with a high singlet oxygen quantum yield in aqueous solutions, making it an excellent standard for comparative studies. However, its performance can be compromised by aggregation at higher concentrations.

Tinolux® BBS, and structurally related sulfonated aluminum phthalocyanines, are promising photosensitizers due to their strong absorption in the red region of the spectrum and the potential for high singlet oxygen generation. Their high water solubility is also an advantage for many applications. However, a lack of readily available, specific quantitative data on the singlet oxygen quantum yield of Tinolux® BBS in academic literature necessitates further experimental characterization for direct comparison.

The choice between Tinolux® BBS and Rose Bengal will depend on the specific requirements of the application, including the desired excitation wavelength, solvent system, and the concentration range to be used. For applications requiring a well-established and characterized photosensitizer, Rose Bengal remains a primary choice. For applications that could benefit from excitation at longer wavelengths and high water solubility, Tinolux® BBS and related compounds warrant further investigation and direct experimental comparison.

References

Comparative Photobleaching Studies of Tinolux BBS: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the photobleaching performance of Tinolux BBS, a sulfonated tetrabenzo-tetraazaporphine derivative utilized as a fluorescent whitening agent and photocatalytic bleaching agent. The information is intended for researchers, scientists, and drug development professionals interested in the photostability and performance of such compounds. The content is based on available technical literature and standardized testing methodologies.

Overview of this compound

This compound is a specialized chemical that functions as a photocatalytic system.[1] It is designed to achieve high cleaning and bleaching performance through photobleaching effects, even at low concentrations and washing temperatures.[1] It also contributes to the perception of whiteness by photoshading.[1] Chemically, it is identified as a sulfonated tetrabenzo-tetraazaporphine derivative.[2][3]

Comparative Performance Data

While specific quantitative data from head-to-head comparative studies are not publicly available in the reviewed literature, technical bulletins provide a qualitative comparison between this compound and a related compound, Tinolux BMC. This comparison is summarized in the table below.

FeatureThis compoundTinolux BMCReference
Chemical Structure Sulfonated tetrabenzo-tetraazaporphine derivativeSulfonated tetrabenzo-tetraazaporphine derivative[2][3]
Photostability MediumLow[2][3]
Photobleach Performance HighHigh[2][3]
Photofading MediumHigh[2][3]
Tinting Build-up MediumLow[3]

Note: The lower photostability of Tinolux BMC is presented as a beneficial feature in laundry applications, as it prevents the excessive build-up of blue tint on fabrics after multiple washes.

Mechanism of Action: Singlet Oxygen Photobleaching

This compound and related compounds function as singlet oxygen photo-bleaches. The proposed mechanism involves the absorption of light by the this compound molecule, which transitions it to an electronically excited state. This excited molecule then interacts with ground-state triplet oxygen in the surrounding environment to generate highly reactive singlet oxygen. Singlet oxygen is a powerful oxidizing agent that can effectively bleach colored stains.

G Tinolux_BBS This compound Tinolux_BBS_excited Excited this compound* Tinolux_BBS->Tinolux_BBS_excited Light Absorption (hν) Triplet_O2 Triplet Oxygen (³O₂) Singlet_O2 Singlet Oxygen (¹O₂) Triplet_O2->Singlet_O2 Excitation Tinolux_BBS_excited->Tinolux_BBS Energy Transfer Bleached_Stain Bleached Stain (Colorless) Singlet_O2->Bleached_Stain Oxidation Stain Colored Stain

Caption: Mechanism of singlet oxygen generation by this compound for photobleaching.

Experimental Protocol for Comparative Photobleaching Studies

The following is a detailed methodology for conducting a comparative photobleaching study of this compound against other photostabilizers or bleaching agents on fabric. This protocol is adapted from standardized photostability testing guidelines, such as ICH Q1B.

4.1. Objective

To quantify and compare the photobleaching efficacy and photostability of this compound and a comparator compound on stained fabric swatches under controlled light exposure.

4.2. Materials and Equipment

  • Fabric Swatches: Standard cotton fabric swatches.

  • Staining Agent: A standard colored staining agent (e.g., wine, tea, or a specific dye).

  • Test Compounds: this compound and comparator compound(s) in a suitable solvent or detergent base.

  • Control: A placebo (solvent or detergent base without the test compound).

  • Photostability Chamber: A chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., a xenon lamp with filters to simulate D65/ID65 daylight standards) or Option 2 (cool white fluorescent and near-UV lamps). The chamber should allow for controlled temperature and humidity.

  • Spectrophotometer/Colorimeter: To measure the color of the fabric swatches.

  • Dark Control Chamber: A chamber maintained at the same temperature and humidity as the photostability chamber but protected from light.

4.3. Experimental Workflow

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Start Start Stain_Fabric Stain Fabric Swatches Start->Stain_Fabric Apply_Compound Apply Test Compounds (this compound, Comparator, Control) Stain_Fabric->Apply_Compound Dry_Fabric Dry Fabric Swatches Apply_Compound->Dry_Fabric Initial_Measurement Initial Color Measurement (Lab*) Dry_Fabric->Initial_Measurement Place_in_Chambers Place Samples in Photostability and Dark Control Chambers Initial_Measurement->Place_in_Chambers Expose_to_Light Expose to Light Source (e.g., 1.2 million lux hours) Place_in_Chambers->Expose_to_Light Final_Measurement Final Color Measurement (Lab) Expose_to_Light->Final_Measurement Calculate_Delta_E Calculate Color Change (ΔE) Final_Measurement->Calculate_Delta_E Compare_Results Compare Photobleaching and Photostability Calculate_Delta_E->Compare_Results End End Compare_Results->End

Caption: Workflow for the comparative photobleaching study of this compound.

4.4. Procedure

  • Fabric Preparation: Cut standard cotton fabric into swatches of a consistent size (e.g., 5 cm x 5 cm).

  • Staining: Apply a standardized amount of the staining agent to the center of each swatch and allow it to set.

  • Compound Application: Prepare solutions of this compound, the comparator compound(s), and a placebo control at a defined concentration in a suitable application vehicle (e.g., a standard detergent base without optical brighteners). Apply a precise volume of each solution to the stained area of the respective fabric swatches.

  • Drying: Allow the treated swatches to dry completely in a dark, controlled environment.

  • Initial Measurement: Measure the initial color of the stained area of each swatch using a spectrophotometer/colorimeter, recording the CIE Lab* values.

  • Exposure:

    • Place one set of swatches (this compound, comparator, and control) in the photostability chamber.

    • Place a corresponding set of swatches in the dark control chamber.

    • Expose the samples in the photostability chamber to a defined light dose (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).

  • Final Measurement: After the exposure period, retrieve all swatches from both the photostability and dark control chambers. Measure the final CIE Lab* values of the stained areas.

4.5. Data Analysis

  • Color Change Calculation: Calculate the total color difference (ΔE) for each swatch using the initial and final Lab values: ΔE* = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]

  • Photobleaching Efficacy: Compare the ΔE* values of the light-exposed swatches treated with this compound and the comparator compound(s) to the light-exposed control swatch. A higher ΔE* indicates greater color change and thus higher photobleaching efficacy.

  • Photostability Assessment: Compare the ΔE* values of the light-exposed swatches to the corresponding swatches from the dark control chamber. This helps to distinguish between color change due to photobleaching and any thermal degradation or other changes not induced by light. The stability of the compound itself on the fabric can also be assessed by measuring any color change of the fabric outside the stained area.

By following this protocol, researchers can generate quantitative, comparative data on the photobleaching performance and photostability of this compound and other similar compounds.

References

Safety Operating Guide

Proper Disposal of Tinolux BBS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tinolux BBS, a specialized aluminum phthalocyanine compound commonly used as a fluorescent whitening agent.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Summary of Key Disposal and Safety Parameters

The following table summarizes essential quantitative data regarding this compound, pertinent to its handling and disposal.

ParameterValue / AssessmentCitation
RCRA Hazardous Waste Status Not a hazardous waste under RCRA (40 CFR 261)[2]
Acute Oral Toxicity (LD50) > 3,000 mg/kg[2]
Skin Irritation Not irritating[2]
Eye Irritation Not irritating[2]
Sensitization Non-sensitizing[2]
Carcinogenicity No components listed as carcinogenic by IARC, NTP, OSHA, or ACGIH at concentrations > 0.1%[2]

Disposal Protocol for this compound

Researchers, scientists, and drug development professionals must follow these step-by-step procedures for the safe disposal of this compound. This protocol is derived from the product's safety data sheet.

I. Personal Protective Equipment (PPE) and Precautionary Measures:

  • Wear appropriate PPE: Before handling this compound for disposal, ensure you are wearing suitable protective clothing, gloves, and eye/face protection.[2]

  • Avoid contact: Prevent contact with skin, eyes, and clothing.[2]

  • Ensure adequate ventilation: Work in a well-ventilated area to avoid inhalation of any potential dust or aerosols.

II. Disposal of Unused this compound:

  • Regulatory Compliance: Dispose of the substance in accordance with all national, state, and local regulations.[2] It is the responsibility of the waste generator to confirm if the waste is hazardous under applicable regulations.[2]

  • Contact a Licensed Waste Disposal Facility: Arrange for disposal through a licensed and qualified waste management company.

III. Handling and Disposal of Spills:

  • Small Spills:

    • Contain the spill immediately.

    • Absorb the spilled material with an inert absorbent material such as sand, sawdust, or a general-purpose binder.[2]

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.[2]

    • Dispose of the absorbed material in accordance with national, state, and local regulations.[2]

  • Large Spills:

    • Evacuate the area if necessary.

    • Contain the spill to prevent it from entering drains, surface waters, or groundwater.[2]

    • Pump the product into a suitable container for recovery or disposal.[2]

    • If the product cannot be pumped, contain and solidify the spill before placing it in appropriate containers for disposal.[2]

IV. Container Disposal:

  • Decontamination: Ensure containers are empty and, if possible, rinsed.

  • Licensed Facility: Dispose of used containers in a licensed facility.[2]

  • Prevent Reuse: It is recommended to crush, puncture, or use other means to prevent the unauthorized reuse of empty containers.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tinolux_BBS_Disposal_Workflow cluster_assessment Initial Assessment cluster_spill_handling Spill Management cluster_direct_disposal Direct Disposal cluster_final_disposal Final Disposal start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes unused_product Unused Product or Contaminated Material is_spill->unused_product No small_spill Small Spill: Absorb with inert material spill_size->small_spill Small large_spill Large Spill: Pump off or solidify spill_size->large_spill Large collect_spill Collect in Labeled Container small_spill->collect_spill large_spill->collect_spill collect_spill->unused_product dispose_regulations Dispose according to local regulations unused_product->dispose_regulations container_disposal Dispose of container at licensed facility dispose_regulations->container_disposal end_process End container_disposal->end_process

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Tinolux BBS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical procedures for the handling and disposal of Tinolux® BBS. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate any potential hazards associated with this compound.

Understanding Tinolux® BBS

Tinolux® BBS is a sulfonated tetrabenzo-tetraazaporphine derivative, appearing as a greenish-black fine granule or a dark blue-greenish fluid.[1] It functions as an anionic fluorescent whitening agent and photocatalytic system, primarily used in laundry detergents and cleaning agents to enhance whiteness and photobleach stains.[2][3] While it has low acute toxicity, proper handling is crucial to prevent irritation and ensure a safe working environment.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Tinolux® BBS to minimize exposure and ensure personal safety.[2][4]

PPE Category Specific Equipment Purpose
Eye/Face Protection Chemical splash goggles or face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Neoprene)Prevents skin contact and potential irritation.
Body Protection Protective clothing or lab coatMinimizes skin exposure.
Respiratory Protection Not generally required with adequate ventilationUse a self-contained breathing apparatus in case of fire.[4]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining the stability of Tinolux® BBS and preventing accidents.

Handling:

  • Ventilation: Ensure work is conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[4] Remove any contaminated clothing.

Storage:

  • Conditions: Store in a cool, dry place, protected from direct light.[2]

  • Containers: Keep containers tightly closed.

  • Stability: The product is stable under recommended storage conditions.[2]

Emergency and First Aid Measures

In the event of exposure or an emergency, follow these immediate first aid procedures.[4]

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention.
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek medical attention.
Ingestion Do not induce vomiting. Seek immediate medical attention.

Accidental Release and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is critical for laboratory safety and environmental protection.

Accidental Release:

  • Small Spills: Absorb the spill with an inert material such as sand, sawdust, or a general-purpose binder. Place the absorbed material into a suitable, labeled container for disposal.[4]

  • Large Spills: If possible, pump the product into a container. Contain and solidify the remaining material for disposal.[4]

  • Environmental Precautions: Do not allow the product to enter drains, surface waters, or groundwater.[4]

Disposal:

  • Waste Material: Dispose of the absorbed spill material and any contaminated waste in accordance with local, state, and federal regulations.[4]

  • Containers: Do not reuse empty containers. Dispose of them according to official regulations.[4]

  • RCRA Status: Tinolux® BBS is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4]

Below is a logical workflow for the safe handling and disposal of Tinolux® BBS.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area B->C D Handle Tinolux® BBS C->D E Decontaminate Work Area D->E F Small Spill Occurs H Large Spill Occurs G Absorb with Inert Material F->G J Collect Waste in Labeled Container G->J I Contain and Solidify H->I I->J K Dispose According to Regulations J->K

Caption: Workflow for Safe Handling and Disposal of Tinolux® BBS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.